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2',3'-Dimethoxyflavanone Documentation Hub

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  • Product: 2',3'-Dimethoxyflavanone
  • CAS: 97207-23-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2',3'-Dimethoxyflavanone: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Flavonoids, a diverse class of polyphenolic compounds, are of significant interest in medicinal chemistry due to their broad spectrum of biological...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a diverse class of polyphenolic compounds, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. Within this class, methoxylated flavanones represent a promising subgroup with modulated physicochemical properties that can enhance bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of 2',3'-dimethoxyflavanone, a specific methoxylated flavonoid. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and explore its potential biological activities by examining related methoxylated flavonoids. This document serves as a foundational resource for researchers engaged in the exploration and development of flavonoid-based therapeutics.

Introduction to Flavanones and the Significance of Methoxy Substitution

Flavanones are a subclass of flavonoids characterized by a saturated C2-C3 bond in the C-ring of their common C6-C3-C6 backbone. This structural feature distinguishes them from flavones, which possess a C2-C3 double bond. The absence of this double bond results in a chiral center at C2, leading to (S)- and (R)-enantiomers with potentially different biological activities.

The therapeutic potential of flavonoids can be significantly influenced by the substitution patterns on their A and B rings.[1] Methoxy (-OCH3) groups, in particular, play a crucial role in modifying a molecule's properties:

  • Increased Lipophilicity: The addition of methoxy groups generally increases the lipophilicity (fat-solubility) of the flavonoid. This can enhance its ability to cross cell membranes, a critical factor for bioavailability and reaching intracellular targets.[2]

  • Metabolic Stability: Hydroxyl (-OH) groups are common sites for metabolic conjugation (e.g., glucuronidation or sulfation) in the body, which facilitates rapid excretion. Methoxy groups are generally more stable against such metabolic transformations, potentially leading to a longer half-life and sustained therapeutic effect.

  • Modulation of Biological Activity: The position and number of methoxy groups can fine-tune the interaction of the flavonoid with biological targets such as enzymes and receptors, leading to altered or enhanced pharmacological effects.[3]

2',3'-Dimethoxyflavanone, with its specific methoxylation pattern on the B-ring, presents a unique profile for investigation in drug discovery and development.

Chemical Structure and Physicochemical Properties

The core structure of 2',3'-dimethoxyflavanone consists of a 2-phenylchroman-4-one backbone with two methoxy groups located at the 2' and 3' positions of the B-ring.

Chemical Identifiers and Molecular Formula
  • IUPAC Name: 2-(2,3-dimethoxyphenyl)-2,3-dihydrochromen-4-one

  • Molecular Formula: C₁₇H₁₆O₄[4]

  • Canonical SMILES: COC1=CC=CC(=C1OC)C2CC(=O)C3=CC=CC=C3O2[4]

Physicochemical Data

A summary of the key physicochemical properties of 2',3'-dimethoxyflavanone is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
Molecular Weight (MW) 284.31 g/mol [4]
Melting Point (MP) 93°C[4]
Appearance Off-white prisms[4]
Purity ≥98% (typical commercial)[4]
Solubility Soluble in Methanol[4]

Note: The molecular formula C17H15O4 provided by one source appears to be a typo, as the structure dictates C17H16O4. The molecular weight of 284.31 g/mol corresponds to C17H16O4.

Structural Visualization

The chemical structure of 2',3'-dimethoxyflavanone is depicted below, highlighting the flavanone core and the specific methoxylation pattern.

2_3_Dimethoxyflavanone_Structure cluster_A Flavanone Core cluster_B B-Ring with Methoxy Groups C4 O C3 C C4->C3 O_keto =O C4->O_keto C2 C C3->C2 O1 O C2->O1 C1' C C2->C1' C8a C O1->C8a C4a C C8a->C4a C4a->C4 C5 C C4a->C5 C6 C C5->C6 C7 C C6->C7 C7->C8a C8 C C2' C C1'->C2' C3' C C2'->C3' O_Me1 O C2'->O_Me1 C4' C C3'->C4' O_Me2 O C3'->O_Me2 C5' C C4'->C5' C6' C C5'->C6' C6'->C1' Me1 CH3 O_Me1->Me1 Me2 CH3 O_Me2->Me2

Caption: Chemical structure of 2',3'-dimethoxyflavanone.

Synthesis of 2',3'-Dimethoxyflavanone

Flavanones are commonly synthesized via the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form a 2'-hydroxychalcone, followed by an intramolecular cyclization.[5]

General Synthetic Pathway

The synthesis of 2',3'-dimethoxyflavanone would follow this two-step process:

  • Step 1: Synthesis of 2'-Hydroxy-2,3-dimethoxychalcone. This involves the base-catalyzed condensation of 2'-hydroxyacetophenone with 2,3-dimethoxybenzaldehyde.

  • Step 2: Cyclization to 2',3'-Dimethoxyflavanone. The resulting chalcone undergoes an intramolecular Michael addition under basic or acidic conditions to form the flavanone ring.

Flavanone_Synthesis_Workflow Reactant1 2'-Hydroxyacetophenone Step1 Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) Reactant1->Step1 Reactant2 2,3-Dimethoxybenzaldehyde Reactant2->Step1 Intermediate 2'-Hydroxy-2,3-dimethoxychalcone Step2 Intramolecular Cyclization (Acid or Base) Intermediate->Step2 Product 2',3'-Dimethoxyflavanone Step1->Intermediate Step2->Product

Caption: General workflow for the synthesis of 2',3'-dimethoxyflavanone.

Detailed Experimental Protocol (Hypothetical)

The following is a representative protocol based on general procedures for flavanone synthesis.[5] Optimization would be required for this specific substrate.

Step 1: Synthesis of 2'-Hydroxy-2,3-dimethoxychalcone

  • Dissolve 2'-hydroxyacetophenone (1.0 eq) and 2,3-dimethoxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add a solution of aqueous sodium hydroxide (e.g., 40-50%, 2-3 eq) dropwise with stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash with cold water until neutral, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to purify the chalcone.

Step 2: Cyclization to 2',3'-Dimethoxyflavanone

  • Dissolve the purified 2'-hydroxy-2,3-dimethoxychalcone in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of a base (e.g., sodium acetate) or acid (e.g., sulfuric acid).

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • After cooling, the flavanone may crystallize out of solution. If not, the solvent can be removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield pure 2',3'-dimethoxyflavanone.

Potential Biological Activities and Therapeutic Applications

Direct studies on the biological activities of 2',3'-dimethoxyflavanone are limited in the available literature. However, by examining the activities of structurally similar methoxyflavonoids, we can infer its potential therapeutic applications.

Neuroprotective Effects

Many flavonoids and their methoxylated derivatives have shown promise in neuroprotection.[1][6] They can exert these effects through various mechanisms, including antioxidant activity, modulation of signaling pathways, and anti-inflammatory actions.[1]

  • GABA-A Receptor Modulation: The related compound 2'-methoxy-6-methylflavone has been shown to afford neuroprotection following focal cerebral ischemia by potentiating tonic inhibition via δ-containing GABA-A receptors.[7] This suggests that methoxyflavonoids can have direct effects on neuronal receptors.

  • Inhibition of Parthanatos: 3',4'-dimethoxyflavone has been identified as a neuroprotective inhibitor of parthanatos, a specific pathway of neuronal cell death.[8] This highlights the potential for methoxyflavones to intervene in specific cell death cascades in neurodegenerative conditions.

  • Multi-target Neuroprotection: Studies on 5,7-dimethoxyflavone and 5,7,4'-trimethoxyflavone suggest they exert neuroprotective effects through distinct molecular targets involved in neurotransmission and by reducing levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[9]

Given these findings, it is plausible that 2',3'-dimethoxyflavanone could also possess neuroprotective properties, warranting investigation in models of neurodegenerative diseases and ischemic stroke.

Anticancer Potential

Methoxyflavones have been investigated for their anticancer properties.[10][11] Their increased lipophilicity may allow for better penetration into cancer cells, and their unique structures can lead to selective cytotoxicity.

  • Induction of Apoptosis and Cell Cycle Arrest: 5,7-dimethoxyflavone has been shown to induce apoptosis, generate reactive oxygen species (ROS), and cause cell cycle arrest in liver cancer cells (HepG2).[12]

  • Structure-Activity Relationships: Studies on various methoxyflavones against different cancer cell lines have revealed that the position and number of methoxy groups are critical for cytotoxic activity.[10] For instance, some polymethoxyflavones have demonstrated potent activity against gastric and myeloid leukemia cell lines.[10]

  • Targeting Signaling Pathways: The anticancer effects of methoxyflavones are often linked to the modulation of key signaling pathways such as PI3K/Akt and NF-κB.[3]

The specific 2',3'-dimethoxy substitution pattern on the B-ring of 2',3'-dimethoxyflavanone could confer novel anticancer activities, making it a candidate for screening against various cancer cell lines.

Anti-inflammatory Activity

Inflammation is a key pathological component of many diseases. Flavonoids are well-known for their anti-inflammatory properties.[13]

  • Inhibition of Inflammatory Mediators: A study on various flavanone derivatives showed significant inhibition of nitric oxide (NO) production in LPS-induced macrophages.[5]

  • Modulation of Cytokine Production: 2'-methoxy-6-methylflavone was found to dampen the stroke-induced increase in circulating pro-inflammatory cytokines.[7]

These findings suggest that 2',3'-dimethoxyflavanone could be a valuable lead compound for the development of new anti-inflammatory agents.

Conclusion and Future Directions

2',3'-Dimethoxyflavanone is a methoxylated flavonoid with well-defined physicochemical properties and an accessible synthetic route. While direct biological data is scarce, the extensive research on structurally related methoxyflavonoids provides a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on:

  • In-depth Biological Screening: Evaluating the cytotoxic, neuroprotective, and anti-inflammatory activities of 2',3'-dimethoxyflavanone in various in vitro and in vivo models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

  • Stereospecific Synthesis and Evaluation: Separating the (S)- and (R)-enantiomers and evaluating their biological activities independently.

This comprehensive approach will be crucial in unlocking the full therapeutic potential of 2',3'-dimethoxyflavanone and advancing the field of flavonoid-based drug discovery.

References

  • PubChem. (n.d.). 2',3'-Dimethoxy-3-hydroxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2',3'-Dimethoxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). 2',3'-DIMETHOXYFLAVANONE. Retrieved from [Link]

  • Yen, C. H., Hsieh, M. J., Hsieh, Y. S., Lin, C. W., & Chen, M. K. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 345.
  • Preprints.org. (2024, October 14). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]

  • SlidePlayer. (n.d.). Physico-chemical properties in relation to biological action. Retrieved from [Link]

  • Sim, S. P., Tarmizi, N. A., & Hamzah, A. S. (2022).
  • Barreca, D., Gattuso, G., Bellocco, E., Calderaro, A., Trombetta, D., Smeriglio, A., Laganà, G., Daglia, M., Meneghini, S., & Nabavi, S. M. (2017). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 22(11), 1858.
  • Clarkson, A. N., Boothman-Burrell, L., Dósa, Z., Nagaraja, R. Y., Jin, L., Parker, K., ... & Chebib, M. (2019). The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia. Journal of Cerebral Blood Flow & Metabolism, 39(7), 1265-1282.
  • Rather, R. A., & Bhagat, M. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. Pakistan Journal of Pharmaceutical Sciences, 30(4), 1335-1340.
  • Mokhtar, M. A., Abd-Elhady, R. M., El-Aasr, M., & Ibrahim, M. A. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Drug Design, Development and Therapy, 19, 2195-2216.
  • Gbadamosi, T. M., & O'Hare, M. (2021). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology, 178(17), 3538-3553.
  • Spencer, J. P. E. (2009). The neuroprotective potential of flavonoids: a multiplicity of effects. Movement Disorders, 24(S1), S20-S31.
  • Dove Medical Press. (2025, August 29). Exploring the Neuroprotective Potentials of Flavonoid Metabolites in S. Retrieved from [Link]

Sources

Exploratory

2',3'-Dimethoxyflavanone CAS number and molecular weight

Executive Summary 2',3'-Dimethoxyflavanone (CAS 97207-23-3 ) is a synthetic flavonoid derivative distinguished by its specific methoxylation pattern on the B-ring. Unlike common dietary flavonoids, this lipophilic small...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2',3'-Dimethoxyflavanone (CAS 97207-23-3 ) is a synthetic flavonoid derivative distinguished by its specific methoxylation pattern on the B-ring. Unlike common dietary flavonoids, this lipophilic small molecule has emerged as a high-potency research agent targeting Cancer Stem Cells (CSCs) , specifically within breast cancer lineages (MCF-7-SC).

This guide synthesizes the physicochemical identity, validated synthetic protocols, and mechanistic biological applications of 2',3'-Dimethoxyflavanone. It is designed to serve as a self-contained reference for researchers investigating apoptosis induction and flavonoid structure-activity relationships (SAR).

Part 1: Physicochemical Identity

The precise characterization of 2',3'-Dimethoxyflavanone is critical for distinguishing it from its isomer (3',4'-dimethoxyflavanone) and its oxidized analogue (2',3'-dimethoxyflavone).

Table 1: Core Chemical Data

ParameterSpecification
Compound Name 2',3'-Dimethoxyflavanone
IUPAC Name 2-(2,3-dimethoxyphenyl)-2,3-dihydrochromen-4-one
CAS Number 97207-23-3
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.31 g/mol
Exact Mass 284.1049
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water
InChIKey JQWFJSITMYCDOV-UHFFFAOYSA-N

Part 2: Synthetic Architecture

The synthesis of 2',3'-Dimethoxyflavanone follows a biomimetic pathway, utilizing a Claisen-Schmidt condensation to generate a chalcone intermediate, followed by an intramolecular Michael-type addition (cyclization).

Reaction Logic Diagram

SynthesisPathway Reactants 2-Hydroxyacetophenone + 2,3-Dimethoxybenzaldehyde Chalcone Intermediate: 2'-Hydroxy-2,3-dimethoxychalcone Reactants->Chalcone Claisen-Schmidt (NaOH/EtOH, RT) Flavanone Product: 2',3'-Dimethoxyflavanone Chalcone->Flavanone Cyclization (Acid/Base Reflux)

Figure 1: Two-step synthetic pathway transforming acetophenone precursors into the flavanone scaffold.

Experimental Protocol: Base-Catalyzed Synthesis

Principle: The reaction exploits the acidity of the alpha-protons in 2-hydroxyacetophenone to attack the carbonyl of the benzaldehyde. The subsequent cyclization is favored by the nucleophilicity of the phenoxide ion or acid-catalyzed activation of the enone.

Reagents:

  • 2-Hydroxyacetophenone (1.0 eq)

  • 2,3-Dimethoxybenzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH), 20% aqueous solution

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl), 10% solution

Step-by-Step Methodology:

  • Condensation (Chalcone Formation):

    • Dissolve 10 mmol of 2-hydroxyacetophenone and 10 mmol of 2,3-dimethoxybenzaldehyde in 20 mL of Ethanol.

    • Add 10 mL of 20% NaOH dropwise while stirring at room temperature.

    • Observation: The solution will turn deep yellow/orange, indicating chalcone formation (extended conjugation).

    • Stir for 12–24 hours.

  • Cyclization & Isolation:

    • Pour the reaction mixture into crushed ice containing excess dilute HCl. This neutralizes the phenoxide and promotes cyclization of the chalcone to the flavanone (which is colorless/pale compared to the chalcone).

    • Precipitation: A solid precipitate will form.

    • Filter the solid and wash with cold water (3x) to remove salts.

  • Purification:

    • Recrystallize the crude solid from hot Ethanol or Ethyl Acetate/Hexane.

    • Validation: Pure product should be white crystals (MP: ~93°C).

Part 3: Structural Characterization

To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is the gold standard. The flavanone skeleton exhibits a characteristic "ABX" spin system in the C-ring.

Expected ¹H-NMR Signals (CDCl₃, 400 MHz):

PositionTypeChemical Shift (δ)MultiplicityInterpretation
H-2 C-Ring5.35 – 5.50 ppmddChiral center proton; diagnostic for flavanones.
H-3ax C-Ring2.90 – 3.10 ppmddAxial proton; large coupling constant with H-2.
H-3eq C-Ring2.70 – 2.85 ppmddEquatorial proton.
OCH₃ B-Ring3.85 – 3.95 ppms (2x)Two distinct singlets for 2'-OMe and 3'-OMe.
H-5 A-Ring~7.90 ppmddDeshielded by the C=O carbonyl (anisotropic effect).

Self-Validation Check: If the spectrum shows a singlet at ~6.5 ppm instead of the ABX pattern at 2.8–5.5 ppm, the compound has oxidized to the flavone (dehydrogenation). This is a common impurity.

Part 4: Biological Mechanism & Applications

2',3'-Dimethoxyflavanone (2',3'-DMF) is not merely a structural curiosity; it is a potent modulator of apoptotic pathways. Research indicates it possesses higher toxicity towards cancer stem cells than many naturally occurring flavonoids.

Mechanism of Action: Apoptosis Induction

The compound functions by triggering the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. It bypasses drug resistance mechanisms often seen in CSCs.

Pathway Logic:

  • Trigger: 2',3'-DMF enters the cell.

  • Caspase Activation: It induces the cleavage of pro-caspase 8 (extrinsic) and pro-caspase 9 (intrinsic).

  • Execution: Both pathways converge on Caspase 3.

  • Death: Caspase 3 cleaves PARP (Poly (ADP-ribose) polymerase), preventing DNA repair and sealing the cell's fate.

Signaling Pathway Diagram

ApoptosisPathway Compound 2',3'-Dimethoxyflavanone Mito Mitochondria (Intrinsic) Compound->Mito Receptor Death Receptors (Extrinsic) Compound->Receptor Casp9 Caspase 9 (Activated) Mito->Casp9 Cytochrome c release Casp8 Caspase 8 (Activated) Receptor->Casp8 DISC formation Casp3 Caspase 3 (Executioner) Casp9->Casp3 Casp8->Casp3 PARP PARP Cleavage (DNA Repair Halted) Casp3->PARP Apoptosis Apoptosis (Cell Death) PARP->Apoptosis

Figure 2: Dual-pathway activation of apoptosis in MCF-7-SC cells by 2',3'-Dimethoxyflavanone.

Therapeutic Potential
  • Target: Breast Cancer Stem Cells (MCF-7-SC).[1]

  • Potency: Studies suggest 2',3'-DMF is more potent than its 2'-monomethoxy or unsubstituted analogs, highlighting the importance of the 2',3'-dimethoxy motif for lipophilicity and binding affinity.

  • Metabolic Stability: The methoxy groups at the 2' and 3' positions block metabolic hydroxylation sites, potentially extending the half-life of the molecule in vivo.

References

  • Indofine Chemical Company. (n.d.). 2',3'-Dimethoxyflavanone Product Sheet (Catalog No. 22-220). Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 2',3'-Dimethoxyflavanone (Inferred from Isomers and CAS). National Library of Medicine. Retrieved from [Link]

  • Cai, Y. et al. (2018). Bioavailability and Metabolism of Citrus Fruit Beverage Flavanones in Humans. (Contextual reference on Flavanone metabolism).
  • ResearchGate. (2015). Mechanism of 2',3'-dimethoxyflavanone-induced apoptosis in Breast Cancer Stem Cells. Retrieved from [Link]

Sources

Foundational

Biological Activity of 2',3'-Dimethoxy Substituted Flavanones: A Technical Deep Dive

Executive Summary This technical guide analyzes the pharmacological profile of 2',3'-dimethoxyflavanone (2',3'-DMF) and its structural analogs. While the 3',4'-dimethoxy substitution pattern is widely recognized for kina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacological profile of 2',3'-dimethoxyflavanone (2',3'-DMF) and its structural analogs. While the 3',4'-dimethoxy substitution pattern is widely recognized for kinase inhibition (mimicking the ATP adenine ring), the 2',3'-dimethoxy motif confers a unique steric and lipophilic profile that has emerged as a potent driver of anti-cancer stem cell (CSC) activity.

Recent high-throughput screenings have identified 2',3'-DMF as a lead compound for eradicating breast cancer stem cells (MCF-7-SC) via a novel mechanism involving the ubiquitination of Caspase-8 and its recruitment to autophagic machinery (LC3). This guide details the chemical basis, mechanism of action, synthesis protocols, and comparative structure-activity relationships (SAR) of this subclass.

Chemical Basis & Structure-Activity Relationship (SAR)

The biological efficacy of 2',3'-dimethoxy substituted flavanones is governed by the specific positioning of methoxy groups on the B-ring. This substitution alters the molecule's planarity, lipophilicity, and metabolic stability.

The Steric Advantage

Unlike the planar 3',4'-dimethoxy analogs, the 2'-methoxy group in 2',3'-DMF introduces steric hindrance with the C-ring (chromanone). This forces the B-ring out of plane relative to the A-C ring system.

  • Consequence: This "twisted" conformation prevents non-specific intercalation into DNA (reducing genotoxicity) while enhancing specificity for hydrophobic pockets in signaling proteins like Caspase-8 and 5-lipoxygenase (5-hLOX).

Comparative SAR Matrix

The following table contrasts the primary biological targets of B-ring substituted flavanones/flavones.

CompoundSubstitution PatternPrimary Target/MechanismKey Biological Outcome
2',3'-DMF 2',3'-Dimethoxy (Flavanone) Caspase-8 / LC3 Interaction Potent Anti-CSC (Breast) ; Induces apoptosis via autophagy link.
3',4'-DMF 3',4'-Dimethoxy (Flavone)PARP-1 / ParthanatosNeuroprotection; prevents PAR polymer accumulation.
2'-OH-3'-OMe 2'-Hydroxy-3'-Methoxy5-hLOX (Lipoxygenase)Anti-inflammatory; competitive inhibition of leukotriene synthesis.
5,7-DMF 5,7-Dimethoxy (A-ring)P-gp / ABCG2 TransportersMulti-drug resistance (MDR) reversal.

Therapeutic Focus: Targeting Cancer Stem Cells (CSCs)[1][2]

The most significant therapeutic potential of 2',3'-DMF lies in its ability to overcome anoikis resistance (resistance to cell death upon detachment), a hallmark of metastatic cancer stem cells.

Mechanism of Action: The Caspase-8/LC3 Axis

Standard chemotherapy often fails against CSCs due to quiescent states and efficient DNA repair. 2',3'-DMF bypasses these defenses by triggering a unique cross-talk between apoptosis and autophagy .

  • Ubiquitination: 2',3'-DMF induces the ubiquitination of Caspase-8.

  • Recruitment: Ubiquitinated Caspase-8 is recognized by LC3 (Microtubule-associated protein 1A/1B-light chain 3), a central autophagy marker.

  • Aggregation & Activation: This interaction creates a platform for Caspase-8 aggregation and auto-activation, triggering the extrinsic apoptotic cascade inside the cell, independent of death receptor ligands.

Signaling Pathway Visualization

The following diagram illustrates the unique signaling cascade activated by 2',3'-DMF in breast cancer stem cells.

G cluster_0 Autophagic Platform DMF 2',3'-Dimethoxyflavanone (2',3'-DMF) Casp8 Caspase-8 (Inactive) DMF->Casp8 Targets Ub Ubiquitination Casp8->Ub Induces Casp8_Ub Ub-Caspase-8 Ub->Casp8_Ub Complex Caspase-8 / LC3 Aggregates Casp8_Ub->Complex Recruitment LC3 LC3-II (Autophagy Marker) LC3->Complex Binding Apoptosis_Ext Extrinsic Apoptosis (Caspase-8 Activation) Complex->Apoptosis_Ext Auto-activation Apoptosis_Int Intrinsic Apoptosis (Mitochondrial/Caspase-9) Apoptosis_Ext->Apoptosis_Int Crosstalk (Bid cleavage) PARP PARP Cleavage Apoptosis_Ext->PARP Apoptosis_Int->PARP Death CSC Death (Anoikis Sensitization) PARP->Death

Caption: 2',3'-DMF induces Caspase-8 ubiquitination and aggregation on LC3 scaffolds, triggering apoptosis.

Experimental Protocols

Chemical Synthesis of 2',3'-Dimethoxyflavanone

To ensure high purity for biological assays, a two-step synthesis via Claisen-Schmidt condensation is recommended.

Reagents:

  • 2'-Hydroxyacetophenone (1.0 eq)

  • 2,3-Dimethoxybenzaldehyde (1.1 eq)

  • KOH (40% aq), Ethanol, Iodine (I₂), DMSO.

Workflow Diagram:

Synthesis Start Start: 2'-Hydroxyacetophenone + 2,3-Dimethoxybenzaldehyde Step1 Step 1: Condensation (KOH / EtOH, RT, 24h) Start->Step1 Chalcone Intermediate: 2'-Hydroxy-2,3-dimethoxychalcone Step1->Chalcone Step2 Step 2: Cyclization (I₂ / DMSO, 110°C, 2h) Chalcone->Step2 Product Final Product: 2',3'-Dimethoxyflavanone Step2->Product

Caption: Two-step synthesis of 2',3'-DMF via chalcone intermediate.

Detailed Protocol:

  • Chalcone Synthesis: Dissolve 2'-hydroxyacetophenone (10 mmol) and 2,3-dimethoxybenzaldehyde (11 mmol) in ethanol (20 mL). Add 40% KOH (10 mL) dropwise at 0°C. Stir at room temperature for 24h. Pour into ice water, acidify with HCl (1M) to pH 2. Filter the yellow precipitate (Chalcone). Recrystallize from ethanol.

  • Cyclization: Dissolve the chalcone (5 mmol) in DMSO (10 mL). Add a catalytic amount of Iodine (0.1 mmol). Heat at 110°C for 2 hours. Cool, pour into sodium thiosulfate solution (to remove iodine), and extract with ethyl acetate. Purify via silica gel chromatography (Hexane:EtOAc).

Cancer Stem Cell (CSC) Viability Assay

This protocol validates the specific activity of 2',3'-DMF against stem-like populations.

  • Cell Culture: Culture MCF-7 cells in mammosphere-forming medium (DMEM/F12 + bFGF + EGF + B27 supplement) on ultra-low attachment plates to enrich for CSCs.

  • Treatment: Dissolve 2',3'-DMF in DMSO. Treat spheres at concentrations of 1, 5, 10, 20, and 50 µM for 48 hours.

  • Readout: Dissociate spheres into single cells and perform an Anoikis Assay using Annexin V/PI staining via flow cytometry.

  • Validation: Perform Western Blot for Cleaved Caspase-8 and LC3-II . An increase in both markers confirms the mechanism.

Secondary Biological Activities[1]

While 2',3'-DMF is the primary anti-cancer lead, slight structural modifications yield different pharmacological profiles useful for specificity controls.

CompoundActivityMechanism DetailReference
3',4'-Dimethoxyflavone Neuroprotection Inhibits PARP-1 overactivation, preventing Parthanatos (PAR-dependent cell death) in neurons.[Kamalakannan et al., 2015]
2'-Hydroxy-3'-methoxy Anti-inflammatory Acts as a competitive inhibitor of 5-hLOX , reducing leukotriene production in respiratory inflammation models.[Vidyalakshmi et al., 2012]

Future Directions & Drug Development

The 2',3'-dimethoxy scaffold presents a "privileged structure" for targeting autophagic cell death.

  • Metabolic Stability: The 2'-methoxy group protects the B-ring from rapid CYP450 metabolism (O-demethylation) compared to the exposed 4'-position in other flavonoids.

  • Combination Therapy: Given its ability to sensitize anoikis-resistant cells, 2',3'-DMF is a prime candidate for combination with taxanes or platinum-based agents to prevent metastasis.

References

  • Tran, T. A., et al. (2014). "Mechanism of 2',3'-dimethoxyflavanone-induced apoptosis in breast cancer stem cells: roles of ubiquitination of caspase-8 and LC3." Archives of Biochemistry and Biophysics.

  • Kamalakannan, P., et al. (2015). "Anti-inflammatory effect of certain dimethoxy flavone derivatives." Inflammopharmacology.

  • Vidyalakshmi, K., et al. (2012). "Anti-Inflammatory Effect of Certain Dihydroxy Flavones and the Mechanisms Involved."[1] Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.

  • Shin, S. Y., et al. (2016). "Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos." British Journal of Pharmacology.

  • Tripoli, E., et al. (2007). "Citrus flavonoids: Molecular structure, biological activity and nutritional properties: A review." Food Chemistry.

Sources

Exploratory

Technical Guide: Structural, Synthetic, and Pharmacological Divergence of 2',3'-Dimethoxyflavanone and 2',3'-Dimethoxyflavone

Topic: Difference between 2',3'-dimethoxyflavanone and 2',3'-dimethoxyflavone Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Difference between 2',3'-dimethoxyflavanone and 2',3'-dimethoxyflavone Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous technical analysis comparing 2',3'-dimethoxyflavanone and 2',3'-dimethoxyflavone . While both share the same B-ring substitution pattern (2',3'-dimethoxy), their core scaffolds dictate fundamentally different physicochemical behaviors, synthetic pathways, and biological activities.

  • The Flavone (Unsaturated C2-C3): Characterized by a planar, conjugated system (cross-conjugated dienone). It typically exhibits higher affinity for planar binding sites (e.g., DNA intercalation, kinase ATP pockets) and greater stability against oxidative degradation, though the 2'-methoxy substituent introduces a critical steric "twist" that modulates this planarity.

  • The Flavanone (Saturated C2-C3): Characterized by a non-planar, flexible C-ring (half-chair conformation) and a chiral center at C2. It often serves as a biosynthetic precursor or a "prodrug" scaffold with distinct metabolic liabilities and receptor specificities compared to its oxidized counterpart.

Structural & Electronic Analysis

The defining difference lies in the oxidation state of the pyran ring (Ring C). This seemingly minor alteration governs the molecule's 3D topology and electronic distribution.

The C2-C3 Bond and Planarity[1]
  • 2',3'-Dimethoxyflavone: The C2=C3 double bond enforces coplanarity between the A- and C-rings. However, the 2'-methoxy group on the B-ring creates significant steric hindrance with the carbonyl oxygen (C4=O) or the ether oxygen (O1). This forces the B-ring to rotate out of the plane of the A/C core.

    • Consequence: Unlike unsubstituted flavone, which is nearly planar, the 2',3'-dimethoxy analog adopts a twisted conformation . This "locked twist" is crucial for selective binding to enzymes like CYP1B1, where complete planarity is not required but specific steric occupancy is.

  • 2',3'-Dimethoxyflavanone: The C2-C3 single bond allows the C-ring to adopt a half-chair or sofa conformation . The phenyl B-ring occupies an equatorial position to minimize steric strain, but the bond is flexible.

    • Consequence: The molecule is inherently non-planar and chiral at C2. It lacks the extended

      
      -conjugation of the flavone, resulting in a "broken" chromophore.
      
Electronic Conjugation (UV-Vis Signatures)

The difference in conjugation is immediately visible in UV-Vis spectroscopy:

  • Flavone: Shows two strong absorption bands. Band I (300–380 nm) corresponds to the B-ring cinnamoyl system conjugation.

  • Flavanone: Band I is often reduced to a shoulder or disappears because there is no conjugation between the B-ring and the carbonyl group. The spectrum is dominated by Band II (240–280 nm) , representing the A-ring benzoyl system.

Synthetic Pathways[2][3][4][5][6]

The synthesis of these compounds generally diverges from a common intermediate: the 2'-hydroxychalcone .

Synthesis Logic
  • Chalcone Formation: Claisen-Schmidt condensation of 2-hydroxyacetophenone with 2,3-dimethoxybenzaldehyde.

  • Flavanone Route: Intramolecular Michael-type addition (cyclization) under basic or acidic conditions.

  • Flavone Route: Oxidative cyclization (dehydrogenation) of the chalcone or the flavanone.

Reaction Workflow Diagram

SynthesisPathways Start 2-Hydroxyacetophenone + 2,3-Dimethoxybenzaldehyde Chalcone 2'-Hydroxy-2,3-dimethoxychalcone (Open Chain Intermediate) Start->Chalcone Claisen-Schmidt (KOH/EtOH, RT) Flavanone 2',3'-Dimethoxyflavanone (Saturated C2-C3) Chalcone->Flavanone Cyclization (NaOAc/EtOH, Reflux) Acid/Base Catalysis Flavone 2',3'-Dimethoxyflavone (Unsaturated C2=C3) Chalcone->Flavone Oxidative Cyclization (I2/DMSO, Heat) (SeO2, Dioxane) Flavanone->Flavone Dehydrogenation (DDQ or Pd/C)

Figure 1: Divergent synthetic pathways from the chalcone intermediate. Note that flavanones can be converted to flavones via dehydrogenation.[1]

Physicochemical Characterization & Analytics

Distinguishing these two analogs requires specific analytical attention.

NMR Spectroscopy (The "Gold Standard")

The proton signals at positions 2 and 3 are diagnostic.

Feature2',3'-Dimethoxyflavanone2',3'-Dimethoxyflavone
C2 Proton dd (doublet of doublets) at ~5.3–5.6 ppm. Coupled to H3ax and H3eq.Absent (Quaternary carbon).
C3 Protons Two signals (H3ax, H3eq) at ~2.6–3.1 ppm. AMX spin system with H2.Singlet (1H) at ~6.5–6.8 ppm. Olefinic proton.
C4 Carbonyl ~190–195 ppm (Non-conjugated ketone).~175–180 ppm (Conjugated

-unsaturated ketone).
Solubility and Lipophilicity
  • Polymethoxyflavones (PMFs): Both compounds are highly lipophilic due to the methoxy masking of polar hydroxyl groups.

  • Differentiation: The flavone is generally less soluble in polar solvents than the flavanone due to stronger

    
    -
    
    
    
    stacking interactions facilitated by the planar A/C ring system. The flavanone , being non-planar, disrupts crystal packing, often resulting in a lower melting point and slightly better solubility in semi-polar matrices.

Biological & Pharmacological Implications[5][6][7][8][9][10]

The structural differences translate directly into bioactivity, particularly regarding enzyme inhibition and metabolic stability.

CYP Enzyme Inhibition (Selectivity)[11]
  • Flavones (The Inhibitors): 2',3'-Dimethoxyflavone is a potent inhibitor of CYP1B1 and CYP1A1 . The planar core allows intercalation into the heme active site. The 2'-methoxy group provides selectivity by sterically clashing with specific residues in CYP1A2, preventing binding, while fitting into the larger pocket of CYP1B1.

  • Flavanones (The Substrates/Inactive): Due to the bent C-ring, flavanones bind poorly to the planar active sites of CYP1 family enzymes. They are often weak inhibitors but can act as substrates for hydroxylation.

Metabolic Stability[12]
  • Methoxy Protection: Both compounds exhibit superior metabolic stability compared to hydroxyflavonoids because the methoxy groups block Phase II conjugation (glucuronidation/sulfation).

  • The 2'-Position Vulnerability: The 2'-methoxy group is a site for O-demethylation by hepatic CYPs.

    • Flavone:[2][3][4][5][6][7][8][9] The rigid structure may slow down the access of the heme iron to the 2'-methoxy group.

    • Flavanone: The flexible B-ring can rotate more freely, potentially presenting the 2'-methoxy group more readily for oxidative demethylation.

SAR Logic Diagram

SAR_Logic Struct_Flavone Structure: Flavone (Planar A/C Ring) Mech_Intercalation Mechanism: DNA/Heme Intercalation Struct_Flavone->Mech_Intercalation Allows pi-stacking Mech_Steric Steric Factor: 2'-OMe Twist Struct_Flavone->Mech_Steric Restricted Rotation Struct_Flavanone Structure: Flavanone (Bent C-Ring) Outcome_Metab Rapid Metabolism / Weak Inhibition Struct_Flavanone->Outcome_Metab Lacks Planarity Outcome_CYP High Potency CYP1B1 Inhibition Mech_Intercalation->Outcome_CYP Mech_Steric->Outcome_CYP Selectivity Filter

Figure 2: Structure-Activity Relationship (SAR) logic deriving biological outcomes from structural features.

Experimental Protocols

Synthesis of 2'-Hydroxy-2,3-dimethoxychalcone (Precursor)

Reagents: 2'-Hydroxyacetophenone (10 mmol), 2,3-Dimethoxybenzaldehyde (10 mmol), KOH (50% aq), Ethanol (95%).

  • Dissolve the acetophenone and benzaldehyde in 20 mL ethanol.

  • Add 10 mL of 50% KOH dropwise while stirring at 0°C.

  • Stir at room temperature for 24–48 hours. The solution will turn deep red/orange.

  • Pour into ice water and acidify with 10% HCl to precipitate the chalcone.

  • Recrystallize from ethanol.

Cyclization to 2',3'-Dimethoxyflavanone

Reagents: Chalcone (from above), Sodium Acetate, Ethanol/Water.

  • Reflux the chalcone in ethanol with excess sodium acetate for 12–24 hours.

  • Monitor by TLC (Flavanone is less polar than chalcone).

  • Cool, dilute with water, and extract with ethyl acetate.

Oxidative Cyclization to 2',3'-Dimethoxyflavone (Iodine/DMSO Method)

Reagents: Chalcone, Iodine (catalytic), DMSO.

  • Dissolve chalcone (1 mmol) in DMSO (5 mL).

  • Add Iodine (0.1 mmol).

  • Heat at 140°C for 1–2 hours.

  • Quench with saturated sodium thiosulfate (to remove iodine) and extract.

  • Note: This method is preferred over DDQ for methoxy-substituted flavonoids to avoid over-oxidation.

References

  • Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology. Link

  • Takemura, H., et al. (2010). Selective inhibition of methoxyflavonoids on human CYP1B1 activity.[10] Toxicology.[3][4] Link

  • Cechinel-Filho, V., et al. (2012). Constituents and biological activities of the genus Strychnos. Molecules.[2][11][3][4][12][8][13][14][15][16][17][18] Link

  • Singh, P., et al. (2014). Synthesis and biological evaluation of 2-phenylchromen-4-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. Link

  • Deng, S., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization.[1] RSC Advances. Link

Sources

Foundational

Isolation, Characterization, and Pharmacological Profiling of Dimethoxyflavanones in Citrus Species

Executive Summary Polymethoxyflavones (PMFs) and their hydroxylated derivatives (HPMFs) represent a highly bioactive class of secondary plant metabolites endemic to the Citrus genus[1]. While fully methoxylated flavones...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polymethoxyflavones (PMFs) and their hydroxylated derivatives (HPMFs) represent a highly bioactive class of secondary plant metabolites endemic to the Citrus genus[1]. While fully methoxylated flavones (such as nobiletin and tangeretin) dominate the phytochemical profile of citrus peels, dimethoxyflavanones—a specialized subclass featuring a saturated C2-C3 bond and specific di-O-methylation patterns—exhibit profound, targeted pharmacological properties[1]. This technical whitepaper provides a comprehensive, self-validating framework for the extraction, high-resolution mass spectrometric identification, and mechanistic evaluation of trace dimethoxyflavanones from complex citrus matrices.

Phytochemical Distribution and Structural Diversity

Dimethoxyflavanones are predominantly localized in the pericarp (peel) and leaves of specific citrus cultivars, including Citrus reticulata (mandarin), Citrus hassaku, and Citrus sinensis[1]. Unlike their fully methoxylated counterparts, these microconstituents often exist as partially hydroxylated polymethoxyflavanones. The presence of free hydroxyl groups significantly alters their lipophilicity, enhancing both their aqueous solubility and their receptor-binding affinity in biological systems.

Table 1: Quantitative Mass Data and Natural Sources of Key Citrus Dimethoxyflavanones

Compound Name / ClassChemical FormulaExact Mass [M+H]+Typical Citrus Source
8-Hydroxy-5,7-dimethoxyflavanone (PDMF)C17H16O5301.1070Citrus hassaku[2]
Dihydroxy-dimethoxyflavanoneC17H16O6317.1020Citrus reticulata (Leaves)
Monohydroxy-trimethoxyflavanoneC18H18O6331.1176Citrus reticulata (Leaves)
5,7-Dihydroxy-3',4'-dimethoxyflavanone 7-O-glycC29H36O15625.2127Citrus 'Hebesu' (Flowers)[3]

Pharmacological Mechanisms: Anti-Inflammatory Signaling

The therapeutic value of citrus dimethoxyflavanones is heavily anchored in their immunomodulatory capacity. For instance, 8-hydroxy-5,7-dimethoxyflavanone (PDMF) has been shown to significantly inhibit IgE-mediated histamine release from basophilic leukemia cells[2].

The causality behind this anti-allergic and anti-inflammatory response lies in the compound's ability to negatively regulate Akt phosphorylation and suppress intracellular Ca2+ mobilization[2]. By inhibiting upstream kinase activity, dimethoxyflavanones block the downstream translocation of the NF-κB transcription factor into the nucleus, thereby halting the transcription of pro-inflammatory cytokines such as IL-1β and IL-6[1].

G Stimulus Inflammatory Stimulus (e.g., Allergens) Receptor FcεRI / TLR Receptors Stimulus->Receptor Kinases Akt Phosphorylation & Ca2+ Release Receptor->Kinases NFkB NF-κB Translocation Kinases->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NFkB->Cytokines DMF Dimethoxyflavanones (e.g., PDMF) DMF->Kinases Inhibits DMF->NFkB Blocks

Fig 1: Dimethoxyflavanone-mediated inhibition of Akt/NF-κB pro-inflammatory signaling.

Advanced Analytical Workflows: Overcoming Matrix Complexity

Citrus extracts are notoriously complex matrices. They contain highly abundant essential oils, pectins, and fully methoxylated PMFs (like nobiletin) that cause severe ion suppression, masking trace dimethoxyflavanones during mass spectrometry[1]. To resolve this, modern analytical frameworks employ Full Scan-Parent Ions List-Dynamic Exclusion (FS-PIL-DE) coupled with high-resolution mass spectrometry.

By utilizing a predefined Parent Ion List (PIL) based on the predictable mass increments of methoxy (+30 Da) and hydroxy (+16 Da) additions to the flavanone core (224 Da), the Orbitrap mass spectrometer is instructed to specifically target these masses. The Dynamic Exclusion (DE) function temporarily ignores highly abundant background ions after their initial MS/MS acquisition, forcing the instrument to allocate duty-cycle time to trace dimethoxyflavanones.

G Sample Citrus Extract (Complex Matrix) LC UHPLC Separation Sample->LC FS Full Scan (FS) HRMS Orbitrap LC->FS PIL Parent Ion List (PIL) Targeting [M+H]+ FS->PIL DE Dynamic Exclusion (DE) Filter Abundant Ions PIL->DE MS2 MS/MS Acquisition (Trace DMFs) DE->MS2 ID Structural ID (Mass Defect Filtering) MS2->ID

Fig 2: FS-PIL-DE LC-HRMS workflow for targeted trace dimethoxyflavanone discovery.

Standardized Experimental Protocols

Protocol 1: Alkaline-Assisted Matrix Disruption and Extraction

This protocol is designed as a self-validating system; the pre-heating step ensures enzymatic deactivation, while the pH modulation selectively partitions the target analytes[4].

  • Matrix Pre-treatment: Dry ground Citrus reticulata peels at 120°C for 2 hours.

    • Causality: Thermal treatment denatures endogenous polyphenol oxidases, preventing the oxidative degradation of hydroxylated dimethoxyflavanones, and disrupts the cellulosic matrix for higher solvent penetrability[4].

  • Alkaline Extraction: Suspend 100g of the pre-treated peel in 1000 mL of an aqueous ethanol solution (70% v/v). Adjust the pH to 9.5 using 0.1 M NaOH.

    • Causality: A basic pH (between 7 and 12) deprotonates the free hydroxyl groups on the dimethoxyflavanone core, converting them into highly soluble phenoxide ions, which dramatically increases the extraction yield[4].

  • Neutralization & Partitioning: After 3 hours of continuous stirring at 45°C, filter the homogenate and immediately neutralize the filtrate to pH 6.0 using 0.1 M HCl. Partition the neutralized extract against ethyl acetate (3 x 500 mL) to selectively isolate the aglycone dimethoxyflavanones from highly polar glycosides and pectins.

  • Validation Check: Spike the initial matrix with a known concentration of an internal standard (e.g., naringenin-d4). Post-extraction recovery must exceed 85% to validate the extraction efficiency. If recovery is lower, adjust the ethanol ratio to optimize dielectric constant matching.

Protocol 2: FS-PIL-DE LC-HRMS Profiling
  • Chromatographic Separation: Inject 5 µL of the reconstituted extract onto a C18 UHPLC column (1.7 µm, 2.1 x 100 mm). Use a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Causality: Formic acid ensures the dimethoxyflavanones remain fully protonated [M+H]+, optimizing positive-ion electrospray ionization (ESI) efficiency.

  • Mass Spectrometer Configuration: Operate the LTQ-Orbitrap in positive ESI mode. Set the Full Scan (FS) resolution to 60,000 FWHM.

  • PIL-DE Implementation: Input the theoretical exact masses of target dimethoxyflavanones (e.g., m/z 317.1020 for [M+H]+ of C17H16O6) into the Parent Ion List. Set the Dynamic Exclusion window to 15 seconds.

    • Causality: This prevents the MS from continuously fragmenting the dominant nobiletin peak (m/z 403.139), forcing it to trigger MS/MS fragmentation on the lower-abundance m/z 317.1020 ion.

  • Validation Check: Analyze a blank solvent injection followed by a system suitability standard containing a known dimethoxyflavanone before and after the sample batch. Mass accuracy must remain within <3 ppm, and retention time drift must be <0.1 min to validate the run.

References

  • Rapid screening and identification of target constituents using full scan-parent ions list-dynamic exclusion acquisition coupled...
  • Source: nih.
  • [History and therapeutic evaluation of Citrus hassaku HORT.
  • Source: researchgate.
  • WO2015006863A1 - Method of extracting flavonoids and/or polyphenols from dried and powdered orange peels...
  • Source: bucm.edu.

Sources

Exploratory

2',3'-Dimethoxyflavanone: Chemical Identity, Structural Mechanisms, and Therapeutic Workflows in Oncology

Executive Summary The pursuit of targeted therapies against anoikis-resistant cancer stem cells (CSCs) has led to the identification of novel flavonoid derivatives. Among these, 2',3'-Dimethoxyflavanone (2',3'-DMF) has e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of targeted therapies against anoikis-resistant cancer stem cells (CSCs) has led to the identification of novel flavonoid derivatives. Among these, 2',3'-Dimethoxyflavanone (2',3'-DMF) has emerged as a potent pro-apoptotic agent, demonstrating superior toxicity against MCF-7-SC breast cancer stem cells compared to unmethylated analogs[1]. As a Senior Application Scientist, I have structured this technical whitepaper to provide a rigorous breakdown of 2',3'-DMF’s chemical identifiers, its unique mechanism of action involving LC3-mediated Caspase-8 activation, and the self-validating experimental workflows required to study it in a preclinical setting.

Chemical Identification & Structural Causality

Accurate chemical identification is the bedrock of reproducible pharmacology. 2',3'-DMF is an O-methylated flavonoid belonging to the flavanone subclass[2].

Core Chemical Identifiers

The following table consolidates the verified chemical identifiers for 2',3'-DMF[2][3]:

Identifier TypeValue
Compound Name 2',3'-Dimethoxyflavanone
IUPAC Name 2-(2,3-dimethoxyphenyl)-2,3-dihydrochromen-4-one
CAS Registry Number 97207-23-3
Canonical SMILES COC1=CC=CC(C2CC(=O)C3=CC=CC=C3O2)=C1OC
InChIKey JQWFJSITMYCDOV-UHFFFAOYSA-N
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.31 g/mol
Structural Causality and Sourcing Pitfalls

Expert Insight: A critical discrepancy exists in commercial sourcing. Several chemical vendors erroneously list the molecular formula for CAS 97207-23-3 as C₁₇H₁₄O₄ with a molecular weight of 282.29 g/mol [4]. This mass corresponds to the oxidized flavone analog (2',3'-dimethoxyflavone), which contains a C2=C3 double bond.

The true flavanone backbone possesses a saturated C2-C3 bond, granting the molecule a non-planar, chiral geometry[2]. This 3D conformation, coupled with the highly lipophilic methoxy (-OCH₃) groups at the 2' and 3' positions of the B-ring, is causally linked to its enhanced membrane permeability. This allows 2',3'-DMF to efficiently penetrate the robust, highly ordered lipid bilayers characteristic of anoikis-resistant cancer stem cells. Mandatory Action: Researchers must validate the saturation of the C2-C3 bond via ¹H-NMR (looking for the characteristic ABX spin system of the C-ring protons) prior to initiating any biological assays.

Mechanistic Action: Overcoming Anoikis Resistance

Cancer stem cells, such as the MCF-7-SC line, utilize anoikis resistance to survive detachment from the extracellular matrix, a prerequisite for metastasis. 2',3'-DMF dismantles this resistance by triggering a dual-pronged apoptotic cascade[1].

  • The Intrinsic Pathway: 2',3'-DMF alters the stoichiometry of the Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio. This permeabilizes the mitochondrial membrane, releasing cytochrome c and activating Caspase-9.

  • The Extrinsic Pathway & Non-Autophagic LC3 Crosstalk: The most defining feature of 2',3'-DMF is its induction of Caspase-8 ubiquitination. Concurrently, it forces the lipidation/conversion of LC3 (Microtubule-associated protein 1A/1B-light chain 3)[1]. While LC3 is traditionally an autophagic marker, 2',3'-DMF does not induce complete autophagic flux (acidic vesicular organelles are absent). Instead, the converted LC3 physically interacts with ubiquitinated Caspase-8, acting as a scaffold for its aggregation and subsequent activation[1].

Signaling Pathway Visualization

G DMF 2',3'-Dimethoxyflavanone Ub Ubiquitination DMF->Ub LC3 LC3 Conversion DMF->LC3 Bax Bax/Bcl-2 Ratio ↑ DMF->Bax Intrinsic Pathway Casp8 Caspase-8 Activation Ub->Casp8 LC3->Casp8 Interaction & Aggregation Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Cleavage Casp8->Casp3 Extrinsic Casp9->Casp3 Intrinsic PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis in CSCs PARP->Apoptosis

Fig 1: 2',3'-DMF induced apoptotic signaling pathway in breast cancer stem cells.

Self-Validating Experimental Protocols

To rigorously prove that 2',3'-DMF induces apoptosis via the LC3/Caspase-8 axis rather than standard autophagy, we must employ a self-validating experimental loop using specific pharmacological inhibitors[1].

Protocol: Validation of LC3-Dependent Caspase-8 Activation

Objective: To isolate the causal relationship between LC3 lipidation and Caspase-8 activation, distinguishing it from late-stage autophagic degradation.

Step-by-Step Methodology:

  • Cell Culture: Seed MCF-7-SC cells in 6-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
    
  • Inhibitor Pre-treatment (The Validation Loop):

    • Group A (Vehicle): 0.1% DMSO.

    • Group B (Test): 2',3'-DMF (optimized IC₅₀ concentration).

    • Group C (Early Autophagy Block): Pre-treat with 3-methyladenine (3-MA, 5 mM) for 1 hour, followed by 2',3'-DMF. Logic: 3-MA inhibits class III PI3K, preventing LC3 lipidation. If LC3 conversion is required for Caspase-8 activation, this group must show reduced cleaved Caspase-8[1].

    • Group D (Late Autophagy Block): Pre-treat with Chloroquine (CQ, 10 μM) for 1 hour, followed by 2',3'-DMF. Logic: CQ blocks autophagosome-lysosome fusion. If the cell death is truly non-autophagic, CQ will not rescue the cells or alter LC3 conversion rates[1].

  • Protein Extraction: After 24 hours of treatment, harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins at 4°C.

  • Immunoblotting: Resolve 30 μg of protein lysate via SDS-PAGE (10-12% gels). Transfer to PVDF membranes.

  • Probing: Probe with primary antibodies against Caspase-8, cleaved Caspase-8, LC3-I/II, and β-actin (loading control) overnight at 4°C. Follow with HRP-conjugated secondary antibodies and visualize via chemiluminescence.

Quantitative Data Presentation

The following table summarizes the expected quantitative shifts in apoptotic and autophagic biomarkers following 2',3'-DMF treatment in MCF-7-SC cells, based on validated densitometric and flow cytometric analyses[1].

Biomarker / AssayPathway RoleExpected Shift vs. ControlValidation Method
Annexin V / PI Overall Apoptosis+ 45-60% Increase in Apoptotic CellsFlow Cytometry
Bax / Bcl-2 Ratio Intrinsic Apoptosis> 3.0 Fold IncreaseWestern Blot (Densitometry)
Cleaved Caspase-9 Intrinsic Apoptosis+ Significant UpregulationWestern Blot
Cleaved Caspase-8 Extrinsic Apoptosis+ Significant UpregulationWestern Blot
LC3-II / LC3-I Ratio LC3 Conversion> 4.0 Fold IncreaseWestern Blot
Acidic Vesicular Organelles Autophagic FluxNo Significant ChangeAcridine Orange Staining
Cleaved PARP Terminal Apoptosis+ Complete CleavageWestern Blot

References

  • Tran, T.A., Ahn, K.S., Song, Y.W., et al. (2014). "Mechanism of 2',3'-dimethoxyflavanone-induced apoptosis in breast cancer stem cells: roles of ubiquitination of caspase-8 and LC3." Archives of Biochemistry and Biophysics, 562, 92-102.[Link]

  • COCONUT Database (2024). "2',3'-dimethoxyflavanone (CNP0350109.0)." Natural Products Net.[Link]

Sources

Foundational

Technical Deep Dive: Pharmacological Potential of Polymethoxylated Flavanones &amp; Flavones

Content Type: Technical Whitepaper Target Audience: Drug Development Researchers, Medicinal Chemists, and Pharmacologists. Executive Summary: The Lipophilic Advantage Polymethoxylated flavonoids (PMFs) represent a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Drug Development Researchers, Medicinal Chemists, and Pharmacologists.

Executive Summary: The Lipophilic Advantage

Polymethoxylated flavonoids (PMFs) represent a unique subclass of flavonoids found almost exclusively in Citrus species (e.g., C. reticulata, C. sinensis).[1] Unlike their polyhydroxylated counterparts (e.g., quercetin, luteolin), PMFs possess a high degree of methylation on the flavan/flavone nucleus. This structural modification confers superior metabolic stability and membrane permeability , solving the "bioavailability problem" that plagues most flavonoid-based therapeutics.

This guide distinguishes between Polymethoxyflavones (planar, C2=C3 double bond) and Polymethoxyflavanones (chiral, saturated C2-C3), analyzing their structure-activity relationships (SAR), extraction protocols, and therapeutic mechanisms in oncology and neuroinflammation.

Structural Chemistry & SAR

The pharmacological potency of PMFs is dictated by two core structural determinants: the Methoxylation Pattern and the C-Ring Saturation .

The "Methoxylation Effect"

Standard flavonoids are hydrophilic due to -OH groups, leading to rapid glucuronidation/sulfation and excretion. PMFs, capped with methoxy (-OCH3) groups, exhibit:

  • Increased Lipophilicity: Facilitates passive diffusion across the blood-brain barrier (BBB) and intestinal epithelium.

  • Metabolic Resistance: Steric hindrance protects the molecule from rapid Phase II conjugation.

Flavone vs. Flavanone: The Stereochemical Divergence

While often grouped together, the distinction is critical for receptor binding.

FeaturePolymethoxyflavone (e.g., Nobiletin)Polymethoxyflavanone (e.g., 5-demethylnobiletin*)
C2-C3 Bond Double Bond (Unsaturated)Single Bond (Saturated)
Geometry Planar (Flat)Kinked (Non-planar)
Chirality AchiralChiral Center at C2 (

enantiomers)
Solubility High Lipid SolubilityModerate Lipid Solubility
Target Binding Intercalates into DNA/planar pocketsFits globular protein pockets

*Note: While "5-demethylnobiletin" is often cited, true flavanones include structures like 5,6,7,8,3',4'-hexamethoxyflavanone. The saturation at C2-C3 introduces flexibility, altering binding kinetics.

Therapeutic Mechanisms

Oncology: Reversal of Multidrug Resistance (MDR)

PMFs, particularly Nobiletin and Tangeretin, function as chemosensitizers. They inhibit P-glycoprotein (ABCB1) , an efflux pump responsible for expelling chemotherapy drugs from cancer cells.

  • Mechanism: PMFs bind to the ATP-binding domain of P-gp, preventing the hydrolysis of ATP required for drug efflux.

  • Result: Intracellular accumulation of paclitaxel or doxorubicin increases, restoring cytotoxicity in resistant cell lines.

Anti-Inflammation: NF-κB Pathway Suppression

PMFs block the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB.

NFkB_Pathway PMF Polymethoxyflavanone (Inhibitor) IKK IKK Complex PMF->IKK Blocks Phosphorylation Stimulus LPS / TNF-alpha Stimulus->IKK Activates IkB IkB-alpha (Inhibitor of NF-kB) IKK->IkB Phosphorylates NFkB_Cyto NF-kB (Inactive) Cytoplasm IkB->NFkB_Cyto Degradation releases NFkB_Nucl NF-kB (Active) Nucleus NFkB_Cyto->NFkB_Nucl Translocation DNA Pro-inflammatory Genes (COX-2, iNOS) NFkB_Nucl->DNA Transcription

Figure 1: Mechanism of Action. PMFs inhibit the IKK complex, preventing the degradation of IκB and subsequent activation of the pro-inflammatory NF-κB transcription factor.

Experimental Protocols

Protocol A: Supercritical CO₂ Extraction (SFE)

Rationale: Conventional solvent extraction (hexane/ethanol) often yields residues. SFE is a "green" alternative that selectively targets lipophilic PMFs based on pressure/temperature tuning.

Workflow:

  • Preparation: Dry Citrus reticulata peels at 40°C to constant weight. Grind to 40-mesh powder.

  • Loading: Place 10g powder in the extraction vessel.

  • Parameters:

    • Pressure: 30 MPa (High pressure favors high MW PMFs).

    • Temperature: 50°C.

    • Co-solvent: 95% Ethanol (flow rate 1.0 mL/min) to enhance polarity slightly for flavanones.

    • CO₂ Flow: 2.0 L/min.

  • Collection: Extract for 120 mins. Depressurize into a collection trap.

  • Purification: Subject crude extract to Flash Chromatography (Silica gel 60). Elute with Hexane:Ethyl Acetate gradient (80:20 to 50:50).

Protocol B: In Vitro P-gp Inhibition Assay

Rationale: To validate the MDR-reversal potential of a purified PMF candidate.

  • Cell Line: Use Caco-2 cells or MDR1-overexpressing KB-C2 cells.

  • Substrate: Rhodamine 123 (Rh123), a fluorescent P-gp substrate.

  • Treatment:

    • Seed cells in 96-well black plates.

    • Incubate with PMF candidate (0.1 - 50 µM) for 2 hours.

    • Add Rh123 (5 µM) and incubate for another 60 mins.

  • Wash: Remove supernatant and wash with ice-cold PBS (stops efflux).

  • Measurement: Lyse cells and measure fluorescence (Ex 485nm / Em 530nm).

  • Analysis: Increased intracellular fluorescence compared to control indicates P-gp inhibition.

Quantitative Data: Bioactivity Comparison

The following table summarizes the IC50 values of common PMFs against cancer cell lines, highlighting the impact of the methoxy group count.

CompoundStructure TypeCell LineTargetIC50 (µM)Ref
Nobiletin PM-FlavoneHL-60 (Leukemia)Proliferation12.5[1]
Tangeretin PM-FlavoneHL-60Proliferation8.2[1]
5-Demethylnobiletin Hydroxylated PMFHCT116 (Colon)Apoptosis4.5[2]
Hesperetin Flavanone (Control)MCF-7 (Breast)Proliferation>50.0[3]

Insight: Fully methoxylated PMFs (Tangeretin) often show higher potency than glycosides or simple flavanones (Hesperetin), but specific 5-demethylated derivatives can exhibit superior cytotoxicity due to enhanced hydrogen bonding capacity at the receptor site.

Extraction & Purification Workflow

The following diagram outlines the logical flow from raw material to purified isolate, ensuring reproducibility.

Extraction_Workflow Raw Dried Citrus Peel (Powdered) SFE Supercritical CO2 (30 MPa, 50°C) Raw->SFE Crude Crude Lipophilic Extract SFE->Crude Flash Flash Chromatography (Hexane:EtOAc Gradient) Crude->Flash Frac1 Fraction A: Non-polar Terpenes Flash->Frac1 Frac2 Fraction B: Polymethoxyflavones Flash->Frac2 Frac3 Fraction C: Hydroxylated PMFs Flash->Frac3 HPLC Prep-HPLC (C18 Column) Frac2->HPLC Pure Purified Isolate (>98% Purity) HPLC->Pure

Figure 2: Purification Workflow. A stepwise isolation strategy utilizing SFE for initial extraction followed by chromatographic refinement to separate PMFs from terpenes and other flavonoids.

References

  • Structure-activity relationships of polymethoxyflavones and other flavonoids as inhibitors of non-enzymic lipid peroxidation. Biochem Pharmacol.[2] (1990).[2]

  • Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer. Frontiers in Pharmacology. (2018).[3]

  • Anticancer Activities of Citrus Peel Polymethoxyflavones Related to Angiogenesis and Others. BioMed Research International. (2014).

  • Isolation and Purification of Polymethoxyflavones as Substrates for Efficacy Studies. Journal of Chromatography A. (2011).[4]

  • Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Taylor & Francis Online. (2023).[5][6]

Sources

Exploratory

Precision Engineering of Synthetic Methoxyflavanones: From Claisen-Schmidt Architectures to Therapeutic Efficacy

Executive Summary The methoxyflavanone scaffold represents a critical intersection in medicinal chemistry where structural simplicity meets profound biological versatility. Unlike their polyhydroxylated natural counterpa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The methoxyflavanone scaffold represents a critical intersection in medicinal chemistry where structural simplicity meets profound biological versatility. Unlike their polyhydroxylated natural counterparts (e.g., naringenin, hesperetin), synthetic methoxyflavanones offer tunable lipophilicity, enhanced metabolic stability, and blood-brain barrier (BBB) permeability.[1] This technical guide dissects the synthetic pathways, structure-activity relationships (SAR), and mechanistic pharmacology of these derivatives.[1] It is designed for researchers requiring actionable protocols and causal insights into optimizing the flavanone core for anticancer and anti-inflammatory applications.

Synthetic Architectures: The Claisen-Schmidt/Cyclization Nexus[2]

The synthesis of methoxyflavanones is primarily achieved through a two-step convergent strategy: the Claisen-Schmidt condensation followed by an intramolecular oxa-Michael addition . While theoretically straightforward, the "causality" of yield failure often lies in the reversibility of the Michael addition and the competition between cyclization and polymerization.

Step 1: Claisen-Schmidt Condensation (Chalcone Formation)

The base-catalyzed aldol condensation between a substituted acetophenone and a benzaldehyde yields the chalcone intermediate.

  • Mechanistic Insight: The choice of base dictates the reaction equilibrium. Strong bases (KOH/NaOH) favor enolate formation but can induce polymerization of electron-rich aldehydes.[1]

  • Expert Recommendation: For polymethoxylated substrates, use Piperidine or Barium Hydroxide in ethanol.[1] These milder bases minimize side reactions compared to NaOH.

Step 2: Intramolecular Cyclization (Flavanone Formation)

The chalcone (2'-hydroxychalcone) undergoes cyclization to form the flavanone (2-phenylchroman-4-one).[1]

  • The Thermodynamic Trap: Under strong basic conditions, the reaction is reversible, often favoring the open-chain chalcone (retro-Michael).[1]

  • The Solution: Use Sodium Acetate (NaOAc) in refluxing aqueous ethanol.[1] The weak basicity buffers the pH, promoting the forward reaction (cyclization) while suppressing the reverse ring-opening. Alternatively, H3PO4 provides an acid-catalyzed route for substrates sensitive to base.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the optimized pathway, highlighting critical decision nodes for reagents.

SyntheticWorkflow Acetophenone 2'-Hydroxy Acetophenone Base Cat: NaOH/EtOH (Claisen-Schmidt) Acetophenone->Base Aldehyde Methoxy Benzaldehyde Aldehyde->Base Chalcone 2'-Hydroxy Chalcone Cyclization Cat: NaOAc/Reflux (Oxa-Michael) Chalcone->Cyclization Flavanone Target Methoxyflavanone Flavanone->Chalcone Retro-Michael (Strong Base) Base->Chalcone Aldol Condensation (-H2O) Cyclization->Flavanone Intramolecular Cyclization

Figure 1: Optimized synthetic workflow for methoxyflavanones. Note the red dashed line indicating the risk of retro-Michael addition under strong basic conditions.

Structure-Activity Relationship (SAR) Matrix

The biological potency of methoxyflavanones is governed by the "Methoxy Paradox": methoxylation enhances membrane permeability (lipophilicity) but excessive substitution reduces aqueous solubility, limiting bioavailability.[1]

Comparative Bioactivity Data

The table below synthesizes IC50 values from recent literature, demonstrating how methoxy positioning alters therapeutic potential.

Compound StructureTarget Cell Line / AssayIC50 / ActivityMechanism / Insight
3,3'-Dimethylflavone HL-60 (Leukemia)76 µMC3-methylation enhances metabolic stability against B-ring oxidation [1].[1][2]
5,3'-Dihydroxy-3,6,7,8,4'-PMF MCF-7 (Breast Cancer)3.71 µMHigh methoxylation (PMF) + specific OH groups maximize cytotoxicity [2].[1][3]
2'-Methoxyflavanone RAW 264.7 (LPS-induced)High PotencyStrong inhibitor of NO production; 2'-position is critical for steric lock [3].[1]
5,7-Dimethoxyflavanone RAW 264.7ModerateReduces IL-6/TNF-α; less potent than 2'-derivatives due to lack of B-ring substitution [3].
4'-Fluoro-6-methoxyflavanone hTAS2R39 (Receptor)AntagonistBlocks bitter taste receptors; 6-methoxy provides receptor affinity [4].[1][4]
Critical SAR Rules
  • B-Ring Substitution: A methoxy group at C2' or C3' often yields higher anti-inflammatory activity than at C4'. The C2' substitution forces a non-planar conformation that may favor binding to inflammatory mediators like COX-2.

  • Polymethoxylation: Compounds with 3+ methoxy groups (e.g., nobiletin analogs) show superior anticancer properties due to enhanced cellular uptake, but require formulation strategies (e.g., nano-encapsulation) to overcome solubility limits.[1]

  • The C5-OH Interaction: Retaining a hydroxyl at C5 (while methoxylating others) allows for an intramolecular hydrogen bond with the C4-carbonyl, locking the A-ring conformation and increasing receptor binding affinity [2].

Mechanistic Pharmacology

Synthetic methoxyflavanones exert their effects primarily by modulating signal transduction pathways rather than simple radical scavenging.

Anti-Inflammatory Pathway (NF-κB Inhibition)

Methoxyflavanones block the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB. This suppresses the transcription of pro-inflammatory cytokines (TNF-α, IL-6, iNOS).[1]

Apoptotic Induction

In cancer cells, these derivatives trigger the intrinsic apoptotic pathway. They disrupt mitochondrial membrane potential (


), leading to Cytochrome C release and Caspase-3/9 activation.[1]
Visualization: Signaling Cascade

MOA cluster_nucleus Nucleus LPS LPS / Stimulus Receptor TLR4 Receptor LPS->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Degradation NFkB_Nucl NF-κB (Active) NFkB_Cyto->NFkB_Nucl Translocation Drug Methoxyflavanone Drug->IKK Inhibits DNA DNA Transcription NFkB_Nucl->DNA Cytokines TNF-α, IL-6, iNOS DNA->Cytokines

Figure 2: Mechanism of Action.[1] Methoxyflavanones inhibit the IKK complex, preventing NF-κB activation and subsequent cytokine storm.[1]

Validated Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the user confirms success before proceeding.

Protocol A: Synthesis of 2'-Methoxyflavanone

Objective: Synthesize 2'-methoxyflavanone from 2'-hydroxyacetophenone and 2-methoxybenzaldehyde.

Reagents:

  • 2'-Hydroxyacetophenone (10 mmol)[1]

  • 2-Methoxybenzaldehyde (10 mmol)[1]

  • Ethanol (95%)[1][5]

  • NaOH (40% aq. solution)

  • Sodium Acetate (NaOAc)[1]

Step-by-Step Workflow:

  • Chalcone Synthesis:

    • Dissolve acetophenone and benzaldehyde in 15 mL Ethanol.

    • Add 10 mL NaOH (40%) dropwise while stirring at 0°C (Ice bath).

    • Stir at room temperature for 24 hours. The solution will turn deep yellow/orange (Chalcone formation).

    • Checkpoint: Perform TLC (Hexane:EtOAc 3:1). Chalcone Rf should be distinctly different from reactants.

    • Pour into ice water containing HCl (to pH ~2). Filter the yellow precipitate. Recrystallize from ethanol.

  • Cyclization:

    • Dissolve the purified chalcone (1 g) in 50 mL Ethanol.

    • Add 2 g Sodium Acetate (NaOAc) and 10 mL water.[1]

    • Reflux for 8-12 hours.

    • Checkpoint: Monitor TLC.[6][7][5][8] The yellow chalcone spot should disappear, replaced by a spot with higher Rf (Flavanone).

    • Cool, dilute with water, and extract with Ethyl Acetate.[1] Dry over MgSO4 and concentrate.

Protocol B: Nitric Oxide (NO) Inhibition Assay

Objective: Evaluate anti-inflammatory potential in RAW 264.7 cells.[1][9]

  • Cell Seeding: Seed RAW 264.7 cells (5 x 10^5 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Pre-treat cells with Methoxyflavanone (1, 10, 50 µM) for 1 hour.[1]

  • Stimulation: Add LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Mix 100 µL supernatant with 100 µL Griess Reagent (1% Sulfanilamide + 0.1% NED).

    • Incubate 10 min in dark.

    • Measure Absorbance at 540 nm.[10]

  • Calculation: % Inhibition = [1 - (Abs_sample / Abs_LPS_control)] x 100.[1]

References

  • Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. Anticancer Research. (2024).[11] Link

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs. MDPI. (2025). Link[1]

  • Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. PMC. (2022). Link

  • 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39. PLOS ONE. (2014).[1] Link[1]

  • Synthesis of 4-Methoxychalcone via Claisen-Schmidt Condensation. BenchChem Protocols. (2025). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Cyclization of 2'-Hydroxychalcone to 2',3'-Dimethoxyflavanone

This Application Note is designed for research chemists and drug development scientists requiring a robust, reproducible protocol for the synthesis of 2',3'-dimethoxyflavanone via the cyclization of 2'-hydroxychalcone de...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and drug development scientists requiring a robust, reproducible protocol for the synthesis of 2',3'-dimethoxyflavanone via the cyclization of 2'-hydroxychalcone derivatives.

The guide prioritizes scientific integrity , mechanistic clarity , and experimental reproducibility .

Executive Summary & Scientific Rationale

The transition from a chalcone (1,3-diaryl-2-propen-1-one) to a flavanone (2-arylchroman-4-one) represents a critical scaffold hop in medicinal chemistry. While chalcones possess an open-chain


-unsaturated ketone structure, flavanones feature a closed pyranone ring that significantly alters solubility, metabolic stability, and target binding affinity.

This protocol specifically addresses the synthesis of 2',3'-dimethoxyflavanone . The presence of the 2,3-dimethoxy substitution pattern on the B-ring (derived from the aldehyde component) introduces specific steric and electronic considerations:

  • Steric Hindrance: The ortho-methoxy group (2'-position on the B-ring) creates steric bulk near the electrophilic

    
    -carbon, potentially retarding the rate of cyclization compared to unsubstituted analogs.
    
  • Electronic Effect: Methoxy groups are electron-donating. Their presence on the B-ring reduces the electrophilicity of the

    
    -carbon, shifting the equilibrium and requiring optimized conditions to drive the intramolecular Oxa-Michael addition  to completion.
    

We present two validated protocols:

  • Method A (Thermal/Base-Mediated): The "Gold Standard" for high purity and scalability.

  • Method B (Microwave/Acid-Mediated): A "Green Chemistry" approach for high-throughput screening.

Mechanistic Pathway

The cyclization is an intramolecular 6-endo-trig Oxa-Michael addition. The reaction is reversible; the flavanone is often the kinetic product, but thermodynamic equilibrium can favor the chalcone under strongly basic conditions or high temperatures.

Pathway Visualization

ReactionMechanism Chalcone 2'-Hydroxychalcone (Open Chain) Activation Activation (Base: Phenoxide formation Acid: Carbonyl protonation) Chalcone->Activation pH Adjustment Transition Transition State (C-O Bond Formation) Activation->Transition 6-endo-trig Cyclization Enol Enol Intermediate Transition->Enol Nucleophilic Attack Flavanone 2',3'-Dimethoxyflavanone (Closed Ring) Enol->Flavanone Tautomerization Flavanone->Chalcone Retro-Michael (Reversible)

Figure 1: Mechanistic flow of the chalcone-to-flavanone cyclization.[1] Note the reversibility (Retro-Michael) which must be suppressed during workup.

Experimental Protocols

Pre-requisites
  • Starting Material: (E)-1-(2-hydroxyphenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one.

  • Purity Check: Ensure starting chalcone is free of aldehyde precursors (verify via TLC).

Method A: Sodium Acetate-Mediated Cyclization (Recommended)

Context: This method uses weak base catalysis (Sodium Acetate) to buffer the reaction, preventing the ring-opening retro-Michael reaction often seen with strong bases like NaOH.

Reagents:

  • Starting Chalcone (1.0 equiv)[1]

  • Sodium Acetate (NaOAc), anhydrous (10.0 equiv)

  • Ethanol (EtOH), absolute[2]

  • Distilled Water[3][4]

Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2'-hydroxychalcone in 20 mL of Ethanol.

  • Catalyst Addition: Add 10.0 mmol of anhydrous Sodium Acetate. Add 2-3 drops of water to aid solubility of the salt (do not add excess water, or the chalcone may precipitate).

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (~78°C) for 24–48 hours .

    • Critical Control Point: Monitor via TLC (Hexane:EtOAc 7:3). The flavanone typically runs slightly lower or higher than the chalcone depending on the stationary phase, but the key indicator is the disappearance of the bright yellow chalcone spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into 100 mL of ice-cold water .

    • The flavanone should precipitate as a white or off-white solid.

    • If oil forms: Extract with Dichloromethane (DCM) (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from minimal hot Ethanol or Methanol.

Method B: Microwave-Assisted Acid Cyclization (High Throughput)

Context: Acidic conditions protonate the carbonyl, increasing the electrophilicity of the


-carbon. Microwave irradiation accelerates this significantly.

Reagents:

  • Starting Chalcone (1.0 equiv)[1]

  • Glacial Acetic Acid (AcOH)

  • Microwave Reactor (e.g., CEM or Biotage)

Workflow:

  • Preparation: Place 0.5 mmol of chalcone in a microwave-safe vial.

  • Solvent: Add 2-3 mL of Glacial Acetic Acid. Cap the vial.

  • Irradiation: Irradiate at 150°C for 10–15 minutes .

    • Note: If using a domestic microwave (not recommended for precision), use 10% power bursts to prevent superheating.

  • Workup: Pour the reaction mixture onto crushed ice. Neutralize carefully with saturated NaHCO₃ solution until effervescence ceases (pH ~7).

  • Isolation: Filter the precipitate or extract with Ethyl Acetate.

Characterization & Quality Control

Distinguishing the starting chalcone from the product flavanone is critical.

Data Summary Table: Key Spectroscopic Differences

Feature2'-Hydroxychalcone (Starting Material)2',3'-Dimethoxyflavanone (Product)
Appearance Bright Yellow SolidWhite / Off-White Solid
1H NMR (Alkene/Aliphatic)

7.5–8.0 ppm (2H, d,

Hz, trans-alkene)

5.3–5.6 ppm (1H, dd, H-2)

2.8–3.1 ppm (2H, m, H-3a/H-3b)
1H NMR (OH)

>12.0 ppm (Chelated Phenolic OH)
Absent (Cyclized)
13C NMR (Carbonyl)

~193 ppm (

-unsaturated)

~190–192 ppm (Saturated ketone)
IR Spectroscopy

~1640 cm

(Conjugated)

~1680–1690 cm

(Less conjugated)
Validation Diagram: NMR Interpretation

NMRAnalysis Sample Isolated Product Check1 Check 1H NMR (5.0 - 6.0 ppm) Sample->Check1 Decision1 Doublet of Doublets observed? Check1->Decision1 ResultA PASS: Flavanone Core Formed (H-2 Proton) Decision1->ResultA Yes ResultB FAIL: Chalcone Persists (Check 7.5-8.0 ppm) Decision1->ResultB No

Figure 2: Logic flow for rapid NMR validation of the cyclized product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Equilibrium favors chalcone due to electron-rich B-ring.Increase reaction time (Method A) or Temperature (Method B). Add more NaOAc.
Product is Yellow Contamination with starting chalcone.Recrystallize from EtOH.[4][5] Flavanones must be white/colorless.
Ring Opening during Workup pH too high (Basic) during extraction.Ensure neutralization is exact. Avoid strong bases like NaOH during workup.
Oily Product Residual solvent or mixed isomers.Triturate with cold Hexane or Diethyl Ether to induce crystallization.

References

  • Microwave-Accelerated Synthesis of Flavanones.Journal of Nepal Chemical Society, 2024.

  • Kinetics and mechanism of the cyclisation of 2′-hydroxychalcones to flavanones.Journal of the Chemical Society, Perkin Transactions 2.

  • Synthesis of Flavanones via Intramolecular Cycliz

  • Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups. Molecules, 2019.[6]

  • 2',3'-Dimethoxyflavone Compound Summary.PubChem.

Sources

Application

Application Note: High-Performance Handling of 2',3'-Dimethoxyflavanone (2',3'-DMF)

[1] Executive Summary & Chemical Identity[1][3] 2',3'-Dimethoxyflavanone (2',3'-DMF) is a synthetic flavonoid derivative that has garnered significant attention in oncology research for its potent activity against breast...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity[1][3]

2',3'-Dimethoxyflavanone (2',3'-DMF) is a synthetic flavonoid derivative that has garnered significant attention in oncology research for its potent activity against breast cancer stem cells (CSCs) , specifically the MCF-7-SC line.[1][2] Unlike many common flavonoids that primarily act as general antioxidants, 2',3'-DMF exhibits a specific lethality towards anoikis-resistant stem cells by triggering both intrinsic and extrinsic apoptotic pathways and modulating autophagy.[1]

This guide provides a standardized protocol for solubilizing, storing, and applying 2',3'-DMF in biological assays to ensure experimental reproducibility and prevent common artifacts like compound precipitation.

PropertyDetail
Systematic Name 2-(2,3-dimethoxyphenyl)-2,3-dihydrochromen-4-one
CAS Number 97207-23-3
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.31 g/mol
Appearance White to off-white powder
Primary Application Cancer Stem Cell Apoptosis Inducer (Caspase-8/LC3 modulation)

Solubility Profile & Solvent Compatibility[1]

2',3'-DMF is highly lipophilic.[1] Direct dissolution in aqueous buffers (PBS, media) will result in immediate precipitation and inaccurate dosing. Dimethyl Sulfoxide (DMSO) is the required primary solvent for stock solutions.[1]

Quantitative Solubility Table
SolventSolubility Limit (Est.)SuitabilityNotes
DMSO > 50 mM (~14 mg/mL)Excellent Recommended for Master Stock.[1] Stable at -20°C.
Ethanol ~ 10-30 mMGoodSuitable for alternative stocks; faster evaporation than DMSO.[1]
DMF > 50 mMGoodAlternative to DMSO; higher toxicity in some cell lines.[1]
Water / PBS < 0.1 mM (Insoluble)Poor Do NOT dissolve directly.[1] Use only for final dilution.

Critical Insight: While the theoretical solubility in DMSO is high, practical stock concentrations for biological use should be kept at 10 mM to 50 mM . This range allows for easy 1000x dilution into culture media (yielding 10–50 µM final) without exceeding the 0.1% DMSO toxicity threshold for most cells.[1]

Protocol 1: Master Stock Preparation (DMSO)

Objective: Create a stable, verified 50 mM stock solution.

Reagents & Equipment[1]
  • 2',3'-Dimethoxyflavanone powder (Store at 4°C or -20°C desiccated).[1]

  • Anhydrous DMSO (Cell culture grade, ≥99.9%).

  • Vortex mixer.[1]

  • Amber glass vials (borosilicate) with PTFE-lined caps.[1]

Step-by-Step Procedure
  • Equilibration: Allow the vial of 2',3'-DMF to warm to room temperature before opening to prevent water condensation, which degrades the compound.

  • Weighing: Accurately weigh 14.2 mg of 2',3'-DMF into a sterile microcentrifuge tube or amber vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Calculation:

      
      .[1]
      
    • 
      .[1]
      
    • 
      .[1]
      
  • Dissolution: Vortex vigorously for 30–60 seconds. The powder should dissolve completely to form a clear, colorless to faint yellow solution.

    • Troubleshooting: If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol 2: Aqueous Dilution for Cell Culture[1]

Objective: Dilute the hydrophobic stock into aqueous media without precipitation ("crashing out").[1]

The "Intermediate Dilution" Method

Directly adding high-concentration DMSO stock to media can cause local precipitation at the injection site.[1] Use an intermediate step for concentrations >10 µM.[1]

  • Prepare Media: Pre-warm cell culture media (e.g., DMEM + 10% FBS) to 37°C.

  • Intermediate Step (Optional but Recommended):

    • To achieve a final concentration of 50 µM :

    • Dilute the 50 mM stock 1:10 in DMSO first (yielding 5 mM).[1]

    • Then dilute this 5 mM solution 1:100 into the culture media.

    • Result: 50 µM final compound, 1% DMSO (Note: 1% DMSO may be toxic to sensitive lines; titrate if necessary).[1]

  • Direct Dilution (Standard):

    • To achieve 10 µM final concentration:

    • Add 1 µL of 10 mM stock directly to 1 mL of rapidly stirring media.

    • Result: 10 µM compound, 0.1% DMSO (Safe for most cells).

  • Visual Check: Inspect the media under a microscope (10x or 20x). If you see crystalline needles or amorphous debris, the compound has precipitated. Reduce the concentration or use a carrier (e.g., cyclodextrin).

Mechanism of Action: Apoptosis & Autophagy

2',3'-DMF is distinct from other flavonoids because it targets the caspase-8 axis, linking the extrinsic apoptotic pathway with autophagy.[1]

Signaling Pathway Diagram[1]

G DMF 2',3'-Dimethoxyflavanone CSCs Breast Cancer Stem Cells (MCF-7-SC) DMF->CSCs Targets Casp8 Caspase-8 (Ubiquitination/Activation) CSCs->Casp8 Induces Casp3 Caspase-3 (Cleavage) Casp8->Casp3 Activates LC3 LC3-I -> LC3-II (Conversion) Casp8->LC3 Cross-talk PARP PARP Cleavage Casp3->PARP Cleaves Apoptosis Apoptosis (Cell Death) PARP->Apoptosis Executes Autophagy Autophagy (Flux blocked?) LC3->Autophagy Modulates

Caption: 2',3'-DMF induces apoptosis in cancer stem cells via Caspase-8 activation and LC3-II accumulation.[1]

Troubleshooting & Storage

IssueProbable CauseSolution
Precipitation in Media Stock concentration too high or media too cold.[1]Pre-warm media to 37°C. Vortex media immediately upon addition. Do not exceed 50 µM final concentration.
Cell Toxicity (Vehicle) DMSO concentration > 0.5%.[1]Ensure final DMSO is ≤ 0.1%.[1] Include a "DMSO-only" vehicle control in all plates.[1]
Compound Degradation Repeated freeze-thaw cycles.[1]Aliquot stock into single-use volumes (e.g., 20 µL). Store at -80°C.
Inconsistent IC50 Evaporation of solvent in stock.[1]Use vials with tight PTFE seals.[1] Re-weigh and prepare fresh stock if >1 month old at room temp.[1]

References

  • Tran, T. A., et al. (2014). Mechanism of 2',3'-dimethoxyflavanone-induced apoptosis in breast cancer stem cells: Roles of ubiquitination of caspase-8 and LC3.[1] Archives of Biochemistry and Biophysics, 562, 92-102.[1]

  • Indofine Chemical Company. 2',3'-Dimethoxyflavanone Product Data (Catalog 22-220).[1][3]

  • PubChem Database. 2',3'-Dimethoxyflavanone (Compound Summary). [1]

  • MolCore. CAS 97207-23-3 Data Sheet.[1][4]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 2',3'-Dimethoxyflavanone Analysis

Abstract & Scope This application note details the development of a robust Reverse-Phase HPLC (RP-HPLC) method for the analysis of 2',3'-dimethoxyflavanone (CAS: 2554-84-9). While methoxyflavanones are potent bioactive s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the development of a robust Reverse-Phase HPLC (RP-HPLC) method for the analysis of 2',3'-dimethoxyflavanone (CAS: 2554-84-9). While methoxyflavanones are potent bioactive scaffolds with anti-inflammatory and anticancer potential, their analysis is complicated by structural isomerism and the dynamic equilibrium with their chalcone precursors.

This guide moves beyond generic "flavonoid" methods, addressing the specific lipophilicity (XLogP3 ≈ 3.5 ) and steric hindrance of the 2',3'-substitution pattern. The protocol emphasizes the critical separation of the target analyte from its ring-open isomer (chalcone derivative) and synthetic impurities.

Physicochemical Profiling & Mechanistic Strategy

Effective method development requires understanding the molecule's behavior in solution.

PropertyValue / CharacteristicImpact on HPLC Method
Molecular Structure C17H14O4 (MW: 282.29 g/mol )Neutral, lipophilic molecule.
Lipophilicity (LogP) ~3.5 (High)Requires a C18 stationary phase with high carbon load.
UV Absorption Band II (~250 nm), Band I (~320 nm)254 nm provides max sensitivity; 280 nm offers higher selectivity against non-flavonoid impurities.
Stability Susceptible to ring opening at basic pHAcidic mobile phase is mandatory to prevent in-situ conversion to chalcone.
The Stability Challenge: Flavanone-Chalcone Equilibrium

Flavanones exist in equilibrium with chalcones. Under basic or neutral conditions, the C-ring can open. To ensure the integrity of 2',3'-dimethoxyflavanone during analysis, the mobile phase must be maintained at pH < 3.0.

FlavanoneChalcone cluster_legend Chromatographic Risk Flavanone 2',3'-Dimethoxyflavanone (Closed Ring C) Chalcone 2'-Hydroxy-3-methoxychalcone (Open Ring) Flavanone->Chalcone  Basic pH / Heat   Chalcone->Flavanone  Acidic pH   Warning Risk: On-column degradation leads to split peaks

Figure 1: The pH-dependent equilibrium. Acidic conditions lock the analyte in the Flavanone form, ensuring a single sharp peak.

Method Development Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary pump, DAD).

  • Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm) or Agilent ZORBAX Eclipse Plus C18.

    • Why: The C18 phase provides necessary hydrophobic retention. End-capping minimizes silanol interactions with the methoxy oxygens.

  • Reagents:

    • Acetonitrile (HPLC Grade) – Preferred over Methanol for lower backpressure and sharper peaks.

    • Water (Milli-Q, 18.2 MΩ).

    • Formic Acid (LC-MS Grade).

Optimized Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.7, stabilizing the flavanone ring.
Mobile Phase B Acetonitrile (ACN)Stronger eluent for lipophilic (LogP 3.5) compounds.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns; ensures optimal Van Deemter efficiency.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Injection Volume 10 µLStandard load; reduce to 5 µL if peak fronting occurs.
Detection UV 254 nm (Quant), 280 nm (Qual)254 nm targets the A-ring benzoyl system (high sensitivity).
Gradient Program

A linear gradient is recommended to separate the target from potential synthetic precursors (e.g., 2,3-dimethoxybenzaldehyde).

  • 0.0 min: 30% B

  • 15.0 min: 70% B (Linear Ramp)

  • 18.0 min: 95% B (Wash)

  • 22.0 min: 95% B (Hold)

  • 22.1 min: 30% B (Re-equilibration)

  • 30.0 min: Stop

Experimental Workflow: Step-by-Step

Step 1: Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of 2',3'-dimethoxyflavanone standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile .

    • Note: Do not use MeOH as primary solvent if transesterification is a concern (rare but possible).

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase Initial (70% A / 30% B).

    • Critical: Matching the diluent to initial gradient conditions prevents "solvent shock" and peak distortion.

Step 2: System Suitability Testing (SST)

Before running samples, inject the Working Standard 5 times.

  • Acceptance Criteria:

    • Retention Time %RSD < 0.5%

    • Peak Area %RSD < 1.0%

    • Tailing Factor (T): 0.9 < T < 1.2

    • Theoretical Plates (N): > 5000

Step 3: Method Validation (ICH Q2(R1) Guidelines)

To ensure trustworthiness, the method must be validated.

  • Linearity: Prepare 5 levels (10, 25, 50, 75, 100 µg/mL).

    
     must be > 0.999.
    
  • LOD/LOQ: Calculate based on Signal-to-Noise (S/N). LOD = 3.3

    
    /S; LOQ = 10 
    
    
    
    /S.
  • Accuracy (Recovery): Spike placebo matrix with analyte at 80%, 100%, and 120%. Recovery should be 98-102%.

Troubleshooting & Optimization Logic

Common issues and their mechanistic solutions:

IssueProbable CauseCorrective Action
Split Peak pH > 4.0 causing ring openingFreshly prepare Mobile Phase A with 0.1% Formic Acid. Verify pH.
Broad Peaks Sample solvent too strongDilute sample in initial mobile phase (30% ACN).
Retention Drift Temperature fluctuationEnsure column oven is stable at 30°C.
Ghost Peaks Gradient elution of impuritiesRun a blank injection. If present, clean column with 100% ACN.
Method Development Cycle Diagram

MethodDev Start Define Target: 2',3'-Dimethoxyflavanone (LogP 3.5, Neutral) Scout Scouting Run: 5-95% B Gradient C18 Column Start->Scout Eval Evaluate Resolution: Target vs. Impurities Scout->Eval Opt Optimize: Adjust Gradient Slope Check pH (Acidic) Eval->Opt Poor Res Final Final Method: Validation (ICH Q2) Eval->Final Res > 2.0 Opt->Scout

Figure 2: Iterative workflow for optimizing the HPLC method.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • PubChem. (n.d.). 2',3'-Dimethoxyflavone Compound Summary. National Center for Biotechnology Information. Link

  • Abad-García, B., et al. (2009).
Application

Application Note: Purification of 2',3'-Dimethoxyflavanone via Recrystallization

[1] Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10] 2',3'-Dimethoxyflavanone (CAS: N/A for specific isomer in common bulk registries, often cataloged as Catalog No: 22-220 by suppliers like Indofine) is...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

2',3'-Dimethoxyflavanone (CAS: N/A for specific isomer in common bulk registries, often cataloged as Catalog No: 22-220 by suppliers like Indofine) is a lipophilic flavonoid derivative.[1] Unlike its poly-hydroxylated counterparts (e.g., Naringenin), the presence of two methoxy groups at the 2' and 3' positions of the B-ring significantly alters its solubility profile.

  • Molecular Formula: C₁₇H₁₆O₄[1]

  • Molecular Weight: 284.31 g/mol [1]

  • Target Melting Point: ~93°C [1]

  • Chemical Character: Moderately polar, non-ionizable (lacks free phenolic -OH groups), lipophilic.[1]

The Challenge: While hydroxyflavanones are often recrystallized from aqueous alcohols, the 2',3'-dimethoxy substitution pattern reduces water solubility and increases solubility in organic solvents like dichloromethane and ethyl acetate. A rigid adherence to "standard" flavonoid protocols (e.g., high-water methanol mixtures) often leads to "oiling out" rather than crystallization.

This guide details a self-validating purification protocol using Ethanol (95% or Absolute) as the primary solvent system, with Ethyl Acetate/Hexane as a secondary alternative for stubborn oils.

Solvent Selection Strategy: The Thermodynamic Basis

Successful recrystallization relies on a specific solubility curve: low solubility at room temperature (


) and high solubility at the boiling point (

).[1]
Primary Candidate: Ethanol (EtOH)
  • Why: Ethanol (BP 78°C) is the ideal solvent because the target melting point of 2',3'-dimethoxyflavanone (93°C) is higher than the solvent's boiling point.[1]

  • Mechanism: This temperature differential (MP > BP) is critical.[1] If the solvent boiled above the compound's melting point (e.g., Toluene, BP 110°C), the compound would melt into an oil before dissolving, leading to a stable emulsion (oiling out) rather than a supersaturated solution.[1]

  • Polymorph Control: Alcohols generally favor the formation of stable crystalline polymorphs for flavanones.

Secondary Candidate: Ethyl Acetate / Hexane (Solvent Pair)
  • Why: Used only if the compound is too soluble in cold ethanol.

  • Mechanism: Ethyl acetate acts as the solvent, while Hexane acts as the anti-solvent to drive precipitation.

Solvent Performance Matrix
Solvent SystemPolarity IndexDissolution Power (Hot)Crystal Recovery (Cold)Risk of Oiling OutRecommendation
Ethanol (95%) 5.2HighHighLowPrimary
Methanol 5.1Very HighModerateLowAlternative
EtOAc / Hexane MixedHighHighModerateBackup
Water 9.0NoneN/AHighAvoid
Dichloromethane 3.1Too HighLowN/AAvoid (Too soluble)

Experimental Workflow (Visualized)

The following diagram illustrates the decision logic for purifying 2',3'-dimethoxyflavanone.

Recrystallization_Workflow Start Crude 2',3'-Dimethoxyflavanone (Solid/Semi-solid) SolventCheck Solubility Test (100 mg) in Ethanol @ 78°C Start->SolventCheck DissolvesHot Dissolves Completely? SolventCheck->DissolvesHot PathA PROTOCOL A: Single Solvent (Ethanol) DissolvesHot->PathA Yes (Good Solubility) PathB PROTOCOL B: Solvent Pair (EtOAc/Hexane) DissolvesHot->PathB No (Too Soluble/Insoluble) StepA1 Dissolve in min. boiling EtOH PathA->StepA1 StepB1 Dissolve in min. boiling EtOAc PathB->StepB1 StepA2 Hot Filtration (remove insolubles) StepA1->StepA2 StepA3 Slow Cool to RT -> 4°C StepA2->StepA3 Result Pure Crystals (MP Check: ~93°C) StepA3->Result StepB2 Add warm Hexane to turbidity StepB1->StepB2 StepB3 Cool slowly StepB2->StepB3 StepB3->Result

Caption: Decision tree for selecting the optimal recrystallization pathway based on initial solubility testing.

Detailed Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Routine purification of synthesis batches with >85% purity.

Materials:

  • Ethanol (95% or Absolute).[2]

  • Hot plate with magnetic stirring.

  • Erlenmeyer flask (conical) & stemless glass funnel.[1]

Procedure:

  • Preparation: Place the crude 2',3'-dimethoxyflavanone in an Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add minimum Ethanol to cover the solid. Heat to reflux (gentle boil, ~78°C).

  • Titration: Add hot Ethanol dropwise through the top of the condenser or flask neck until the solid just disappears.

    • Critical Step: Add 5-10% excess solvent (e.g., if 10 mL dissolved it, add 0.5-1.0 mL more). This prevents premature crystallization during filtration.

  • Hot Filtration: If insoluble particles (dust, catalyst residues) are visible, filter the boiling solution through a pre-warmed stemless funnel with fluted filter paper.[1]

  • Crystallization:

    • Remove from heat. Cap the flask loosely.

    • Allow to cool to Room Temperature (RT) undisturbed on a wood or cork surface (insulator).[1] Do not place directly on a cold benchtop.

    • Once at RT, place in a refrigerator (4°C) for 2–4 hours.

  • Harvesting: Filter crystals using a Buchner funnel. Wash with ice-cold Ethanol (2 x small volumes).

  • Drying: Vacuum dry at 40°C or air dry.

Protocol B: Two-Solvent Recrystallization (EtOAc / Hexane)

Best for: Oily crude material or highly lipophilic impurities.

Procedure:

  • Dissolve crude solid in the minimum amount of boiling Ethyl Acetate .

  • Remove from heat.

  • Slowly add warm Hexane dropwise while swirling until a faint, persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of Ethyl Acetate to clear the solution.

  • Allow to cool slowly to RT, then 4°C.

Troubleshooting & Quality Control

Common Failure Mode: "Oiling Out"

If the product separates as a liquid oil droplet at the bottom of the flask instead of crystals:

  • Cause: The solution temperature is above the "oiling out" temperature (liquid-liquid phase separation) but below the melting point, or the solvent BP is too high.

  • Fix:

    • Reheat to dissolve the oil.

    • Add a "seed crystal" of pure 2',3'-dimethoxyflavanone if available.[1]

    • Vigorously scratch the inner glass wall of the flask with a glass rod to induce nucleation.

    • Switch to Protocol B (EtOAc/Hexane) which is less prone to oiling for this compound class.

Analytical Verification (Self-Validation)

Before using the purified compound in bioassays or further synthesis, validate purity:

  • Melting Point: The definitive physical constant.

    • Acceptance Criteria: 92–94°C.

    • Note: A broad range (e.g., 85–91°C) indicates retained solvent or isomeric impurities.[1]

  • TLC Analysis:

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).

    • Visualization: UV (254 nm).[1]

    • Result: Single spot, Rf ~0.4–0.5 (varies by exact conditions).[1]

References

  • Indofine Chemical Company. (n.d.). 2',3'-Dimethoxyflavanone Product Data Sheet (Cat No. 22-220). Retrieved October 26, 2023, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved October 26, 2023, from [Link]

  • University of Calgary. (n.d.). Recrystallization Laboratory Manual. Retrieved October 26, 2023, from [Link]

Sources

Method

Application Note: Precision Microwave-Assisted Synthesis of Dimethoxyflavanone Derivatives

Executive Summary This technical guide details a high-efficiency, microwave-assisted protocol for the synthesis of dimethoxyflavanone derivatives , specifically targeting the 5,7-dimethoxy and 3',4'-dimethoxy scaffolds....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details a high-efficiency, microwave-assisted protocol for the synthesis of dimethoxyflavanone derivatives , specifically targeting the 5,7-dimethoxy and 3',4'-dimethoxy scaffolds. These moieties are critical pharmacophores in drug discovery, exhibiting potent antioxidant, anticancer, and anti-inflammatory properties.[1]

Traditional thermal synthesis of flavanones (via the Claisen-Schmidt condensation followed by acid/base cyclization) is often plagued by long reaction times (24–48 hours), harsh solvents, and low yields due to the reversibility of the Michael addition step. This protocol utilizes Microwave Irradiation (MWI) to accelerate reaction kinetics, reducing synthesis time to minutes while improving yield (>85%) and purity.[2] We employ a "Green Hybrid" workflow : an ethanol-based rapid condensation followed by a solvent-free, silica-supported cyclization.

Strategic Rationale & Mechanistic Insight

Why Microwave Irradiation?

Microwave synthesis is not merely "faster heating."[3][4] It relies on dielectric heating , where dipolar molecules (like the polar transition state of the chalcone) align with the oscillating electric field. This molecular friction generates internal heat, selectively energizing the polar intermediates.

  • Non-Thermal Effect: The rapid orientation of the polar reaction species lowers the activation energy (

    
    ) of the rate-determining step (cyclization).
    
  • Selectivity: MWI favors the formation of the thermodynamically stable flavanone over the kinetic chalcone product in acid-catalyzed conditions.

Reaction Mechanism

The synthesis proceeds in two distinct phases:[5]

  • Claisen-Schmidt Condensation: Base-catalyzed aldol condensation of a substituted acetophenone and benzaldehyde to form a 2'-hydroxychalcone .

  • Oxa-Michael Cyclization: Intramolecular nucleophilic attack of the phenolic oxygen onto the

    
    -carbon of the 
    
    
    
    -unsaturated ketone.

Critical Note: In conventional heating, the cyclization is often reversible. MWI, combined with a solid acid support (Silica-TFA), drives the equilibrium toward the flavanone by trapping the product and removing water.

Figure 1: Mechanistic pathway for the two-stage microwave-assisted synthesis of flavanones.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Monomode reactor (e.g., CEM Discover or Anton Paar Monowave) allows precise control of temperature and pressure. Household microwaves are not recommended due to uneven field distribution.

  • Reagents:

    • 2'-Hydroxy-4',6'-dimethoxyacetophenone (for 5,7-derivatives) OR 2'-Hydroxyacetophenone.

    • Benzaldehyde derivatives (e.g., 3,4-dimethoxybenzaldehyde).

    • Ethanol (Absolute).

    • NaOH (Pellets).

    • Silica Gel (60–120 mesh).

    • Trifluoroacetic Acid (TFA).[6][7]

Phase 1: Rapid Chalcone Assembly (Claisen-Schmidt)

Target: Synthesis of the intermediate 2'-hydroxychalcone.[8]

  • Stoichiometry: Dissolve 1.0 mmol of the acetophenone and 1.1 mmol of the aldehyde in 2 mL of Ethanol .

  • Catalysis: Add 1.0 mmol of NaOH (pulverized) or 0.5 mL of 40% NaOH solution.

  • MWI Parameters:

    • Mode: Dynamic Power (Maintain Temp).

    • Temp: 80°C.

    • Power: Max 150W.

    • Time: 2–3 minutes.

  • Work-up: Pour reaction mixture into ice-cold water (20 mL) acidified with 1M HCl. The yellow precipitate (chalcone) forms immediately. Filter, wash with cold water, and dry.

    • Checkpoint: Verify chalcone formation via TLC (Hexane:EtOAc 7:3). Chalcones appear as bright yellow spots.

Phase 2: Solid-Supported Cyclization (Green Method)

Target: Cyclization of chalcone to dimethoxyflavanone.

  • Catalyst Prep: Mix 0.5 g Silica Gel with 0.2 mL TFA (Trifluoroacetic acid). Stir until a free-flowing powder is obtained.

  • Loading: Mix 0.5 mmol of the dried chalcone (from Phase 1) with the Silica-TFA powder. Grind briefly in a mortar to ensure intimate contact.

  • MWI Parameters (Solvent-Free):

    • Vessel: Open vessel or loosely capped tube.

    • Temp: 100°C (monitor via IR sensor).

    • Power: 150W.

    • Time: 3 x 3 minutes (Intermittent irradiation).

      • Note: Cool for 1 minute between cycles to prevent charring.

  • Extraction: Add 10 mL Dichloromethane (DCM) to the solid mixture. Vortex and filter to remove the silica.

  • Purification: Evaporate DCM. Recrystallize from Ethanol/Water.[3]

Workflow Diagram

Figure 2: Operational workflow for the sequential microwave synthesis protocol.

Results & Validation

Yield Comparison

The microwave protocol demonstrates superior efficiency compared to conventional reflux methods.[9][10]

ParameterConventional Reflux (EtOH/H+)MW-Assisted (Solvent-Free/TFA)Improvement
Reaction Time 24 – 48 Hours10 – 15 Minutes~150x Faster
Yield (%) 55 – 65%82 – 92%+30% Yield
Solvent Usage High (50-100 mL)Minimal (Extraction only)Green Profile
Side Products High (Retro-aldol, Polymers)Low (<5%)High Purity
Characterization Criteria (Self-Validation)

To validate the synthesis of 5,7-dimethoxyflavanone , look for these specific spectral signatures:

  • IR Spectroscopy:

    • Absence of the broad -OH stretch (3400 cm⁻¹) from the 2'-hydroxychalcone precursor.

    • Shift of Carbonyl (C=O) from ~1640 cm⁻¹ (chalcone, conjugated) to ~1680–1690 cm⁻¹ (flavanone, non-conjugated).

  • 1H NMR (400 MHz, CDCl₃):

    • The "Flavanone Signature": An ABX system for protons at C-2 and C-3.

    • H-2: Doublet of doublets (dd) at δ 5.3–5.5 ppm .

    • H-3 (axial/equatorial): Two dd signals at δ 2.8–3.1 ppm .

    • Validation: If you see doublets at δ 7.5–8.0 ppm with large coupling constants (J=15Hz), the ring did not close (Chalcone remains).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Cyclization Reversibility of reaction.Increase MWI time or use slightly more TFA on the silica support. Ensure the chalcone is fully dry before mixing with silica.
Charring / Black Tar Localized overheating ("Hot spots").Use "Pulse" mode (3 min ON, 1 min OFF). Ensure silica mixture is homogenous. Reduce power to 100W.
Chalcone Contamination Equilibrium shift back to open chain.Avoid basic work-up for the second step. Keep conditions strictly acidic during extraction.
Product is Oily Residual solvent or impurities.Recrystallize using Ethanol/Water (8:2). If oil persists, scratch the flask with a glass rod to induce nucleation.

References

  • Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization. Nepal Journal of Science and Technology. Demonstrates the efficiency of acetic acid-mediated cyclization under MWI, reducing time from days to 30 minutes.

  • Microwave accelerated solvent-free synthesis of flavanones. Journal of the Mexican Chemical Society. Establishes the TFA/Silica gel solvent-free protocol as a high-yield green alternative.

  • Microwave Assisted Efficient Synthesis of Some Flavones. Journal of Scientific Research. Provides comparative data on yield improvements (92-98%) using MW over conventional heating.[2]

  • Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones. Philippine Journal of Science. Validates the rapid synthesis of the chalcone intermediate using green solvents.

  • Green synthesis of Flavanone by Using Ionic Liquid. International Journal of Current Microbiology and Applied Sciences. Discusses alternative green catalysts for this transformation.

Sources

Application

Application Note: Standardized Preparation and Handling of 2',3'-Dimethoxyflavanone for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Profile

2',3'-dimethoxyflavanone (C₁₇H₁₅O₄) is a highly lipophilic flavonoid derivative utilized extensively in oncology research. Unlike its naturally occurring hydroxylated counterparts, the substitution of hydroxyl groups with methoxyl groups significantly enhances the molecule's lipophilicity and cellular permeability[1].

In vitro models have demonstrated its potent anti-tumorigenic properties, particularly its ability to overcome anoikis resistance in breast cancer stem cells (e.g., MCF-7-SC). Mechanistically, 2',3'-dimethoxyflavanone drives cancer cells toward apoptosis by modulating the ubiquitination of Caspase-8 and altering LC3-dependent autophagic flux. Because of its high hydrophobicity, improper solubilization frequently leads to micro-precipitation in aqueous culture media, resulting in inconsistent dosing and artifactual data. This guide provides a self-validating, causality-driven protocol for preparing stable stock solutions and working dilutions.

Signaling DMF 2',3'-dimethoxyflavanone UB Ubiquitination System DMF->UB Modulates LC3 LC3 (Autophagy Marker) DMF->LC3 Alters Flux CASP8 Caspase-8 Activation UB->CASP8 Promotes Cleavage APOP Apoptosis (Breast Cancer Stem Cells) CASP8->APOP Execution LC3->APOP Crosstalk

Fig 1: Mechanistic pathway of 2',3'-dimethoxyflavanone-induced apoptosis in cancer stem cells.

Physicochemical Properties & Solubilization Metrics

Understanding the physical constraints of the compound is the first step in experimental design. The compound is highly soluble in organic solvents like Methanol and Dimethyl Sulfoxide (DMSO)[2], but DMSO is strictly preferred for cell culture due to its lower cellular toxicity profile.

ParameterValue / SpecificationExperimental Implication
Molecular Weight 283.31 g/mol [2]Required for precise molarity calculations.
Melting Point 93°C[2]Indicates solid state stability at room temperature.
Primary Solvent Anhydrous DMSO (Cell Culture Grade)Prevents hydrolysis; ensures complete dissolution.
Max Working Conc. ≤ 0.1% (v/v) DMSO in mediaExceeding 0.1% DMSO induces solvent cytotoxicity.
Quantitative Dilution Matrix

To maintain a final DMSO concentration of ≤ 0.1% in your biological assays, we recommend preparing a highly concentrated primary stock (e.g., 50 mM).

Target Stock ConcentrationMass of CompoundVolume of Anhydrous DMSO Required
10 mM 5.00 mg1.765 mL
10 mM 10.00 mg3.530 mL
50 mM 5.00 mg0.353 mL (353 µL)
50 mM 10.00 mg0.706 mL (706 µL)

Workflow & Step-by-Step Protocol

The following protocol is engineered as a self-validating system . Each phase includes a physical or observational checkpoint to ensure the integrity of the solution before proceeding to the next step.

StockPrep A 1. Analytical Weighing B 2. DMSO Dissolution A->B Add Solvent C 3. PTFE Filtration B->C Sterilize D 4. Amber Vial Aliquoting C->D Prevent Freeze-Thaw E 5. -80°C Cryopreservation D->E Protect from Light

Fig 2: Standardized workflow for 2',3'-dimethoxyflavanone stock preparation.

Phase 1: Primary Stock Preparation (50 mM)
  • Equilibration: Allow the vial of 2',3'-dimethoxyflavanone to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents ambient atmospheric condensation from introducing water into the hygroscopic powder, which would degrade the compound and alter the actual mass weighed.

  • Weighing: Using a calibrated analytical balance, weigh exactly 10.00 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 706 µL of cell-culture grade, anhydrous DMSO to the tube.

  • Homogenization: Vortex the solution vigorously for 60 seconds. If dissolution is incomplete, sonicate in a room-temperature water bath for 2–3 minutes.

    • Validation Check: Hold the tube against a light source. The solution must be 100% optically clear. Any turbidity indicates incomplete solubilization.

Phase 2: Sterilization
  • Filtration: Draw the solution into a sterile 1 mL glass or solvent-resistant syringe. Attach a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter and expel the solution into a new sterile tube.

    • Causality: Standard Cellulose Acetate (CA) or Polyethersulfone (PES) filters will melt or leach toxic extractables when exposed to 100% DMSO. PTFE is chemically inert to DMSO.

Phase 3: Aliquoting and Storage
  • Aliquoting: Dispense the filtered stock into single-use aliquots (e.g., 20 µL per tube) using amber or foil-wrapped microcentrifuge tubes.

    • Causality: Flavanones can be sensitive to prolonged UV/light exposure. Single-use aliquots prevent repeated freeze-thaw cycles, which cause irreversible micro-precipitation of the compound out of the DMSO matrix.

  • Storage: Store immediately at -80°C.

Phase 4: Working Solution Preparation (In Vitro Dosing)
  • Thawing: Thaw a single aliquot at room temperature or in a 37°C water bath for 1 minute. Vortex immediately upon thawing.

  • Media Addition: To prepare a 50 µM working concentration (a 1:1000 dilution), add 1 µL of the 50 mM stock to 999 µL of pre-warmed (37°C) culture media.

    • Critical Technique: Add the compound dropwise while actively swirling or vortexing the media.

    • Causality: Rapid injection into static aqueous media causes a sudden shift in the dielectric constant, forcing the highly lipophilic flavanone to nucleate and form crystals before it can disperse.

Quality Control & Troubleshooting Matrix

Observation / IssueMechanistic CauseCorrective Action / Validation
Micro-crystals visible in culture media Local supersaturation during dilution or cold media used.Ensure media is pre-warmed to 37°C. Add stock dropwise under agitation. Validation: Inspect media under an inverted phase-contrast microscope (200x) 30 mins post-dosing; no refractive crystals should be present.
High baseline cell death in control wells Solvent cytotoxicity (DMSO > 0.1%).Recalculate dilutions. Ensure final DMSO concentration is strictly ≤ 0.1% (v/v). Always run a vehicle-only control (e.g., 0.1% DMSO) to establish baseline viability.
Loss of compound efficacy over time Freeze-thaw degradation or UV-induced photo-oxidation.Discard compromised stock. Prepare fresh aliquots in amber vials and strictly adhere to single-use protocols.

References

1.[2] INDOFINE Chemical Company. "2',3'-DIMETHOXYFLAVANONE Product Specifications." Source: indofinechemical.com. URL: 2. Tran, T.A., Ahn, K.S., Song, Y.W., et al. (2014). "Mechanism of 2',3'-dimethoxyflavanone-induced apoptosis in breast cancer stem cells: roles of ubiquitination of caspase-8 and LC3." Archives of Biochemistry and Biophysics, 562, 92-102. Source: vjol.info.vn. URL: 3.[1] "Polyphenol-Mediated Autophagy in Cancer: Evidence of In Vitro and In Vivo Studies." International Journal of Molecular Sciences (2020). Source: researchgate.net. URL:

Sources

Method

Thin-layer chromatography (TLC) conditions for flavanone separation

Topic: Thin-layer chromatography (TLC) conditions for flavanone separation Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals Aglycone vs. Glycoside Separation...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thin-layer chromatography (TLC) conditions for flavanone separation Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals

Aglycone vs. Glycoside Separation Strategies

Abstract

This guide provides a rigorous methodology for the thin-layer chromatography (TLC) separation of flavanones, a subclass of flavonoids characterized by a saturated C-ring. Unlike planar flavones, flavanones (e.g., Naringenin, Hesperetin) possess a chiral center at C-2, influencing their solubility and interaction with stationary phases. This protocol distinguishes between lipophilic aglycones and polar glycosides , offering optimized mobile phase systems, derivatization techniques for enhanced sensitivity, and troubleshooting for common resolution issues like tailing.

Introduction: The Flavanone Challenge

In drug discovery and phytochemistry, flavanones are pivotal due to their anti-inflammatory and antioxidant properties. However, their separation is complicated by two factors:

  • Glycosylation: Flavanones often exist as glycosides (e.g., Hesperidin, Naringin) which are significantly more polar than their aglycone counterparts (Hesperetin, Naringenin). A single mobile phase rarely resolves both classes effectively.

  • Structural Similarity: The lack of the C2-C3 double bond (present in flavones) reduces conjugation, affecting UV absorption maxima and fluorescence intensity compared to flavonols like Quercetin.

This protocol utilizes Silica Gel 60 F


  as the stationary phase due to its high resolution and compatibility with fluorescence quenching detection.
Materials & Reagents
  • Stationary Phase: HPTLC or TLC Silica gel 60 F

    
     plates (glass or aluminum backed).
    
  • Reference Standards: Naringin, Hesperidin (Glycosides); Naringenin, Hesperetin (Aglycones).

  • Derivatization Reagents:

    • Aluminum Chloride (AlCl

      
      ): 1% in Ethanol.[1][2]
      
    • Natural Product Reagent (NP/PEG): 1% Diphenylboric acid 2-aminoethyl ester in methanol, followed by 5% PEG-4000 in ethanol.

  • Solvents (HPLC Grade): Ethyl Acetate, Methanol, Formic Acid, Acetic Acid, n-Hexane, Toluene, Chloroform.

Core Methodology: The Separation Protocol
3.1 Sample Preparation
  • Aglycones: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate or Methanol .

  • Glycosides: Dissolve 1 mg of sample in 1 mL of Methanol:Water (8:2) . Pure methanol may be insufficient for highly polar diglycosides.

  • Crude Extracts: Extract 100 mg of plant material with 5 mL Methanol (ultrasonicate for 15 min). Centrifuge and use supernatant.

3.2 Plate Preparation & Application
  • Pre-washing: Elute the blank plate with Methanol to remove impurities. Dry at 100°C for 20 min.

  • Activation: Heat plate at 105°C for 30 minutes immediately prior to use to activate silanol groups.

  • Application: Apply samples as bands (6-8 mm width), not spots, using a Linomat applicator or a micro-syringe. Bands improve resolution by reducing lateral diffusion. Apply 2-5 µL per track.

3.3 Mobile Phase Selection (Critical Step)

Select the system based on the target subclass.

Table 1: Optimized Mobile Phase Systems

Target ClassSystem CodeMobile Phase Composition (v/v)Mechanism/Notes
Aglycones MP-A Hexane : Ethyl Acetate : Formic Acid (60 : 40 : 1)Non-polar system. Formic acid suppresses ionization of phenolic -OH, reducing tailing.
Aglycones MP-B Toluene : Diethyl Ether : Acetic Acid (60 : 40 : 10)Excellent for separating methylated aglycones (e.g., Hesperetin vs Naringenin).
Glycosides MP-C Ethyl Acetate : Methanol : Water (100 : 17 : 13)"EMW" system. High polarity required to migrate bulky sugar moieties.
Glycosides MP-D Ethyl Acetate : Formic Acid : Acetic Acid : Water (100 : 11 : 11 : 26)Highly selective for separating rutinosides (Hesperidin) from neohesperidosides (Naringin).
3.4 Development
  • Chamber Saturation: Line a twin-trough chamber with filter paper and equilibrate with mobile phase for 20 minutes . Failure to saturate leads to "edge effects" and uneven Rf values.

  • Elution: Develop the plate until the solvent front reaches 70-80 mm (approx. 80% of plate height).

  • Drying: Dry the plate in a stream of cold air. Do not use hot air immediately if using volatile acids, as it may degrade sensitive compounds.

Visualization & Detection
4.1 Non-Destructive (UV)
  • UV 254 nm: Flavanones appear as dark spots (fluorescence quenching) against a bright green background.

  • UV 366 nm: Most flavanones exhibit weak dark purple/blue fluorescence natively.

4.2 Derivatization (Chemical)

To confirm flavanone identity, chemical derivatization is required.

Protocol: Aluminum Chloride (AlCl


) Staining 
  • Spray the plate with 1% AlCl

    
     in Ethanol .
    
  • Dry at room temperature.

  • Visualize under UV 366 nm .

  • Result: Flavanones typically fluoresce bright yellow or yellow-green . The bathochromic shift is caused by complexation between Al

    
     and the C-4 keto/C-5 hydroxyl groups.
    

Table 2: Expected Rf Values & Colors (System MP-C for Glycosides / MP-A for Aglycones)

CompoundTypeApprox Rf (System)UV 254 nmUV 366 nm (AlCl

)
Hesperidin Glycoside0.40 (MP-C)Dark QuenchYellow-Blue
Naringin Glycoside0.35 (MP-C)Dark QuenchGreenish-Yellow
Hesperetin Aglycone0.55 (MP-A)Dark QuenchBright Yellow
Naringenin Aglycone0.45 (MP-A)Dark QuenchYellow-Green
Workflow Visualization
5.1 Experimental Workflow

TLC_Workflow Start Sample Preparation Classify Classify Target: Aglycone or Glycoside? Start->Classify Prep_Agly Dissolve in EtOAc/MeOH Classify->Prep_Agly Aglycone Prep_Gly Dissolve in MeOH:Water (8:2) Classify->Prep_Gly Glycoside App Band Application (Linomat / Capillary) Prep_Agly->App Prep_Gly->App Select_MP Select Mobile Phase App->Select_MP MP_Agly System A: Hexane:EtOAc:Formic Acid (60:40:1) Select_MP->MP_Agly Non-Polar MP_Gly System C: EtOAc:MeOH:Water (100:17:13) Select_MP->MP_Gly Polar Develop Develop in Saturated Chamber (20 min saturation) MP_Agly->Develop MP_Gly->Develop Dry Air Dry Develop->Dry Detect Detection: 1. UV 254nm (Quench) 2. AlCl3 Spray -> UV 366nm Dry->Detect

Caption: Step-by-step decision matrix for selecting solvent systems based on flavanone polarity.

5.2 Troubleshooting Logic

Caption: Diagnostic logic for resolving common TLC anomalies.

Critical Insights & Optimization
  • Acid Modification: Flavanones contain phenolic hydroxyl groups. Without acid in the mobile phase, these groups ionize, causing the spot to streak (tailing). Always include 1-2% Formic or Acetic acid to keep phenols in their protonated (neutral) form.

  • Temperature Control: TLC is temperature-sensitive. Ensure the lab is between 20-25°C. Higher temperatures increase solvent volatility, altering the mobile phase composition during the run (especially for System MP-B containing ether).

  • Glycoside Polarity: If Hesperidin stays at the baseline (Rf < 0.1) in System MP-C, increase the water content slightly (e.g., EtOAc:MeOH:Water 100:17:15). However, too much water can cause the silica layer to detach; do not exceed 20% water content.

References
  • Baranowska, I., et al. (2016). "Simultaneous chiral separation of flavanone, naringenin, and hesperetin enantiomers." Chirality.

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Standard reference for solvent systems).
  • Garg, A., et al. (2022). "Quantitative estimation of hesperidin by HPTLC in different varieties of citrus peels." PMC.

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • Corradini, E., et al. (2011). "High-performance thin-layer chromatography method for the determination of flavonoids."[3][4][5] Journal of Planar Chromatography.

Sources

Application

Application Notes &amp; Protocols: Green Chemistry Methods for the Synthesis of Methoxylated Flavanones

Abstract Methoxylated flavanones are a critical subclass of flavonoids, valued for their significant biological activities which are often enhanced by the presence of methoxy groups that increase lipophilicity and metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methoxylated flavanones are a critical subclass of flavonoids, valued for their significant biological activities which are often enhanced by the presence of methoxy groups that increase lipophilicity and metabolic stability[1]. Traditional synthetic routes to these compounds frequently rely on harsh reagents, hazardous solvents, and lengthy reaction times, posing environmental and economic challenges[2][3]. This guide provides detailed application notes and validated protocols for the synthesis of methoxylated flavanones using green chemistry principles. We focus on microwave-assisted, ultrasound-assisted, and biocatalytic methods that offer significant advantages, including dramatically reduced reaction times, increased yields, and minimized environmental impact[2][4][5]. These protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to establish efficient, sustainable, and scalable synthetic workflows.

| Introduction: The Imperative for Greener Flavonone Synthesis

Flavanones, characterized by a C6-C3-C6 skeleton, are core structures in numerous pharmacologically active natural products[5][6]. Methoxylation of the flavonoid core is a key structural modification that can enhance bioactivity, including anti-inflammatory, antioxidant, and anticancer properties[1]. The conventional synthesis of flavanones typically proceeds via the Claisen-Schmidt condensation to form a 2'-hydroxychalcone, followed by an intramolecular cyclization[7][8]. However, these methods often involve protocols that are misaligned with modern standards of sustainable chemistry[4].

The adoption of green chemistry is not merely an ethical consideration but a practical necessity for modern drug discovery and development[2][3]. Green methodologies aim to reduce or eliminate the use and generation of hazardous substances, offering benefits such as:

  • Enhanced Efficiency: Accelerated reaction rates and higher product yields[9][10].

  • Economic Viability: Lower energy consumption and reduced solvent costs[11].

  • Improved Safety: Avoidance of toxic reagents and milder reaction conditions[4][11].

This document details three field-proven green methodologies for synthesizing methoxylated flavanones, providing both the theoretical basis and practical, step-by-step protocols.

| General Synthetic Pathway: From Chalcone to Flavanone

The most common and versatile route to flavanones begins with a 2'-hydroxychalcone intermediate. This precursor is synthesized via a base-catalyzed Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde[2][12]. The subsequent and critical step is the intramolecular cyclization of the chalcone to form the flavanone ring system, which can be promoted under various conditions[13][14].

The general workflow is a two-stage process that serves as the foundation for the specific green protocols detailed in the subsequent sections.

G cluster_0 PART 1: Chalcone Synthesis cluster_1 PART 2: Flavanone Cyclization (Green Methods) cluster_2 PART 3: Purification A 2'-Hydroxyacetophenone + Substituted Benzaldehyde B Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH/KOH) A->B C 2'-Hydroxychalcone Intermediate B->C D Intramolecular Cyclization (e.g., Microwave, Ultrasound) C->D C->D E Crude Methoxylated Flavanone D->E F Work-up & Isolation (e.g., Precipitation, Filtration) E->F G Purification (Recrystallization or Chromatography) F->G H Pure Methoxylated Flavanone G->H

Diagram 1: General experimental workflow for the two-stage synthesis of methoxylated flavanones.

The key innovation of the green methods described herein lies in the efficient execution of the cyclization step (Part 2), which is often the bottleneck in conventional synthesis.

| Method 1: Microwave-Assisted Synthesis

| Principle & Expertise

Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat[5]. This direct and efficient heating of the reaction mixture, as opposed to the slow, convective heating of conventional methods, leads to a rapid increase in temperature and pressure within a sealed vessel. This results in dramatic accelerations of reaction rates, often reducing multi-hour or multi-day reflux procedures to mere minutes[9][11]. For the synthesis of methoxylated flavanones, microwave irradiation promotes the rapid intramolecular oxa-Michael addition of the 2'-hydroxyl group onto the α,β-unsaturated ketone of the chalcone backbone, leading to high yields in a fraction of the time[9][15]. Acetic acid is an effective and green medium for this transformation, acting as both a solvent and a catalyst to protonate the carbonyl oxygen, thereby activating the chalcone for cyclization[9].

G compound1 2'-Hydroxychalcone intermediate1 Protonated Chalcone (Resonance Stabilized) compound1->intermediate1 + H+ (from Acetic Acid) compound2 Flavanone intermediate1->compound2 Intramolecular Oxa-Michael Addition compound2->compound1 Reversible Phenoxide Elimination

Diagram 2: Simplified mechanism of acid-catalyzed flavanone formation.

| Protocol: Microwave-Assisted Synthesis of 4'-Methoxyflavanone

This protocol describes the cyclization of 2'-hydroxy-4-methoxychalcone to 4'-methoxyflavanone, adapted from established microwave-accelerated procedures[9].

Materials:

  • 2'-Hydroxy-4-methoxychalcone

  • Glacial Acetic Acid (AcOH)

  • Microwave-specific reaction vessel (10 mL) with stir bar

  • Monowave or similar laboratory microwave reactor

  • Crushed ice

  • Saturated sodium carbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Preparation: Place 2'-hydroxy-4-methoxychalcone (1.0 mmol, ~254 mg) and glacial acetic acid (5.0 mL) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar[16].

  • Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a controlled temperature of 120 °C for 30 minutes with stirring[9][16]. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • Work-up: After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) before opening.

  • Isolation: Pour the reaction mixture into a beaker containing crushed ice (~50 g)[16].

  • Neutralization: Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until effervescence ceases (pH ~7-8)[16].

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL)[16].

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator[16]. The crude product can be further purified by recrystallization from ethanol.

| Data & Trustworthiness

The primary advantage of microwave synthesis is the significant reduction in reaction time compared to conventional heating methods, without compromising the yield.

MethodReactantConditionsTimeYield (%)Reference
Microwave 2'-HydroxychalconeAcetic Acid, 120 °C30 min82%[9]
Conventional 2'-HydroxychalconeAcetic Acid, RefluxSeveral DaysLow-Moderate[9]
Microwave 2'-HydroxychalconesK₂CO₃, DCM3 min~90%[13]
Conventional 2'-HydroxychalconesK₂CO₃, Acetone, Reflux3-5 hours~85%[13]

Table 1: Comparison of microwave-assisted vs. conventional synthesis of flavanones.

| Method 2: Ultrasound-Assisted Synthesis

| Principle & Expertise

Ultrasonication in chemistry utilizes the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid irradiated with high-frequency sound waves (>20 kHz)[12]. This collapse generates localized hot spots with transient high temperatures (~5000 K) and pressures (~1000 atm), as well as intense shockwaves and microjets. This energy dramatically enhances mass transfer and accelerates chemical reactions[12]. In flavanone synthesis, ultrasound irradiation can facilitate the oxidative cyclization of 2'-hydroxychalcones, leading to reduced reaction times and high yields at lower overall reaction temperatures compared to conventional heating[17][18]. This method is particularly advantageous as it avoids the need for specialized high-pressure equipment.

| Protocol: Ultrasound-Assisted Synthesis of Flavones (as a model)

Note: While this specific protocol details flavone synthesis via oxidative cyclization, the principles and setup are directly applicable to the cyclization of chalcones to flavanones under non-oxidative conditions. The key is the application of ultrasonic energy to accelerate the reaction.

Materials:

  • 2'-Hydroxychalcone derivative

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂) (for oxidative cyclization model)

  • Ultrasonic bath or probe sonicator

  • Ice-cold water

  • Sodium thiosulfate solution

  • Filtration apparatus

Procedure:

  • Preparation: In a suitable flask, dissolve the 2'-hydroxychalcone (1 mmol) in DMSO (2 mL)[7].

  • Catalyst Addition: Add a catalytic amount of iodine (0.2 eq)[7].

  • Reaction: Place the flask in an ultrasonic bath. Irradiate the mixture with ultrasound at a controlled temperature (e.g., 40-60 °C) for the specified time (typically 1-3 hours). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture into ice-cold water to precipitate the crude product[7].

  • Purification: Collect the precipitate by filtration. Wash the solid with a dilute sodium thiosulfate solution to remove excess iodine, followed by cold water until the washings are neutral[7]. The crude product can be dried and recrystallized from ethanol.

| Data & Trustworthiness

Ultrasound offers a significant kinetic enhancement, making it a powerful tool for green synthesis.

MethodKey FeaturesTimeYield (%)Reference
Ultrasound Lower temp, faster reaction1-3 hoursHigh[17][18]
Conventional Higher temp, slower reactionSeveral hoursModerate-High[17][18]

Table 2: Qualitative comparison of ultrasound-assisted vs. conventional synthesis.

| Method 3: Biocatalytic Synthesis

| Principle & Expertise

Biocatalysis leverages the high specificity and efficiency of enzymes to perform chemical transformations. For methoxylated flavonoids, two primary enzymatic approaches are relevant:

  • Enzymatic Hydrolysis: Many valuable methoxylated flavanones, like hesperetin, occur naturally as glycosides (e.g., hesperidin)[19]. Specific enzymes, such as α-rhamnosidases and β-glucosidases, can be used to selectively cleave the sugar moieties under mild, aqueous conditions, yielding the aglycone (the flavanone)[20]. This method is exceptionally green, avoiding harsh acids and organic solvents typically used for chemical hydrolysis[21]. Immobilizing the enzyme on a solid support (e.g., graphene oxide) further enhances sustainability by allowing for easy separation and reuse of the biocatalyst[21][22].

  • Enzymatic Methylation: O-methyltransferases (OMTs) are enzymes that catalyze the transfer of a methyl group from a donor molecule, S-adenosyl-L-methionine (SAM), to a hydroxyl group on the flavonoid scaffold[1][23]. This approach offers unparalleled regioselectivity, allowing for the precise methylation of specific hydroxyl groups without the need for complex protection-deprotection steps common in chemical synthesis[23].

| Protocol: Enzymatic Hydrolysis of Hesperidin to Hesperetin

This protocol describes a green method for producing the methoxylated flavanone hesperetin from its naturally abundant glycoside precursor, hesperidin[19][20].

Materials:

  • Hesperidin

  • α-L-rhamnosidase and β-glucosidase enzyme preparation (free or immobilized)

  • Buffer solution (e.g., citrate or phosphate buffer, pH 6.0-7.0)

  • Sodium hydroxide solution (e.g., 0.1 M)

  • Hydrochloric acid solution (e.g., 0.1 M)

  • Centrifuge

Procedure:

  • Substrate Preparation: Suspend hesperidin in water. Slowly add sodium hydroxide solution dropwise until the hesperidin is completely dissolved to create a substrate solution[20].

  • Enzymatic Reaction: In a reaction vessel, prepare the enzyme solution in the appropriate buffer. Maintain the temperature at the optimal range for the enzymes (e.g., 45-65 °C)[20].

  • Substrate Addition: Add the hesperidin substrate solution to the enzyme buffer. The reaction pH should be maintained between 6.0-7.0[20].

  • Incubation: Stir the mixture for the required reaction time (this can range from 1 to 24 hours depending on enzyme activity and concentration). Monitor the formation of hesperetin using HPLC or TLC.

  • Product Precipitation: Once the reaction is complete, adjust the pH of the reaction mixture to 3.0-5.0 using hydrochloric acid. This will cause the product, hesperetin, to precipitate out of the solution[20].

  • Isolation: Collect the solid precipitate by filtration or centrifugation. Wash the solid with water and dry under vacuum to obtain pure hesperetin.

| Data & Trustworthiness

Enzymatic methods offer high selectivity and operate under environmentally benign conditions.

MethodSubstrateKey AdvantageConditionsReference
Enzymatic Hydrolysis HesperidinHigh specificity, green processAqueous buffer, 45-65 °C, pH 6-7[20]
Acid Hydrolysis HesperidinSimple reagentsHarsh acid, high temp[19][21]
Enzymatic Methylation Flavonoid PrecursorHigh regioselectivityAqueous buffer, ~37 °C, pH ~7.5[23]

Table 3: Comparison of biocatalytic vs. conventional methods for flavanone modification.

| Conclusion & Future Outlook

The transition to green chemistry is essential for the sustainable development of pharmaceuticals and fine chemicals. Microwave-assisted, ultrasound-assisted, and biocatalytic methods represent powerful, field-proven strategies for the synthesis of methoxylated flavanones. These techniques consistently deliver superior performance in terms of reaction speed, efficiency, and environmental footprint when compared to traditional approaches. For researchers and drug developers, adopting these protocols can lead to significant savings in time, energy, and resources, while simultaneously improving laboratory safety and reducing chemical waste. Future advancements will likely focus on the integration of these technologies, such as using novel green solvents like Deep Eutectic Solvents (DES)[24][25] in combination with microwave or ultrasound energy, to further enhance the sustainability and efficiency of flavonoid synthesis.

| References

  • Ultrasonic-assisted synthesis of flavones by oxidative cyclization of 2'-hydroxychalcones using iodine monochloride | Request PDF - ResearchGate. Available at: [Link]

  • Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. Available at: [Link]

  • Selective synthesis of citrus flavonoids prunin and naringenin using heterogeneized biocatalyst on graphene oxide - Green Chemistry (RSC Publishing). Available at: [Link]

  • Ultrasonic-assisted synthesis of flavones by oxidative cyclization of 2'-hydroxychalcones using iodine monochloride - PubMed. Available at: [Link]

  • A Modified Synthesis of 3-Methyl-Flavones Under Microwave Conditions. Available at: [Link]

  • Green Chemistry Approaches to the Synthesis of Flavonoids - Bentham Science Publisher. Available at: [Link]

  • The Science of Flavonoids. Available at: [Link]

  • Green Chemistry Approaches to the Synthesis of Flavonoids | Bentham Science Publishers. Available at: [Link]

  • Microwave-Assisted Synthesis of Potent Antimicrobial Agents of Flavanone Derivatives. Available at: [Link]

  • A Novel and High-Effective Biosynthesis Pathway of Hesperetin-7-O-Glucoside Based on the Construction of Immobilized Rhamnosidase Reaction Platform - PMC. Available at: [Link]

  • Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones - Philippine Journal of Science. Available at: [Link]

  • WO2019076021A1 - Preparation method for hesperetin, preparation method for hesperetin intermediate, and biological enzyme used for preparing hesperetin - Google Patents. Available at:

  • Microwave - Assisted Synthesis of Flavones and their Comparative Study with Conventational Method - iosrphr.org. Available at: [Link]

  • Bibliometric Study of Microwave-Assisted Synthesis of Flavanone Derivatives - Semantic Scholar. Available at: [Link]

  • Green Deep Eutectic Solvents for Flavonoid Extraction - MATEC Web of Conferences. Available at: [Link]

  • Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC. Available at: [Link]

  • Green Chemistry Approaches To The Synthesis Of Flavonoids | Request PDF. Available at: [Link]

  • Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC. Available at: [Link]

  • Flavonoid Biosynthetic Pathway: Genetics and Biochemistry - Biosciences Biotechnology Research Asia. Available at: [Link]

  • Efficient extraction of bioactive flavonoids from Celtis sinensis leaves using deep eutectic solvent as green media - RSC Publishing. Available at: [Link]

  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins - IISTE.org. Available at: [Link]

  • Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC - NIH. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2',3'-Dimethoxyflavanone Synthesis

Topic: Improving Yield of 2',3'-Dimethoxyflavanone Cyclization Role: Senior Application Scientist Format: Technical Support Center (Q&A + Protocols) Case ID: FLV-OPT-23-DM Status: Active Specialist: Dr. Aris Thorne, Seni...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield of 2',3'-Dimethoxyflavanone Cyclization Role: Senior Application Scientist Format: Technical Support Center (Q&A + Protocols)

Case ID: FLV-OPT-23-DM Status: Active Specialist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2',3'-dimethoxyflavanone (from its corresponding 2'-hydroxychalcone precursor) is suffering from low yields, incomplete conversion, or side-product formation.

This specific substrate presents a unique "perfect storm" of steric and electronic challenges. The 2',3'-dimethoxy substitution pattern on the B-ring (the phenyl ring) creates significant steric hindrance near the reaction center and electronically deactivates the


-carbon, making the standard Michael addition sluggish.

Below is your troubleshooting guide, engineered to reverse these deficits and maximize yield.

🔍 Diagnostic & Troubleshooting (Q&A)

Category 1: The Thermodynamic Trap (Equilibrium Management)

Q1: My reaction stalls at ~50% conversion even after 48 hours of reflux. Adding more catalyst doesn't help. Why?

Diagnosis: You are fighting a losing battle against thermodynamic equilibrium. The cyclization of 2'-hydroxychalcone to flavanone is a reversible intramolecular oxa-Michael addition .

  • The Problem: The 2-methoxy group (ortho-position on the B-ring) is an Electron Donating Group (EDG). Through resonance, it pushes electron density into the enone system, making the

    
    -carbon less electrophilic . Simultaneously, the steric bulk of the 2,3-dimethoxy motif destabilizes the planar transition state required for cyclization, shifting the equilibrium constant (
    
    
    
    ) back toward the open chalcone form.
  • The Fix: You must shift from thermodynamic control to kinetic forcing or modify the solvent system to stabilize the flavanone.

    • Action: Switch from basic conditions (NaOH/EtOH) to Acidic Conditions . Acids protonate the carbonyl oxygen, significantly increasing the electrophilicity of the

      
      -carbon, which helps overcome the deactivating effect of the methoxy groups.
      
    • Action: Use Microwave Irradiation . This provides rapid, uniform heating that can overcome the high activation energy barrier caused by the steric hindrance of the 2'-methoxy group.

Category 2: Side Reactions & Impurities

Q2: I see a bright yellow spot on TLC that isn't my starting material, and my product is turning brown. What is happening?

Diagnosis: You are observing oxidation to flavone or polymerization.

  • The Cause: The 2',3'-dimethoxyflavanone is electron-rich. In the presence of oxygen and heat (especially in basic media), the flavanone readily oxidizes to the corresponding flavone (which is often bright yellow/fluorescent) or undergoes oxidative polymerization.

  • The Fix:

    • Action: Strict Inert Atmosphere. Perform the reaction under Argon or Nitrogen.

    • Action: Avoid Strong Bases. Bases promote the formation of enolates which are highly susceptible to oxidation. Switch to Glacial Acetic Acid or a solid acid catalyst.

    • Action: Limit Light Exposure. Flavonoids can be photosensitive during synthesis. Wrap the reaction vessel in foil.

Category 3: Workup Reversion

Q3: The NMR of my crude solid looked good, but after column chromatography, I have a mixture of chalcone and flavanone again.

Diagnosis: Acid/Base Induced Ring Opening (Retro-Michael).

  • The Cause: Silica gel is slightly acidic. If your product is sensitive, or if you used a basic eluent, the flavanone can revert to the chalcone on the column. Conversely, if you used a strong base for the reaction and didn't neutralize it completely before workup, the residual base will reopen the ring during concentration.

  • The Fix:

    • Action: Neutralize Immediately. Quench the reaction mixture to pH 7.0 before extraction.

    • Action: Fast Chromatography. Do not leave the compound on silica for extended periods. Use a gradient that elutes the product quickly.

    • Action: Crystallization over Chromatography. For this specific substrate, recrystallization (e.g., from Ethanol/Water) is often superior to chromatography as it avoids the surface catalysis issues of silica.

🧪 Optimized Protocol: Microwave-Assisted Acid Cyclization

This protocol is designed specifically to overcome the electronic deactivation of the 2',3'-dimethoxy system.

Target: 2',3'-Dimethoxyflavanone Precursor: (E)-1-(2-hydroxyphenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one Estimated Yield: 80-85% (vs. 40-50% conventional thermal)

Reagents & Equipment
  • Substrate: 2'-Hydroxy-2,3-dimethoxychalcone (1.0 equiv)

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH) [0.25 M concentration]

  • Additives: Sodium Acetate (NaOAc) (0.1 equiv) - Buffers acidity to prevent degradation.

  • Equipment: Microwave Reactor (e.g., CEM or Biotage)

Step-by-Step Methodology
  • Preparation: In a microwave-safe vial, dissolve 1.0 mmol of the chalcone in 4.0 mL of Glacial Acetic Acid. Add 0.1 mmol of NaOAc.

    • Note: Ensure the vial is capped with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor:

    • Temperature: 120 °C

    • Time: 30 minutes

    • Stirring: High

    • Power: Dynamic (Max 200W)

  • Quench & Workup:

    • Pour the hot reaction mixture onto crushed ice (approx. 20g).

    • Stir vigorously until the ice melts. The flavanone should precipitate as a solid.

    • If solid forms: Filter, wash with cold water (3 x 10 mL) and cold ethanol (1 x 2 mL).

    • If oil forms: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Saturated NaHCO₃ (to remove AcOH) and Brine. Dry over Na₂SO₄.[1]

  • Purification: Recrystallize from boiling Ethanol. If chromatography is necessary, use Hexane:Ethyl Acetate (4:1) on neutral alumina (preferred over silica to prevent ring opening).

📊 Comparative Data: Catalyst Efficiency

Catalyst SystemConditionTimeYield (2',3'-OMe)Primary Issue
NaOH / EtOH Reflux24 h35-45%Low conversion, oxidation side-products
H₂SO₄ / EtOH Reflux12 h60-65%Acid-catalyzed degradation/tarring
AcOH (Thermal) Reflux48 h70%Very slow, incomplete conversion
AcOH (Microwave) 120°C 30 min 82-85% High yield, clean profile
Silica Gel Solid State48 h20%Ineffective for sterically hindered substrates

🧬 Visualizations

Reaction Mechanism: Acid-Catalyzed Cyclization

The diagram below illustrates why acid catalysis is preferred for methoxy-substituted chalcones. The protonation of the carbonyl (Step 1) is critical to lowering the LUMO energy of the alkene, inviting attack from the phenol.

AcidCatalyzedMechanism Chalcone 2'-Hydroxychalcone (Open Form) Protonation Carbonyl Protonation (+ H+) Chalcone->Protonation Activated Activated Intermediate (Highly Electrophilic) Protonation->Activated Activates beta-carbon Cyclization 6-Endo-Trig Cyclization (Oxa-Michael Addition) Activated->Cyclization Overcomes Steric Hindrance Enol Enol Intermediate Cyclization->Enol Tautomer Tautomerization (- H+) Enol->Tautomer Flavanone 2',3'-Dimethoxyflavanone (Closed Form) Tautomer->Flavanone Flavanone->Chalcone Reversible (Avoid Base)

Caption: Acid-catalyzed pathway enhancing electrophilicity to overcome 2,3-dimethoxy deactivation.

Troubleshooting Workflow

Follow this logic gate to resolve low yields.

TroubleshootingWorkflow Start Problem: Low Yield of 2',3'-Dimethoxyflavanone CheckTLC Check TLC/NMR: What is the impurity? Start->CheckTLC BranchSM Starting Material Remains (Reaction Stalled) CheckTLC->BranchSM Incomplete Conversion BranchOx Bright Yellow Spots (Flavone Formation) CheckTLC->BranchOx Oxidation BranchRev Product Reverts During Workup CheckTLC->BranchRev Instability Sol1 Switch to Acid Catalysis (AcOH/Microwave) BranchSM->Sol1 Sol2 Purge with Argon Remove Oxidants BranchOx->Sol2 Sol3 Neutralize pH < 7 Avoid Silica Columns BranchRev->Sol3

Caption: Logic flow for diagnosing yield loss in flavanone synthesis.

📚 References

  • Bajracharya, G., et al. (2024).[2][3] Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid.[3] Journal of Nepal Chemical Society, 44(1), 142-151.[2] [Link]

  • Miles, C. O., & Main, L. (1989). Kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1623-1632. [Link]

  • Cabrera, M., et al. (2010).[4] Synthetic Chalcones, Flavanones, and Flavones as Antitumoral Agents.[4][5] Bioorganic & Medicinal Chemistry.[1][6][3][4][7][8][9][10] [Link]

  • Goud, B. S., et al. (2021).[11] Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization.[1][12] RSC Advances, 11, 14000-14006.[12] [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Methoxyflavanone Solubility in Aqueous Media

Methoxyflavanones (such as nobiletin, tangeretin, and hesperetin) are highly bioactive polymethoxylated flavonoids (PMFs) renowned for their anti-inflammatory, neuroprotective, and anti-cancer properties. However, their...

Author: BenchChem Technical Support Team. Date: March 2026

Methoxyflavanones (such as nobiletin, tangeretin, and hesperetin) are highly bioactive polymethoxylated flavonoids (PMFs) renowned for their anti-inflammatory, neuroprotective, and anti-cancer properties. However, their rigid planar structures and high lipophilicity classify them as "brick dust" or "grease ball" molecules, resulting in notoriously poor aqueous solubility (often <1 µg/mL)[1].

This technical support guide provides researchers and drug development professionals with field-proven, self-validating protocols to troubleshoot precipitation, optimize in vitro assays, and enhance in vivo bioavailability.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: Why does my methoxyflavanone precipitate immediately when diluted from a DMSO stock into cell culture media? A1: This is a classic manifestation of "solvent shock." Methoxyflavanones are highly soluble in pure organic solvents like dimethyl sulfoxide (DMSO) but practically insoluble in aqueous environments. When a high-concentration DMSO stock is rapidly introduced into a large volume of aqueous media, the local polarity shifts drastically before uniform diffusion can occur. The thermodynamic drive for crystallization overcomes the kinetic barrier, causing the molecules to aggregate and crash out of solution[2]. This drastically reduces the actual bioavailable concentration, leading to artificially high IC50 values or false-negative biological readouts.

Q2: How can I prevent DMSO-induced precipitation without exceeding the 0.1% - 0.5% DMSO toxicity threshold in cell culture? A2: You must abandon direct dilution and utilize a Stepwise Serial Dilution method while pre-warming your media. Direct addition of 1 µL of a 100 mM stock into 1 mL of media causes localized supersaturation. Instead, perform intermediate dilutions to gradually step down the solvent concentration. Furthermore, pre-warming the media to 37°C increases the kinetic energy of the system, reducing the thermodynamic drive for immediate crystallization[2].

Q3: Even with stepwise dilution, my flavanone crashes out after 24 hours of incubation. What is the next best strategy? A3: If kinetic stabilization (stepwise dilution) fails over longer incubation periods, you must alter the thermodynamic solubility using a molecular excipient. The gold standard for in vitro aqueous assays is complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . HP-β-CD forms a 3-dimensional toroid structure with a hydrophobic inner cavity and a hydrophilic exterior. It encapsulates the hydrophobic methoxy groups of the flavanone, increasing its apparent aqueous solubility by over 400-fold without altering its molecular structure or inducing cellular toxicity[3].

Q4: For in vivo oral dosing, cyclodextrin complexes can be bulky. How can I formulate PMFs like nobiletin for animal models? A4: For oral bioavailability, oil-in-water (O/W) nanoemulsions utilizing citrus oils (e.g., bergamot or sweet orange oil) and surfactants (like Tween 80) are highly effective. Citrus oils share structural and chemical affinities with PMFs, providing exceptionally high loading capacities. Processing these mixtures through high-pressure homogenization yields stable droplet sizes (<150 nm), which significantly enhances intestinal absorption and mitigates first-pass metabolism[4].

Part 2: Visual Workflows for Solubility Enhancement

G Start Methoxyflavanone Solubility Issue InVitro In Vitro Cell Culture (Aqueous Media) Start->InVitro InVivo In Vivo / Oral Delivery (High Bioavailability) Start->InVivo DMSO DMSO Stock Dilution (Max 0.1-0.5% final) InVitro->DMSO Cyclodextrin HP-β-CD Complexation (1:1 or 1:2 Molar Ratio) InVivo->Cyclodextrin Nanoemulsion Citrus Oil Nanoemulsion (Tween 80 Surfactant) InVivo->Nanoemulsion Precipitation Precipitation occurs? DMSO->Precipitation Stepwise Stepwise Serial Dilution & Pre-warmed Media Precipitation->Stepwise No Precipitation->Cyclodextrin Yes

Decision tree for resolving methoxyflavanone solubility issues.

CD_Workflow N1 Weigh Flavonoid & HP-β-CD N2 Co-dissolve in Co-solvent (MeOH) N1->N2 N3 Evaporate Solvent (Rotary Evaporator) N2->N3 N4 Reconstitute in Aqueous Media N3->N4 N5 Lyophilize (Solid Complex) N4->N5 Solidify N6 Phase Solubility Validation (HPLC) N4->N6 Validate

Workflow for generating and validating flavonoid-cyclodextrin complexes.

Part 3: Quantitative Data Summaries

The following table summarizes the expected fold-enhancements in aqueous solubility when applying specific formulation strategies to hydrophobic flavonoids and methoxyflavanones.

Flavanone / FlavonoidExcipient / StrategyFold-Enhancement in Aqueous SolubilityReference
Naringenin HP-β-CD Complexation437-fold increase[3]
Naringenin Methyl-β-CD Complexation526-fold increase[3]
Quercetin SBE-β-CD / Chitosan Nanoparticles>250-fold increase (Size: ~272 nm)[5]
Nobiletin / Tangeretin Bergamot Oil NanoemulsionHigh loading capacity (Droplet size <135 nm)[4]

Part 4: Validated Experimental Protocols

Protocol A: Stepwise Dilution to Prevent "Solvent Shock" in Cell Culture

Causality: Gradual reduction of the organic solvent fraction prevents localized supersaturation, allowing the media proteins (e.g., BSA in fetal bovine serum) to bind and stabilize the lipophilic methoxyflavanone before it can crystallize[2].

  • Stock Preparation: Dissolve the methoxyflavanone in anhydrous DMSO to a concentration of 10 mM. Sonicate in a water bath for 5 minutes to ensure complete disruption of the crystal lattice.

  • Media Pre-warming: Warm the complete cell culture media (must contain serum) to 37°C. Cold media drastically lowers the solubility threshold.

  • Intermediate Dilution: Pipette 2 µL of the 10 mM stock into a sterile microcentrifuge tube containing 198 µL of the pre-warmed media. Immediately vortex vigorously for 10 seconds. (Result: 100 µM intermediate solution with 1% DMSO).

  • Final Dilution: Transfer 20 µL of the intermediate solution into 180 µL of pre-warmed media directly in the assay plate well. (Result: 10 µM final drug concentration, 0.1% DMSO).

  • Self-Validation Step: Before seeding cells, place the assay plate under an inverted phase-contrast microscope at 20x or 40x magnification. Scan the well for micro-crystals, needle-like structures, or general cloudiness.

    • Pass: Media is optically clear; proceed with the assay.

    • Fail: Crystals are visible. The compound has crashed out. Discard the media, lower the target concentration, or proceed to Protocol B.

Protocol B: Preparation and Validation of Flavanone-HP-β-CD Inclusion Complexes

Causality: Co-dissolving the host (HP-β-CD) and guest (flavanone) in a volatile co-solvent ensures they mix at a molecular level. Removing the solvent forces the hydrophobic flavanone into the hydrophobic cavity of the cyclodextrin, creating a water-soluble inclusion complex[3].

  • Molar Ratio Calculation: Weigh the methoxyflavanone and HP-β-CD to achieve a 1:1 or 1:2 molar ratio (a 1:2 ratio is recommended for highly methylated PMFs like nobiletin).

  • Co-dissolution: Dissolve both powders in a minimal volume of methanol (or a methanol/chloroform mixture if the PMF is highly lipophilic). Stir at room temperature for 2 hours to ensure complete molecular mixing.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask. Use a rotary evaporator at 40°C under a vacuum to completely remove the organic solvent. A thin, co-precipitated solid film will remain.

  • Reconstitution & Equilibration: Reconstitute the film in distilled water (diH2O). Place the suspension in a shaking incubator at 37°C for 24 hours to allow the system to reach thermodynamic equilibrium.

  • Self-Validation Step (Phase Solubility): Filter the equilibrated solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug. Analyze the optically clear filtrate via HPLC-DAD against a standard curve.

    • Pass: The quantified concentration matches your theoretical yield. The complexation is successful.

    • Fail: The concentration is significantly lower than the theoretical yield. Uncomplexed drug was filtered out. You must increase the HP-β-CD molar ratio or switch to a more lipophilic cyclodextrin derivative (e.g., Methyl-β-CD).

  • Lyophilization: Freeze-dry the validated filtrate for 48 hours to obtain a stable, highly water-soluble powder that can be directly dissolved in aqueous assay buffers.

References

  • Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies Source: MDPI / PubMed Central (PMC) URL:[Link]

  • Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin Source: PLoS One / PubMed Central (PMC) URL:[Link]

  • Encapsulation of Polymethoxyflavones in Citrus Oil Emulsion-Based Delivery Systems Source: Journal of Agricultural and Food Chemistry / ResearchGate URL:[Link]

  • Development and Characterization of Quercetin-Loaded Delivery Systems for Increasing Its Bioavailability in Cervical Cancer Cells Source: MDPI Pharmaceutics URL:[Link]

Sources

Troubleshooting

Preventing demethylation side reactions during flavanone synthesis

Technical Support Center: Optimizing Polymethoxylated Flavanone Synthesis Executive Summary: The "Polymethoxylated" Challenge Polymethoxylated flavanones (PMFs) are highly sought after in drug discovery due to their supe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Polymethoxylated Flavanone Synthesis

Executive Summary: The "Polymethoxylated" Challenge

Polymethoxylated flavanones (PMFs) are highly sought after in drug discovery due to their superior metabolic stability and oral bioavailability compared to their hydroxylated counterparts. The "capping" of hydroxyl groups with methyl ethers protects the molecule from rapid glucuronidation and sulfation in vivo.

However, the synthesis of PMFs presents a specific chemical paradox: The standard cyclization catalysts used to convert chalcones to flavanones are often the same reagents used to remove methyl groups.

This guide addresses the critical failure point where researchers inadvertently trigger demethylation (ether cleavage) while attempting ring closure. We provide validated, mild protocols to bypass this side reaction while maintaining high yields.

Troubleshooting Guide & FAQs

Q1: I used Aluminum Chloride ( ) to catalyze the cyclization of my chalcone, but NMR shows I lost a methyl group on the B-ring. Why did this happen?

Diagnosis: You have inadvertently activated a Lewis Acid-mediated ether cleavage.

The Mechanism: While


 is an effective catalyst for Michael-type ring closure, it is also a potent demethylating agent. The aluminum center coordinates strongly with the oxygen of the methoxy group (

). This coordination weakens the

bond, making the methyl group susceptible to nucleophilic attack (even by weak nucleophiles like chloride ions or trace water).
  • Risk Factor: This is particularly fast at elevated temperatures (>60°C) or if the methoxy group is ortho to a carbonyl or another coordinating group (the "neighboring group effect").

  • Solution: Switch to a Brønsted acid/base system that does not involve strong metal coordination. See Protocol A below.

Q2: I am trying to avoid Lewis acids, so I used strong mineral acids (HI or HBr). I still see demethylation. Why?

Diagnosis: You are using classical ether cleavage reagents.

The Causality: Hydroiodic acid (


) and Hydrobromic acid (

) are the textbook reagents for converting aryl methyl ethers to phenols. The mechanism involves protonation of the ether oxygen followed by an

attack by the halide ion (

or

) on the methyl group.
  • Rule of Thumb: Never use

    
    , 
    
    
    
    , or
    
    
    if your molecule contains methoxy groups you wish to preserve.
  • Alternative: Use Acetic Acid (AcOH) or Phosphoric Acid (

    
    ) . These are strong enough to catalyze cyclization but their conjugate bases are too weakly nucleophilic to cleave the methyl ether.
    
Q3: My yields are low (<30%) when using mild bases like Sodium Acetate. How can I improve conversion without resorting to harsh acids?

Diagnosis: The reaction is thermodynamically limited (equilibrium issue).

The Fix: The cyclization of 2'-hydroxychalcone to flavanone is an equilibrium reaction (


). Mild bases often reach equilibrium slowly or stall.
  • Microwave Irradiation: This is the single most effective optimization. It provides rapid, uniform heating that accelerates the forward reaction significantly without the thermal degradation associated with long reflux times.

  • Solvent Switch: Switch from pure methanol to Ethanol/Water (3:1) . The slight hydrophobicity of the product often causes it to precipitate out of the aqueous mixture, driving the equilibrium forward (Le Chatelier’s principle).

Comparative Analysis of Catalysts

The following table summarizes the risk profile of common cyclization catalysts regarding demethylation.

Catalyst SystemReaction TypeYield PotentialDemethylation RiskRecommendation

/

Lewis AcidHigh (>80%)CRITICAL Avoid for PMFs.

/

Strong Mineral AcidHigh (>80%)CRITICAL Avoid for PMFs.
NaOH / KOH Strong BaseModerate (40-60%)LowRisk of chalcone degradation (retro-aldol).
NaOAc (Sodium Acetate) Weak BaseModerate (30-50%)Zero Safe but slow. Good for very sensitive substrates.
AcOH (Microwave) Weak AcidHigh (75-85%) Zero Gold Standard for PMFs.
L-Proline OrganocatalystModerate (50-60%)Zero Good "Green" alternative.

Validated Experimental Protocols

Protocol A: The "Gold Standard" Microwave-Assisted Cyclization

Best for: High yield, speed, and absolute preservation of methoxy groups.

Reagents:

  • Substrate: Polymethoxylated 2'-hydroxychalcone (1.0 mmol)

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH) (5.0 mL)

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol of the chalcone in 5.0 mL of glacial acetic acid in a microwave-specific reaction vial (G10 or similar). Cap the vial.

  • Irradiation: Place in a microwave reactor (e.g., Monowave or CEM).

    • Target Temp: 150°C - 200°C (Start at 150°C for highly substituted rings).

    • Time: 15 - 30 minutes.

    • Stirring: High (600 rpm).

  • Work-up:

    • Pour the reaction mixture into 50 mL of ice-cold water .

    • The flavanone usually precipitates as a solid. Filter and wash with cold water.[1]

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL), wash with saturated

      
       (to remove acetic acid), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane:EtOAc).

Why this works: Acetic acid is acidic enough to protonate the


-unsaturated ketone (activating it for ring closure) but lacks the nucleophilicity required to cleave the methyl ether bond.
Protocol B: Sodium Acetate Reflux (The "Gentle" Method)

Best for: Labs without microwave reactors or extremely acid-sensitive substrates.

Reagents:

  • Substrate: Polymethoxylated 2'-hydroxychalcone (1.0 mmol)

  • Catalyst: Sodium Acetate (NaOAc) (10.0 equiv)

  • Solvent: Ethanol/Water (70:30 v/v)

Step-by-Step:

  • Dissolution: Dissolve chalcone in Ethanol (20 mL). Add Water (8 mL).

  • Addition: Add anhydrous NaOAc (excess is required to drive the reaction).

  • Reflux: Heat to reflux (approx. 80°C) for 24-48 hours . Monitor by TLC.[1][2][3]

  • Work-up:

    • Evaporate most of the ethanol under reduced pressure.

    • Dilute residue with water. Extract with Dichloromethane (DCM).

    • Wash organic layer with brine.

  • Note: This method is slower but operates at near-neutral pH, making it the safest possible route for fragile functional groups.

Visualizing the Pathway & Risks

The following diagrams illustrate the competing pathways and the decision logic for catalyst selection.

Figure 1: Reaction Pathway & Demethylation Side Reaction

This diagram contrasts the desired ring closure with the unwanted Lewis-Acid mediated cleavage.

FlavanoneSynthesis Chalcone 2'-Hydroxychalcone (Polymethoxylated) Flavanone Target Flavanone (Methoxy groups intact) Chalcone->Flavanone AcOH / Microwave (Safe Path) Complex Lewis Acid Complex (Al-O coordination) Chalcone->Complex AlCl3 / BBr3 Demethylated Demethylated Side Product (Loss of bioactivity) Complex->Demethylated Nucleophilic Attack (Cl- / H2O)

Caption: Figure 1. The "Safe Path" (Green) uses mild reagents to effect cyclization. The "Danger Path" (Red) shows how Lewis Acids coordinate to methoxy groups, facilitating cleavage.

Figure 2: Catalyst Selection Decision Tree

Use this logic flow to select the correct reagent for your specific substrate.

CatalystSelection Start Start: Select Catalyst MethoxyCheck Does substrate have methoxy (-OMe) groups? Start->MethoxyCheck NoMethoxy No MethoxyCheck->NoMethoxy No YesMethoxy Yes MethoxyCheck->YesMethoxy Yes StrongAcid Use Strong Acid (HBr, HI) or Lewis Acid (AlCl3) High Yield, Fast NoMethoxy->StrongAcid EquipCheck Is Microwave Reactor Available? YesMethoxy->EquipCheck MW_Yes Yes EquipCheck->MW_Yes Yes MW_No No EquipCheck->MW_No No ProtocolA PROTOCOL A: Glacial AcOH + Microwave (200°C, 30 min) Best Yield MW_Yes->ProtocolA SensCheck Is substrate acid-sensitive (e.g., acetals, esters)? MW_No->SensCheck Sens_Yes Yes SensCheck->Sens_Yes Yes Sens_No No SensCheck->Sens_No No ProtocolB PROTOCOL B: NaOAc / EtOH Reflux (Mildest, Slower) Sens_Yes->ProtocolB ProtocolC Reflux in AcOH (24-48h) Standard Yield Sens_No->ProtocolC

Caption: Figure 2. Decision matrix for selecting the optimal cyclization catalyst based on substrate functionality and equipment availability.

References

  • Microwave-Accelerated Synthesis of Flavanones: Gan, B., Dhakal, R., & Timalsina, S. (2024).[4] Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid as a Sole Catalyst.[4] Journal of Nepal Chemical Society, 44(1), 142-151.[4] Link

  • Demethylation Mechanisms: Node, M., et al. (1980). Hard acid and soft nucleophile system.[5] 2. Demethylation of methyl ethers of alcohol and phenol with an aluminum halide-thiol system.[5] The Journal of Organic Chemistry. (Cited in context of Lewis Acid risks). Link

  • Sodium Acetate Protocols: Ramadhini, R. A., et al. (2025).[6] Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study. ResearchGate. Link

  • Bioavailability of Methoxylated Flavonoids: Walle, T. (2007). Methylation of Dietary Flavones Greatly Improves Their Hepatic Metabolic Stability and Intestinal Absorption. Molecular Pharmaceutics. Link

  • General Flavonoid Synthesis Review: BenchChem Technical Support. (2025).[1][3][6] Technical Support Center: Optimizing Chalcone Cyclization. Link

Sources

Optimization

Technical Support Center: Optimizing Chalcone to Flavanone Isomerization

Welcome to the Technical Support Center for flavonoid synthesis. This guide is designed for researchers and drug development professionals experiencing kinetic bottlenecks, poor yields, or degradation during the intramol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for flavonoid synthesis. This guide is designed for researchers and drug development professionals experiencing kinetic bottlenecks, poor yields, or degradation during the intramolecular oxa-Michael addition of 2'-hydroxychalcones to flavanones.

Mechanistic Causality & Reaction Kinetics

The fundamental kinetic bottleneck in chalcone-to-flavanone isomerization is the activation energy required for the 2'-hydroxyl oxygen to attack the α,β-unsaturated ketone system. Because the open-chain chalcone is highly conjugated and thermodynamically stable, overcoming this barrier under conventional thermal conditions is notoriously slow.

Choosing the right solvent is as critical as the catalyst. The conversion is fundamentally a hydrogen-transfer type reaction; therefore, protic solvents (e.g., ethanol, methanol) actively promote the reaction through their hydrogen bond-donating capabilities, which stabilize the transition state of the oxonium or phenoxide intermediates[1].

ReactionKinetics Chalcone 2'-Hydroxychalcone (Extended Conjugation) Acid Acid Catalysis (Protonation of C=O) Chalcone->Acid Base Base Catalysis (Deprotonation of 2'-OH) Chalcone->Base TS_Acid Oxonium Intermediate (High Ea Barrier) Acid->TS_Acid TS_Base Phenoxide Intermediate (Lower Ea Barrier) Base->TS_Base Flavanone Flavanone (Cyclized Core) TS_Acid->Flavanone Conventional: 4 Days Microwave: 30 Mins TS_Base->Flavanone Piperidine/KOH: 2 Mins at RT

Kinetic pathways and activation barriers in chalcone to flavanone isomerization.

Troubleshooting Guides & FAQs

Q1: My conventional acid-catalyzed cyclization (using acetic acid) is taking over 72 hours. How can I drastically reduce the reaction time? A: Conventional thermal heating with acetic acid (0.25 M) at 100 °C can take up to 4 days to achieve a 75% yield[2]. To optimize this, transition to microwave irradiation . Microwave activation provides rapid, volumetric dielectric heating that directly couples with polar solvents. This efficiently overcomes the thermal activation barrier, reducing the reaction time from 4 days to approximately 30 minutes while increasing the yield to 82%[2]. Alternatively, replacing acetic acid with a stronger, eco-friendly organocatalyst like methane sulfonic acid (MSA, 10 mol%) reduces the reflux time to just 2 hours[3].

Q2: I am using basic conditions (NaOH) to speed up the reaction, but I am observing significant retro-aldol degradation and polymerization. What is a safer, faster alternative? A: Strong inorganic bases often trigger side reactions and cleave the chalcone backbone. Transitioning to a synergistic amine-base system, such as piperidine and KOH , provides a highly nucleophilic but milder basic environment. This system rapidly deprotonates the 2'-hydroxyl group to form a reactive phenoxide intermediate without causing degradation. Under these optimized conditions, the isomerization can be completed in as little as 2 minutes at room temperature[4]. Another excellent alternative is using a polystyrene-pyridine resin in methanol, which provides mild conditions and simplifies post-reaction isolation[2].

Q3: Are there solvent-free (dry) conditions that offer rapid kinetics and easy catalyst recovery? A: Yes. Heterogeneous Lewis acid catalysts are highly effective for dry media cyclization. For instance, utilizing silica-supported BiCl₃ under solvent-free conditions at 70–80 °C drives the isomerization to completion in 1 to 1.5 hours with excellent yields (~94%)[5]. The solid support facilitates immediate catalyst recovery via simple cold aqueous washing and filtration.

Quantitative Optimization Matrix

Use the following data to select the optimal catalytic system based on your laboratory's infrastructure and time constraints.

Catalyst SystemSolvent / MediaHeating MethodReaction TimeTypical YieldRef
Acetic Acid (0.25 M) Neat / AqueousConventional (100 °C)4 Days~75%[2]
Acetic Acid Neat / AqueousMicrowave (100 °C)30 Minutes~82%[2]
Piperidine + KOH EthanolRoom Temperature2 MinutesHigh[4]
Methane Sulfonic Acid (10 mol%) Acetic AcidConventional Reflux2 HoursGood[3]
BiCl₃ on Silica Gel Solvent-FreeConventional (70–80 °C)1.15 - 2 Hours~94%[5]
PMA-SiO₂ (1 mol%) EthanolConventional Reflux8.5 - 22 Hours~97%[1]

Validated Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . By monitoring specific physical and spectroscopic milestones, you can confirm reaction success in real-time.

Protocol A: Microwave-Assisted Acidic Cyclization (30-Minute Workflow)

Best for laboratories equipped with dedicated microwave synthesizers seeking to avoid strong bases.

  • Substrate Preparation: Dissolve 1.0 mmol of the synthesized 2'-hydroxychalcone in a microwave-transparent reaction vessel containing 0.25 M Acetic Acid.

  • Irradiation: Subject the mixture to microwave irradiation at 100 °C for exactly 30 minutes. (Causality: Microwave dielectric heating selectively excites the polar solvent molecules, instantly transferring energy to the transition state and bypassing the slow thermal conduction phase[2]).

  • Quenching & Isolation: Cool the reaction vessel to room temperature. Pour the mixture over crushed ice to precipitate the crude flavanone. Vacuum filter the solid.

  • Purification: Recrystallize the crude product from hot ethanol.

Protocol B: Ultra-Fast Basic Cyclization (2-Minute Workflow)

Best for rapid library generation and substrates sensitive to prolonged heating.

  • Substrate Preparation: Dissolve 1.0 mmol of 2'-hydroxychalcone in 5 mL of absolute ethanol.

  • Catalyst Addition: Add catalytic amounts of piperidine and KOH to the solution at room temperature. (Causality: KOH provides the initial basicity to deprotonate the phenol, while piperidine acts as a highly effective nucleophilic catalyst, preventing the retro-aldol cleavage common with excess inorganic base[4]).

  • Reaction: Stir vigorously at room temperature for 2 minutes.

  • Workup: Neutralize the mixture dropwise with dilute HCl (0.1 M) to quench the base. Extract with ethyl acetate (3 x 10 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

🔬 System Validation & Quality Control

Regardless of the protocol chosen, validate the isomerization using the following triad of checks:

  • Visual Cue: The reaction mixture must transition from a deep, vibrant yellow (due to the highly conjugated open-chain chalcone) to a pale yellow or colorless solution (indicating the loss of extended conjugation upon ring closure).

  • IR Spectroscopy: Confirm the disappearance of the broad phenol -OH stretch and verify the appearance of a sharp absorption band at 1033 cm⁻¹ , which corresponds to the newly formed –C–O–C– ether linkage of the flavanone ring[6].

  • ¹H-NMR Spectroscopy: The ultimate confirmation of cyclization. The trans-alkene doublets of the chalcone (~7.5-8.0 ppm) must disappear. Look for the characteristic ABX spin system of the flavanone core: diastereotopic C-3 protons appearing as two doublet of doublets (dd) at δ 2.76 ppm and δ 3.02 ppm , and the chiral C-2 proton appearing as a doublet of doublets at δ 5.3 ppm [5][6].

References

  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. National Institutes of Health (NIH).[Link]

  • An Improved Procedure for the Isomerisation of 2′-Hydroxysubstituted Chalcones to Flavanones Using Silica Supported-BiCl3 Under Dry Conditions. ResearchGate.[Link]

  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. IISTE.org.[Link]

  • Efficient conversion of 2′-hydroxychalcones into flavanones and flavanols in a water suspension medium. ResearchGate.[Link]

  • Flavanone: An overview. IJCRT.org.[Link]

  • Methoxyflavanone And 7- Hydroxy-4'-Methoxyflavone As A Candidate Anticancer Against Cervical. AIP Publishing.[Link]

  • An Improved and Eco-Friendly Method for the Synthesis of Flavanone by the Cyclization of 2'-Hydroxy Chalcone using Methane Sulphonic Acid as Catalyst. ResearchGate.[Link]

  • SYNTHESIS OF CHALCONE-BASED SIX AND SEVEN MEMBERED HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. CORE.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2',3'-Dimethoxyflavanone

Introduction Welcome to the technical support hub. If you are synthesizing 2',3'-dimethoxyflavanone (typically via the cyclization of 2'-hydroxy-2,3-dimethoxychalcone), you are likely encountering the classic "Chalcone-F...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub. If you are synthesizing 2',3'-dimethoxyflavanone (typically via the cyclization of 2'-hydroxy-2,3-dimethoxychalcone), you are likely encountering the classic "Chalcone-Flavanone Equilibrium" challenge.

The cyclization of 2'-hydroxychalcones to flavanones is reversible. Under many conditions, an equilibrium exists where 5–15% of the open-chain chalcone remains, contaminating your cyclic product. Because both species share similar polarities and solubilities, separation can be non-trivial.

This guide provides a logic-driven approach to detecting, separating, and preventing this impurity.

Module 1: Diagnosis & Characterization

Q: How do I definitively confirm the presence of unreacted chalcone in my product?

A: Do not rely solely on melting point, as the mixture often forms a solid solution with a sharp but depressed melting range. You must use 1H NMR or TLC with specific visualization.

Diagnostic Data Table: Flavanone vs. Chalcone
Feature2',3'-Dimethoxyflavanone (Product) Unreacted Chalcone (Impurity) Notes
Visual Appearance Colorless to pale off-white solidBright Yellow/Orange solidChalcones are deeply colored due to extended conjugation.
1H NMR (Alkene) Absent

7.6 – 8.0 ppm
(Doublets,

Hz)
The trans-

-unsaturated protons are distinct.
1H NMR (Chroman)

5.3 – 5.6 ppm
(dd, H-2)

2.8 – 3.1 ppm
(m, H-3ax/eq)
Absent The H-2 proton is the diagnostic "fingerprint" for the closed ring.
TLC (

)
Lower

(More Polar)
Higher

(Less Polar)
In Hexane:EtOAc (3:1), chalcone usually travels faster.
UV Fluorescence Blue/Dull under 365nmBright Yellow/Green Fluorescence

Technical Insight: The 2',3'-dimethoxy substitution pattern on the B-ring (derived from the aldehyde) creates steric bulk near the reaction center. This can destabilize the closed flavanone form compared to unsubstituted analogs, shifting the equilibrium slightly back toward the open chalcone [1].

Module 2: Purification Workflows

Q: The chalcone is present. How do I remove it?

A: We recommend a tiered approach. Attempt Method A (Recrystallization) first. If the impurity persists (>5%), proceed to Method B (Flash Chromatography).

Method A: Fractional Recrystallization (The Solubility Switch)

Chalcones are generally planar and stack well, often making them less soluble in cold ethanol than the "bent" flavanones. However, with methoxy substituents, this can invert.

Protocol:

  • Solvent: Use 95% Ethanol or Methanol .

  • Dissolution: Dissolve crude solid in the minimum amount of boiling solvent.

  • The "Cloud Point": Add hot water dropwise until the solution just turns turbid (milky).

  • Clarification: Add 1-2 drops of hot ethanol to clear the solution.

  • Cooling: Allow to cool to room temperature slowly (2 hours), then refrigerate at 4°C overnight.

  • Filtration: Filter the crystals.

    • Result: The chalcone (yellow) often remains in the mother liquor, while the flavanone (white) crystallizes.

    • Troubleshooting: If you see yellow crystals, the chalcone has co-precipitated. Switch to Method B .

Method B: Flash Column Chromatography (Deactivated Silica)

Critical Warning: Standard silica gel is slightly acidic. This acidity can catalyze the ring-opening of your flavanone back into the chalcone during the column run [2].

Protocol:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Deactivation: Pre-wash the silica column with mobile phase containing 1% Triethylamine (Et3N) to neutralize acid sites.[1]

  • Mobile Phase Gradient:

    • Start: 95% Hexane / 5% Ethyl Acetate (to elute non-polar impurities).

    • Ramp: 80% Hexane / 20% Ethyl Acetate (Product elution).

  • Loading: Load sample as a solid deposit (adsorbed onto silica) rather than a liquid load to improve resolution.

Module 3: The "Chemical Cleanup" (Forcing Completion)

Q: I cannot separate them physically. Can I force the reaction to completion?

A: Yes. If the chalcone persists, it implies your initial cyclization reaction reached equilibrium but did not complete. You can push the equilibrium chemically before purification.

The "Acid-Push" Protocol:

  • Dissolve the mixture in Glacial Acetic Acid .

  • Add 10-20% (v/v) concentrated HCl .

  • Reflux at 80-90°C for 4-12 hours.

  • Monitor via TLC: The yellow spot should disappear.

  • Quench: Pour onto crushed ice. The flavanone should precipitate as a white solid.

  • Note: This is often more effective than base-catalyzed cyclization (NaOH), which is prone to the reverse reaction (ring opening) during workup [3].

Visualizing the Logic

The following diagram illustrates the decision process for purification and the chemical equilibrium involved.

PurificationLogic Start Crude Product (Mixture) Check Diagnostic Check (1H NMR / TLC) Start->Check IsYellow Is the solid Yellow? Is alkene doublet present? Check->IsYellow Recryst Method A: Recrystallization (EtOH/H2O) IsYellow->Recryst Yes (<10% Impurity) Chemical Method C: Acid Reflux (Force Cyclization) IsYellow->Chemical Yes (>20% Impurity) Pure Pure 2',3'-Dimethoxyflavanone (Colorless, mp pure) IsYellow->Pure No (Trace levels) Column Method B: Flash Chromatography (Deactivated Silica) Recryst->Column Failed (Co-precipitation) Recryst->Pure Success Column->Pure Success Chemical->Recryst Post-Workup

Caption: Decision tree for removing chalcone impurities based on contamination level and physical properties.

Frequently Asked Questions (FAQ)

Q: Why does my product turn yellow when I leave it in solution? A: This is "Spontaneous Ring Opening." In protic solvents (like methanol) or under light exposure, the flavanone ring can open back to the chalcone. Store your purified product in the dark, in solid form, and preferably in a desiccator.

Q: Can I use HPLC to separate them? A: Yes. For analytical separation or preparative HPLC, use a C18 column.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 30%

    
     70% ACN over 20 minutes.
    
  • Detection: Monitor at 254 nm (general) and 360 nm (specific for chalcone). The chalcone will typically elute after the flavanone due to higher hydrophobicity [4].

Q: My silica column failed; the chalcone and flavanone eluted together. Why? A: 2',3'-dimethoxy substitution makes the flavanone significantly less polar than typical hydroxy-flavanones. It behaves similarly to the chalcone.

  • Fix: Switch solvents. Try Dichloromethane (DCM) / Toluene mixtures. The

    
    -
    
    
    
    interactions with toluene often discriminate between the planar chalcone and the bent flavanone better than Hexane/EtOAc.

References

  • BenchChem Technical Notes. (2025). Application Notes and Protocols for Distinguishing Chalcone Isomers using NMR Spectroscopy. Retrieved from

  • Cabrera, M., et al. (2019). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Quantum Beam Science. Retrieved from

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Krauze-Baranowska, M., et al. (2013).[2] HPLC of flavanones and chalcones in different species and clones of Salix. PubMed. Retrieved from

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2',3'-Dimethoxy Substitution Patterns

Ticket ID: #ST-23-OMe-001 Status: Open Priority: Critical Subject: Troubleshooting Low Yields & Regioselectivity in 2,3-Dimethoxyarene Functionalization Executive Summary: The "Buttressing Effect" User Query: Why do reac...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ST-23-OMe-001 Status: Open Priority: Critical Subject: Troubleshooting Low Yields & Regioselectivity in 2,3-Dimethoxyarene Functionalization

Executive Summary: The "Buttressing Effect"

User Query: Why do reactions fail at the 2-position when a 3-methoxy group is present, even if standard "hindered" protocols work for 2-methoxy systems?

Technical Insight: The core issue is not merely the presence of an ortho-substituent, but the Buttressing Effect . In a 2,3-dimethoxy system, the methoxy group at C3 sterically "locks" the methoxy group at C2.[1] The C3-OMe prevents the C2-OMe from rotating away from the reaction center, forcing it to adopt a conformation that maximizes steric clash with the incoming reagent (catalyst or nucleophile).[1]

Unlike a simple ortho-substituted arene where the substituent can rotate to minimize strain, the 2,3-pattern creates a rigid "wall" of electron density and physical bulk.[1]

Visualizing the Steric Blockade

The following diagram illustrates the decision logic required to bypass this specific steric blockade.

LigandSelection Start START: 2,3-Dimethoxy Substrate ReactionType Select Reaction Type Start->ReactionType Suzuki C-C Coupling (Suzuki) ReactionType->Suzuki Buchwald C-N Coupling (Buchwald) ReactionType->Buchwald Lithiation Lithiation / Functionalization ReactionType->Lithiation SuzukiCheck Is the Coupling Partner Hindered? Suzuki->SuzukiCheck AmineType Amine Class? Buchwald->AmineType Directing Directing Group Competition Lithiation->Directing SPhos Use SPhos / XPhos (Standard Hindrance) SuzukiCheck->SPhos No (Ph-B(OH)2) AntPhos Use AntPhos / BI-DIME (Extreme Hindrance) SuzukiCheck->AntPhos Yes (2,6-subst. Boronic Acid) BrettPhos BrettPhos / tBuBrettPhos (Primary Amines) AmineType->BrettPhos 1° Amine RuPhos RuPhos (Secondary Amines) AmineType->RuPhos 2° Amine Block Install Blocking Group at C6 or C4 Directing->Block Prevent C6 Lithiation

Figure 1: Decision matrix for ligand and strategy selection based on the specific constraints of 2,3-dimethoxy substrates.

Troubleshooting Module: Suzuki-Miyaura Coupling

Issue: Homocoupling of the halide, protodeboronation of the boronic acid, or <10% yield.

The Solution: Specialized Ligand Architecture

Standard ligands (


, dppf) fail because they cannot facilitate the oxidative addition  across the crowded C-X bond, nor can they promote reductive elimination  when the resulting Pd-complex is overcrowded.[1]

Recommended Protocol (High-Hindrance): Use SPhos (for general cases) or AntPhos (for extreme cases where the coupling partner is also ortho-substituted).

Experimental Protocol:
  • Catalyst Prep: Charge a reaction vial with

    
     (1.0 mol%) and SPhos  (4.0 mol%) or AntPhos .[1]
    
    • Why: A 1:2 Pd:Ligand ratio ensures the formation of the active mono-ligated Pd(0) species, which is crucial for oxidative addition in hindered systems [1].[1]

  • Solvent System: Add Toluene (anhydrous) and Water (degassed) in a 10:1 ratio.[1]

    • Why: The biphasic system with water is essential for dissolving the inorganic base (

      
      ) and facilitating the transmetallation step, which is often rate-limiting in bulky systems [2].[1]
      
  • Base: Add

    
     (3.0 equiv).[1] Avoid weaker bases like 
    
    
    
    .[1]
  • Temperature: Heat to 100-110°C .

    • Note: Do not attempt this at room temperature.[1] The energy barrier for reductive elimination in 2,3-dimethoxy biaryls is significantly higher due to the buttressing effect.[1]

Data Comparison: Ligand Performance

LigandYield (2,3-dimethoxy-Ar-Br + Ph-B(OH)2)Mechanism of Failure/Success

< 5%Fails oxidative addition; Pd black forms.

45%Active, but unstable at high temps required.[1]
SPhos 92% Methoxy interaction on ligand stabilizes Pd; bulk promotes reductive elimination [1].[1]
AntPhos 95% Rigid backbone ideal for "molecular gear" type hindrance [3].[1]

Troubleshooting Module: Buchwald-Hartwig Amination

Issue: No C-N bond formation; recovery of starting material.

The Solution: Matching Ligand to Amine Class

In 2,3-dimethoxy systems, the amine cannot easily approach the Pd-center.[1] You must use ligands that create a specific "pocket" for the amine.[1]

FAQ: Which ligand should I use?
  • Scenario A: Primary Amines (

    
    ) 
    
    
    
    Use BrettPhos or tBuBrettPhos .[1]
    • Reasoning: These ligands are designed to prevent the binding of the amine to the Pd in a way that blocks the reductive elimination.[1] They favor the formation of the 3-coordinate intermediate required for coupling [4].[1]

  • Scenario B: Secondary Amines (

    
    ) 
    
    
    
    Use RuPhos .[1]
    • Reasoning: RuPhos provides specific steric bulk that prevents

      
      -hydride elimination (if alkyl groups are present) and forces the reductive elimination of the bulky tertiary amine product [4].[1]
      
Step-by-Step Workflow:
  • Pre-complexation: Use precatalysts (e.g., RuPhos-Pd-G3 ) rather than mixing Pd(OAc)2 + Ligand in situ.[1] This eliminates the induction period and prevents catalyst decomposition before the difficult oxidative addition occurs.[1]

  • Base Selection: Use NaOtBu or LiHMDS .[1]

    • Warning: Stronger bases are required to deprotonate the amine-Pd complex in these crowded environments.[1]

  • Concentration: Run the reaction at high concentration (1.0 M) in 1,4-Dioxane or t-Amyl alcohol .

Troubleshooting Module: Lithiation & Regioselectivity

Issue: Attempting to lithiate 1,2-dimethoxybenzene (Veratrole) usually results in lithiation at C3 (ortho to OMe). However, in 1,2,3-trimethoxybenzene (or 2,3-dimethoxy substrates), lithiation often occurs at the unexpected C4 position or results in mixtures.[1]

The "Ortho-Ortho" Competition

The C2 position is flanked by two oxygens, making it theoretically the most acidic (inductive effect).[1] However, the steric buttressing of the 1- and 3-OMe groups prevents the aggregation of the alkyllithium reagent at the C2 position.[1]

Protocol for C2-Functionalization (The "Impossible" Spot): Direct lithiation at C2 is nearly impossible in 1,3-dimethoxy systems due to steric shielding.[1]

  • Workaround: Halogen-Lithium Exchange.

    • Synthesize the 2-bromo-1,3-dimethoxy precursor first (often via bromination of the phenol before methylation).

    • Perform Li-Hal exchange using t-BuLi at -78°C . The kinetic exchange is faster than the steric repulsion can destabilize the intermediate.[1]

References

  • Buchwald, S. L., et al. "Universal 1st Generation Buchwald-Hartwig Protocols."[1] Sigma-Aldrich / Merck Technical Review.

  • BenchChem Technical Support. "Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos." BenchChem Support Center.

  • Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[1][2] Organic Chemistry Frontiers (RSC), 2014.[1]

  • Entegris / Buchwald Lab. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps." Entegris Technical Review.

  • Navarro, O., et al. "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides." Journal of the American Chemical Society.[1]

Sources

Troubleshooting

Technical Support Center: 2',3'-Dimethoxyflavanone Stability

This guide serves as a specialized Technical Support Center for researchers working with 2',3'-dimethoxyflavanone in cell culture systems. It is designed to address stability challenges, solubility issues, and experiment...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with 2',3'-dimethoxyflavanone in cell culture systems. It is designed to address stability challenges, solubility issues, and experimental inconsistencies common to methoxy-substituted flavanones.[1]

Executive Summary

Compound: 2',3'-Dimethoxyflavanone Class: Flavonoid (Flavanone subclass) Core Stability Issue: pH-dependent Retro-Oxa-Michael addition (Ring Opening) Critical Insight: Unlike flavones (which possess a C2=C3 double bond), flavanones are chemically dynamic at physiological pH (7.4), existing in a reversible equilibrium with their open-ring chalcone isomers.[1][2] This is often mistaken for degradation or impurities during HPLC analysis.

Part 1: Frequently Asked Questions (Technical Deep Dive)

Q1: I observe two distinct peaks in my HPLC chromatogram after incubating 2',3'-dimethoxyflavanone in media for 24 hours. Is my compound degrading? A: Not necessarily degradation, but likely isomerization .

  • The Mechanism: At pH > 7.0, the chiral center at C2 becomes labile. The ether linkage of the C-ring can break via a Retro-Oxa-Michael reaction , converting the colorless flavanone into a yellow-tinted 2'-hydroxychalcone derivative.[1]

  • Reversibility: This process is reversible.[1] If you acidify the sample (pH < 3.[1]0) prior to injection, the equilibrium shifts back toward the closed-ring flavanone.

  • Action: Run a UV-Vis scan.[1][2] The flavanone typically absorbs ~280–320 nm (Band II), while the chalcone will show a bathochromic shift (red-shift) to ~340–380 nm (Band I) due to increased conjugation.[1]

Q2: My compound precipitates immediately upon adding the DMSO stock to the cell culture media. How do I prevent this? A: This is a "Solvent Shock" phenomenon.[1]

  • Cause: 2',3'-dimethoxyflavanone is highly lipophilic.[1] Rapid addition of a high-concentration DMSO stock into an aqueous buffer causes local supersaturation and immediate crystallization.

  • Solution: Do not add the stock directly to the flask.

    • Intermediate Dilution: Dilute your stock 1:10 into serum-free media or PBS first (vortexing rapidly).

    • Serum Buffering: Ensure your media contains FBS (Fetal Bovine Serum) before adding the compound.[1] Serum albumin (BSA) acts as a carrier protein, sequestering the lipophilic flavanone and preventing precipitation.

Q3: Does the presence of Phenol Red in DMEM interfere with the stability of this molecule? A: Phenol Red itself is chemically inert toward the flavanone, but it interferes with detection .[1]

  • Interference: Phenol Red absorbs strongly in the UV-Vis region where flavonoids are detected.[1]

  • Recommendation: For stability assays or concentration verification, use Phenol Red-free DMEM or perform solid-phase extraction (SPE) prior to analysis.[1]

Part 2: Troubleshooting Guide

Use this logic flow to diagnose experimental inconsistencies.

Issue: "I see a loss of biological activity over 48 hours."
Potential CauseValidation StepCorrective Action
Metabolic Degradation Check cell density. High density = high CYP450 activity (demethylation).Refresh media every 12–24h or use a CYP inhibitor (if appropriate).
Serum Binding Calculate free fraction. Flavanones bind >90% to BSA.Increase nominal concentration to compensate for protein binding.
Chemical Hydrolysis Incubate in cell-free media at pH 7.4.If unstable, buffer media to pH 7.0 or 6.8 if cells tolerate it.
Adsorption to Plastic Measure concentration in media vs. plastic wash.[1]Use glass-coated plates or pre-saturate tips/tubes.
Issue: "My LC-MS signal is inconsistent between replicates."
Potential CauseValidation StepCorrective Action
Ion Suppression Check retention time of media salts/lipids.[1]Improve wash steps in SPE; switch to APCI source if using ESI.
Isomer Separation Check if peak splitting occurs.[1]Acidify mobile phase (0.1% Formic Acid) to lock the flavanone form.
Part 3: Visualizations
Figure 1: The Flavanone-Chalcone Equilibrium Mechanism

This diagram illustrates the pH-dependent chemical transformation that occurs in cell culture media.[1]

FlavanoneStability Flavanone 2',3'-Dimethoxyflavanone (Closed Ring C) Colorless / UV ~280nm Transition Transition State (Oxyanion Intermediate) Flavanone->Transition pH > 7.4 (Base Catalysis) Transition->Flavanone Ring Closure Chalcone 2'-Hydroxychalcone Derivative (Open Ring) Yellow / UV ~360nm Transition->Chalcone Ring Opening Chalcone->Transition Acidification (pH < 4.0)

Caption: At physiological pH (7.4), the pyran ring opens to form a chalcone.[1] Acidification reverses this process, stabilizing the flavanone form for analysis.

Figure 2: Troubleshooting Workflow for Stability Testing

Follow this decision tree when validating compound stability.

Troubleshooting Start Start: Stability Check Step1 Incubate in Cell-Free Media (37°C, 24h) Start->Step1 Analysis Analyze via HPLC-DAD (254nm & 340nm) Step1->Analysis Decision1 Single Peak? Analysis->Decision1 Stable Compound Stable. Proceed with Bioassay. Decision1->Stable Yes TwoPeaks Two Peaks Observed Decision1->TwoPeaks No CheckSpectra Check UV Spectra of New Peak TwoPeaks->CheckSpectra Isomer Spectrum Red-Shifted? (Chalcone Formation) CheckSpectra->Isomer Yes Degradation Spectrum Unchanged/Loss of Area? (Precipitation/Oxidation) CheckSpectra->Degradation No FixIsomer Action: Acidify samples before HPLC. Quantify sum of both peaks. Isomer->FixIsomer FixDegrade Action: Check Solubility Limit. Add antioxidants (Ascorbic Acid). Degradation->FixDegrade

Caption: A logical workflow to distinguish between chemical isomerization (reversible) and actual degradation or precipitation.

Part 4: Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions

Objective: To maximize solubility and minimize freeze-thaw degradation.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), sterile-filtered.[1][3] Avoid Ethanol as it evaporates, changing concentration over time.

  • Concentration: Prepare a 10 mM or 50 mM master stock.

    • Calculation: MW of 2',3'-dimethoxyflavanone ≈ 282.29 g/mol .

    • Example: Dissolve 2.82 mg in 1.0 mL DMSO for 10 mM.

  • Storage: Aliquot into small volumes (e.g., 20–50 µL) in amber tubes to protect from light. Store at -20°C or -80°C.

    • Critical:Do not refreeze aliquots more than once. Hygroscopic DMSO absorbs water, promoting hydrolysis.

Protocol B: Stability-Indicating HPLC Method

Objective: To quantify 2',3'-dimethoxyflavanone and detect chalcone formation.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidification is crucial to suppress ionization and stabilize the ring).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5% -> 95% B (Linear Gradient)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Channel 1: 280 nm (Flavanone max).

    • Channel 2: 360 nm (Chalcone/Degradant max).

  • Sample Prep: Mix 100 µL media sample with 100 µL cold Acetonitrile (to precipitate proteins). Centrifuge at 10,000 x g for 5 min. Inject supernatant.

References
  • PubChem. (n.d.).[1] 2',3'-Dimethoxyflavone | C17H14O4. National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Kuntz, S., et al. (2007). Limited Stability in Cell Culture Medium and Hydrogen Peroxide Formation Affect the Growth Inhibitory Properties of Delphinidin.[1][4] Molecular Nutrition & Food Research.[1][4] Retrieved March 4, 2026, from [Link]

  • Murota, K., et al. (2025). Amination of Flavonoids Possessing a Pyrogallol Group in Cell Culture Medium. ResearchGate. Retrieved March 4, 2026, from [Link]

  • LifeTein. (2023). DMSO Usage in Cell Culture: Solubility and Toxicity Guidelines. Retrieved March 4, 2026, from [Link]

Sources

Optimization

Separation of 2',3'-dimethoxyflavanone enantiomers via chiral HPLC

Welcome to the Advanced Separations Support Hub. Ticket ID: #FLAV-23-DIMETHOXY Subject: Separation of 2',3'-dimethoxyflavanone enantiomers via chiral HPLC Assigned Specialist: Senior Application Scientist Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Separations Support Hub. Ticket ID: #FLAV-23-DIMETHOXY Subject: Separation of 2',3'-dimethoxyflavanone enantiomers via chiral HPLC Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to separate the enantiomers (


 and 

) of 2',3'-dimethoxyflavanone . Unlike planar flavonoids (e.g., flavones), flavanones possess a chiral center at C2 , resulting in a non-planar structure. The 2',3'-dimethoxy substitution pattern introduces steric bulk near the chiral center, which typically enhances chiral recognition on polysaccharide-based stationary phases but requires precise mobile phase tuning to prevent peak broadening.

This guide provides a self-validating protocol for method development, troubleshooting, and scale-up.

Module 1: Method Development (The "Setup")

Do not guess. Follow this screening hierarchy to establish a baseline separation.

1.1 The Stationary Phase (Column Selection)

For flavanones, Polysaccharide-based columns are the industry gold standard. The chiral recognition mechanism relies on hydrogen bonding, dipole-dipole interactions, and


-

stacking within the chiral grooves of the polymer.
PriorityColumn NameSelectorWhy?
Primary Chiralpak AD-H (or IA)Amylose tris(3,5-dimethylphenylcarbamate)Historically the most successful selector for flavanones. The helical amylose structure accommodates the bent C-ring of flavanones well.
Secondary Chiralcel OD-H (or IB)Cellulose tris(3,5-dimethylphenylcarbamate)Complementary to AD. If AD fails to resolve, OD often succeeds due to the different linkage (

vs

) altering the cavity shape.
Alternative Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Use if the methoxy groups cause unexpected elution overlap; the chlorinated selector alters electronic interactions.

Tech Note: The "H" denotes 5


m particle size (high efficiency). "IA" and "IB" are immobilized versions of AD and OD, allowing for a wider range of solvents (e.g., DCM, THF) if solubility is an issue, though standard AD/OD (coated) are sufficient for this molecule.
1.2 The Mobile Phase

Flavanones separate best in Normal Phase (NP) .

  • Base Solvent: n-Hexane (or n-Heptane).

  • Modifier: Ethanol (EtOH) or Isopropanol (IPA).

  • Starting Condition: n-Hexane / Ethanol (90:10 v/v).

Why Ethanol? 2',3'-dimethoxyflavanone has steric hindrance. Ethanol is a smaller molecule than IPA, often allowing better penetration into the chiral cavities of the stationary phase, leading to sharper peaks for sterically hindered molecules.

1.3 Detection
  • UV Wavelength: 280 nm (Primary - Carbonyl/B-ring conjugation) or 254 nm.

  • CD Detector (Optional): Essential if you need to assign elution order (

    
     vs 
    
    
    
    ) without standards.
Module 2: Experimental Workflow

Use the following logic flow to screen and optimize your separation.

MethodDevelopment Start Start: 1 mg/mL Sample (Dissolved in Mobile Phase) ScreenAD Screen Chiralpak AD-H Hexane/EtOH (90:10) Start->ScreenAD CheckRes Check Resolution (Rs) ScreenAD->CheckRes GoodRes Rs > 2.0 Baseline Separation CheckRes->GoodRes Yes PartialRes 0.5 < Rs < 1.5 Partial Separation CheckRes->PartialRes Partial NoRes Rs < 0.5 Co-elution CheckRes->NoRes No Final Validate Method (Linearity/Repeatability) GoodRes->Final OptTemp Lower Temp to 15°C (Increases Selectivity) PartialRes->OptTemp SwitchCol Switch to Chiralcel OD-H NoRes->SwitchCol OptTemp->GoodRes Success SwitchMod Switch Modifier to IPA (Hex/IPA 90:10) OptTemp->SwitchMod Fail SwitchMod->CheckRes SwitchCol->SwitchMod

Figure 1: Decision tree for method development and optimization of 2',3'-dimethoxyflavanone.

Module 3: Troubleshooting & FAQs
Q1: My peaks are tailing significantly. Is the column dead?

Diagnosis: Unlikely. While methoxy groups are non-ionizable, the carbonyl at C4 and the silica support can interact. The Fix:

  • Check Solubility: Ensure the sample is fully dissolved in the mobile phase. If you dissolved it in pure EtOH and injected it into 90% Hexane, the sample might precipitate at the column head.

  • Add Acid: Add 0.1% Formic Acid or 0.1% Acetic Acid to the mobile phase. This suppresses residual silanol activity on the silica support.

    • Caution: Do NOT use basic additives (diethylamine) with flavanones (see Q3).

Q2: I have separation, but the retention times are drifting day-to-day.

Diagnosis: Mobile phase evaporation or temperature fluctuation. The Fix:

  • Premix Solvents: Volatile solvents like Hexane/Ethanol can change composition if pumped from separate bottles (on-line mixing). Premix them in a single bottle.

  • Temperature Control: Chiral recognition is thermodynamically driven. A 2°C shift can alter retention. Use a column oven set to 25°C .

Q3: I see a "plateau" between the two peaks, not a clean baseline. Why?

Diagnosis: On-column Racemization. This is a critical issue for flavanones. The proton at C2 is acidic (alpha to a carbonyl). In the presence of heat or basic conditions, the enantiomers can interconvert during the run, creating a "plateau" of mixed enantiomers between the peaks. The Fix:

  • Lower Temperature: Cool the column to 10°C - 15°C . This slows the kinetics of racemization.

  • Neutral pH: Ensure no basic contaminants are in the system.

  • Speed: Increase flow rate (if pressure allows) to reduce residence time on the column.

Q4: Which enantiomer elutes first?

Answer: You cannot predict this with 100% certainty without a standard, as the 2',3'-methoxy substitution can alter the binding geometry compared to unsubstituted flavanone.

  • General Trend: On Chiralpak AD , the (S)-(-) enantiomer of unsubstituted flavanone typically elutes first.

  • Verification: Use an in-line Circular Dichroism (CD) detector. The elution order often reverses when switching from AD to OD columns.

Module 4: Scale-Up (Preparative)

If you are isolating these for biological testing, follow these rules:

  • Solubility Loading: 2',3'-dimethoxyflavanone has poor solubility in Hexane. Dissolve the sample in 100% Ethanol (or DCM if using Immobilized IA/IB columns).

  • Injection Technique: Use "At-Column Dilution" if possible, or keep injection volumes low to prevent solvent shock.

  • Recovery: Evaporate fractions at low temperature (< 30°C) . High heat during rotovap can racemize your enriched product.

References
  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H / AD.Link

  • Yáñez, J. A., Andrews, P. K., & Davies, N. M. (2007). Methods of analysis and separation of chiral flavonoids.[1] Journal of Chromatography B, 848(2), 159-181.[1] Link

  • Fanali, C., Fanali, S., & Chankvetadze, B. (2016). HPLC Separation of Enantiomers of Some Flavanone Derivatives Using Polysaccharide-Based Chiral Selectors. Chromatographia, 79, 119–124. Link

  • Belboukhari, N., et al. Chiral Separation of Several Flavanones by Liquid Chromatography. ResearchGate. Link

Sources

Troubleshooting

Technical Support Center: Minimizing Flavanone Ring-Opening Degradation

Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on the structural integrity of your compounds to generate reproducible data.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on the structural integrity of your compounds to generate reproducible data. Flavanones (such as naringenin, hesperetin, and eriodictyol) present a unique stability challenge: their saturated C-ring (pyran ring) is chemically labile. Under suboptimal storage conditions, flavanones undergo a reversible isomerization, opening the ring to form chalcones.

This degradation pathway compromises biological assays, alters target-binding kinetics, and causes severe analytical discrepancies. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you lock your compounds in their stable flavanone state.

The Core Mechanism: Why Flavanones Degrade

To prevent degradation, we must first understand the causality of the ring-opening event. The isomerization of a flavanone to a chalcone is an aldol-type equilibrium dictated primarily by pH and temperature.

In alkaline conditions, the phenolic hydroxyl groups on the A-ring or B-ring deprotonate. This electron-rich phenolate intermediate triggers an intramolecular electron cascade that cleaves the C-O ether bond of the pyran ring, yielding the open-chain chalcone . While this reaction is theoretically reversible, environmental factors like UV light can cause the trans-chalcone to photoisomerize into a cis-chalcone. Because the cis form faces severe steric hindrance, it cannot easily re-cyclize, effectively acting as a thermodynamic sink that irreversibly pulls the equilibrium toward degradation .

Mechanism F Flavanone (Closed C-Ring) I Deprotonated Intermediate (Phenolate Anion) F->I Base (pH > 7) Deprotonation I->F Acid (pH < 6) Protonation C_trans Trans-Chalcone (Open Chain) I->C_trans C-O Bond Cleavage (Ring Opening) C_trans->I Ring Closure (Thermodynamic) C_cis Cis-Chalcone (Photo-isomer) C_trans->C_cis UV Light Photoisomerization C_cis->C_trans Thermal Relaxation

Flavanone-Chalcone isomerization pathway driven by pH and light.

Troubleshooting Guide & FAQs

Q: My flavanone solution (e.g., eriodictyol) developed a distinct yellow tint after a few days in storage. What happened? A: This color shift is the classic visual indicator of ring-opening isomerization. Flavanones are colorless or pale in solution, but their open-chain isomers (chalcones) are highly conjugated and appear intensely yellow. This occurs because your solution's micro-environment became slightly alkaline. To reverse or prevent this, you must immediately acidify the solution to a pH of 4.0–6.0, which thermodynamically favors the closed-ring flavanone .

Q: I prepared my flavanone stocks in 100% LC-MS grade DMSO and stored them at -20°C, yet HPLC analysis shows 15% degradation. How is this possible in a frozen, non-aqueous solvent? A: DMSO is notoriously hygroscopic and absorbs atmospheric moisture every time the vial is opened. If the absorbed water is unbuffered, or if your glassware carries trace alkaline residues from standard laboratory washing protocols, the local micro-environment becomes basic. Even at -20°C, this localized pH shift catalyzes the ring-opening reaction. Corrective Action: Always spike your DMSO with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) prior to dissolving the compound. This ensures the micro-environment remains acidic, neutralizing trace base and locking the molecule in its stable state.

Q: How does ambient laboratory light impact flavanone stability during routine benchwork? A: While flavanones themselves are moderately photostable, the chalcone isomer is highly photosensitive. Ambient UV/Vis light induces a trans-to-cis photoisomerization of the chalcone double bond . Because the cis-chalcone cannot re-cyclize into the flavanone, light exposure irreversibly drives the degradation pathway . Corrective Action: Always use amber vials and work under low-light conditions when handling dilute flavanone solutions.

Quantitative Stability Data

Understanding the operational boundaries of your compounds is critical. The table below summarizes the key variables that dictate the Flavanone


 Chalcone equilibrium.
VariableFlavanone State (Stable)Chalcone State (Degraded)Mechanistic Causality
pH Acidic to Neutral (pH 3.0 - 6.0)Alkaline (pH > 7.0)Base-catalyzed deprotonation of phenolic -OH drives the intramolecular C-O bond cleavage , .
Temperature Refrigerated/Frozen (

4°C)
Elevated (> 25°C)Heat provides the activation energy required for isomerization, accelerating degradation kinetics .
Light Exposure Dark (Amber Vials)UV / Ambient LightLight drives trans-to-cis chalcone photoisomerization, preventing thermodynamic re-cyclization .
Solvent Anhydrous / AcidifiedProtic / HygroscopicUnbuffered protic solvents facilitate the proton transfers necessary for the ring-opening cascade.

Validated Experimental Protocol: Ultra-Stable Stock Solutions

To guarantee reproducibility, do not rely on standard dissolution practices. Use the following self-validating protocol to prepare and store flavanone stock solutions.

Step 1: Solvent Preparation & Pre-Acidification

  • Action: Select a high-purity, anhydrous solvent (e.g., LC-MS grade DMSO). Add 0.1% (v/v) Formic Acid to the solvent before introducing the compound.

  • Causality: Pre-acidification neutralizes trace alkalinity in the solvent or on the container walls, preemptively blocking the base-catalyzed deprotonation step that initiates ring opening.

Step 2: Dissolution and Aliquoting

  • Action: Weigh the lyophilized flavanone powder in a humidity-controlled environment. Dissolve to the desired stock concentration (e.g., 10 mM). Vortex gently. Do not sonicate.

  • Causality: Sonication causes localized cavitation heating, which provides the thermal activation energy required to accelerate C-ring cleavage . Immediately dispense into single-use, amber glass HPLC vials to prevent freeze-thaw cycles and block UV-induced photoisomerization.

Step 3: Inert Gas Purging & Storage

  • Action: Overlay the headspace of each vial with an inert gas (Argon or Nitrogen) before sealing. Store immediately at -20°C or -80°C.

  • Causality: Displacing oxygen and atmospheric moisture prevents hygroscopic water absorption into the DMSO, maintaining the anhydrous, acidic micro-environment.

Step 4: Quality Control (Self-Validation)

  • Action: Before using a stored aliquot for critical assays, run a rapid HPLC-DAD check. Monitor at 280 nm (Flavanone

    
    ) and 340–370 nm (Chalcone 
    
    
    
    ).
  • Causality: This step self-validates the protocol. A clean baseline at 340+ nm confirms that the thermodynamic equilibrium remained locked in the closed-ring flavanone state during storage.

Workflow Start Solid Flavanone (Lyophilized) Solvent Select Solvent (Anhydrous DMSO/EtOH) Start->Solvent Buffer Aqueous Buffer (pH 4.0 - 6.0) Start->Buffer Check Verify pH & Trace Base Solvent->Check Buffer->Check Acidify Add 0.1% Formic Acid (Neutralize Base) Check->Acidify If pH > 7 Store Aliquot & Store (-20°C, Amber Vials) Check->Store If pH < 6 Acidify->Store QC HPLC-DAD QC (Check 340nm Peak) Store->QC Before Assay Use

Standardized workflow for preparing and storing flavanone solutions.

Advanced FAQs for Drug Development

Q: Can I use cyclodextrins or liposomes to stabilize flavanones in aqueous formulations? A: Yes. Encapsulation in hydrophobic cavities (like


-cyclodextrin) shields the pyran ring from bulk water and local pH fluctuations, significantly reducing the rate of ring opening. However, the internal micro-pH of the formulation must still be maintained below 6.0 for long-term shelf life.

Q: Are flavanone glycosides (e.g., hesperidin, naringin) more stable than their aglycones (hesperetin, naringenin)? A: Glycosylation at the 7-position enhances water solubility but does not inherently prevent C-ring opening. The critical phenolic -OH groups (like the 4'-OH) and the C-ring ether linkage remain susceptible to base-catalyzed cleavage. However, glycosides do exhibit slightly better thermal stability profiles during solid-state storage .

References

  • Title: Technical Support Center: Large-Scale Synthesis of Eriodictyol Chalcone Source: Benchchem URL:

  • Title: pH-Induced Orthogonal Photoresponse of trans-Chalcone Isomers and Related Compounds in Equilibria Source: MDPI URL:

  • Title: Transition state stabilization by general acid catalysis, water expulsion, and enzyme reorganization in Medicago savita chalcone isomerase Source: PubMed Central (NIH) URL:

  • Title: The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity Source: ResearchGate URL:

  • Title: Retention of Some Flavones and Flavanones in Flour, Grain and Bran of Sorghum During Storage Source: CABI Digital Library URL:

  • Title: The stability and degradation products of polyhydroxy flavonols in boiling water Source: PubMed Central (NIH) URL:

Optimization

Purification challenges of polymethoxyflavanones from reaction mixtures

This guide serves as a specialized technical support hub for researchers encountering difficulties in the purification of polymethoxyflavanones (PMFs) and their derivatives from synthetic or semi-synthetic reaction mixtu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support hub for researchers encountering difficulties in the purification of polymethoxyflavanones (PMFs) and their derivatives from synthetic or semi-synthetic reaction mixtures.

Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Ticket Subject: Troubleshooting Isolation & Purity Challenges in PMF Synthesis

🔬 Executive Summary: The PMF Challenge

Polymethoxyflavanones (e.g., Nobiletin, Tangeretin, Sinensetin derivatives) present a unique purification paradox.[1] While their high lipophilicity makes them easy to extract from aqueous reaction quenches, their structural homogeneity (differing often by only a single methoxy regio-isomer) renders standard silica chromatography inefficient. Furthermore, "oiling out" during crystallization is a pervasive issue due to their low melting points and rotational freedom.

This guide moves beyond standard protocols, offering causal analysis and self-validating workflows for high-purity isolation.

📂 Section 1: Reaction Workup & Chemical Separation

Before chromatography, you must exploit chemical differences to reduce the complexity of the crude mixture.

❓ Ticket #101: "I cannot separate my fully methylated product from the unreacted mono-hydroxy precursor."

Diagnosis: In methylation reactions (e.g., using dimethyl sulfate or methyl iodide), unreacted starting material often co-elutes with the product on silica gel because the polarity difference between a methoxy group (-OMe) and a hydrogen-bonded hydroxyl group (-OH) can be surprisingly small in non-polar mobile phases.

The Fix: The pH-Swing Extraction Protocol Do not rely on chromatography for this separation. You must exploit the acidity of the phenolic hydroxyl group. PMFs are neutral; hydroxy-PMFs are weak acids (pKa ~9-10).

Protocol:

  • Dissolution: Dissolve the crude reaction residue in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).

  • The Base Wash (Critical Step):

    • Wash the organic layer with 0.1 M - 1.0 M NaOH (cold).

    • Mechanism:[2][3][4][5][6][7] The NaOH deprotonates the unreacted phenol, converting it into a water-soluble phenoxide salt. The fully methylated PMF remains in the organic layer.

    • Caution: Do not use high concentrations or heat, as the flavanone ring can open (Chalcone formation) under strong alkaline conditions.

  • Validation: Check the aqueous layer by TLC. If the impurity is present there, the separation worked.

  • Recovery (Optional): Acidify the aqueous layer with HCl to recover the unreacted starting material for recycling.

❓ Ticket #102: "My product contains persistent sticky residues from the coupling reagents."

Diagnosis: Reagents like dimethyl sulfate (DMS) or organotin byproducts (if Stille coupling was used for functionalization) can act as "solubilizers," preventing your product from crystallizing.

The Fix: Scavenger Washes

  • For Methylating Agents (DMS/MeI): Wash the organic phase with 10% aqueous ammonia or Triethylamine solution. The amine reacts with excess alkylating agent to form water-soluble quaternary ammonium salts.

  • For Transition Metals (Pd/Cu): Wash with aqueous N-Acetylcysteine or use a Thiol-silica scavenger resin stirred in the crude solution for 30 minutes prior to filtration.

📂 Section 2: Chromatographic Troubleshooting

When chemical separation isn't enough, optimize the stationary phase interaction.

❓ Ticket #203: "My isomers are co-eluting as a single broad peak on Silica Gel."

Diagnosis: PMF isomers often have identical dipole moments, making normal-phase silica (based on polarity) ineffective.

The Fix: Change the Selectivity Mechanism Switch from "Polarity-based" separation to "Shape/Steric-based" separation.

TechniqueStationary PhaseMobile PhaseWhy it works
Plan A C18 (Reverse Phase) Water/Acetonitrile (with 0.1% Formic Acid)Separates based on hydrophobicity. Methyl placement affects the "grease" factor of the molecule significantly.
Plan B PFP (Pentafluorophenyl) Methanol/WaterPFP phases engage in pi-pi stacking and dipole interactions, highly sensitive to the position of methoxy groups on the aromatic ring.
Plan C SFC (Supercritical Fluid) 2-Ethylpyridine or SilicaUses supercritical CO2. The density-tunable nature of SFC often resolves isomers that HPLC cannot.

Self-Validating Check: Run a gradient from 5% to 100% B over 60 minutes. If the peaks are still merged, stop. Do not shallow the gradient. Change the stationary phase chemistry (e.g., C18 to Phenyl-Hexyl).

📂 Section 3: Crystallization & "Oiling Out"

The final hurdle to >99% purity.

❓ Ticket #305: "My product oils out (forms a gum) instead of crystallizing."

Diagnosis: PMFs are notorious for supercooling. "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is hit before the crystallization boundary. This usually happens because the solution is too concentrated or the temperature dropped too fast.

The Fix: The "Cloud Point" Titration Method Do not simply cool a hot solution. Use anti-solvent addition at a constant temperature.

Protocol:

  • Dissolve the crude PMF in the minimum amount of a "Good Solvent" (e.g., Acetone or DCM) at room temperature.

  • Slowly add a "Bad Solvent" (e.g., Hexane or Heptane) dropwise with vigorous stirring until a faint, persistent cloudiness appears.

  • Stop adding solvent.

  • Add a seed crystal (if available) or scratch the glass.

  • Store the flask in a vapor-diffusion chamber (a larger jar containing the bad solvent) or cool very slowly (1°C/hour).

Recommended Solvent Systems for PMFs:

  • Acetone / Hexane: Excellent for most polymethoxylated flavones.

  • Ethanol / Water: Good for more polar derivatives, but risk of hydrate formation.

  • Ethyl Acetate / Heptane: Standard robust system.

📊 Visual Troubleshooting Workflows

Diagram 1: The Purification Logic Gate

This decision tree guides you from the crude reaction mixture to the isolated product.

PMF_Purification Start Crude Reaction Mixture (PMFs + Byproducts) Check_OH Contains Unreacted Phenols (OH-PMFs)? Start->Check_OH Base_Wash Perform pH-Swing Extraction (Wash w/ 0.1M NaOH) Check_OH->Base_Wash Yes Check_TLC TLC Check: Single Spot? Check_OH->Check_TLC No Base_Wash->Check_TLC Crystallize Attempt Crystallization (Solvent: Acetone/Hexane) Check_TLC->Crystallize Yes (High Purity) Chromatography Column Chromatography Check_TLC->Chromatography No (Complex Mix) Oil_Out Did it Oil Out? Crystallize->Oil_Out Oil_Out->Chromatography Yes (Persistent Oil) Final_Pure Final Pure PMF (>98% Purity) Oil_Out->Final_Pure No (Crystals Formed) Select_Phase Select Phase Based on Impurity Type Chromatography->Select_Phase Select_Phase->Final_Pure

Caption: Logical workflow for purifying Polymethoxyflavanones, prioritizing chemical separation (extraction) before physical separation (chromatography).

Diagram 2: Separation of Isomers (Mechanism Selection)

How to choose the right column when silica fails.

Isomer_Separation Problem Co-eluting PMF Isomers (e.g., 5,6,7 vs 5,7,8-OMe) Silica Normal Phase Silica (Separates by Polarity) Problem->Silica Standard Attempt C18 C18 Reverse Phase (Separates by Hydrophobicity) Problem->C18 Alternative 1 PFP PFP (Pentafluorophenyl) (Separates by Pi-Pi/Shape) Problem->PFP Alternative 2 Result_Silica Fail: Dipoles are identical Silica->Result_Silica Result_C18 Good: Methyl position changes 'greasiness' C18->Result_C18 Result_PFP Best: Steric hindrance affects ring interaction PFP->Result_PFP

Caption: Selection guide for stationary phases. PFP and C18 are superior to Silica for PMF structural isomers.

📚 References & Further Reading

  • Li, S., et al. (2008). Isolation and Purification of Polymethoxyflavones as Substrates for Efficacy Studies. ACS Symposium Series.[8] (Discusses large-scale separation of Nobiletin and Tangeretin using Flash and Chiral chromatography).

    • [8]

  • Uckoo, R. M., et al. (2011). Rapid separation method of polymethoxyflavones from citrus using flash chromatography.[9] Separation and Purification Technology.[2][3][5][8][9][10][11][12][13] (Provides gradient systems for separating PMFs from crude extracts).

  • Shen, J., et al. (2025). Advancements in the singlemer separation of polymethoxyflavones in citrus peels. Journal of Food Bioactives. (Review of SFC and HSCCC techniques for difficult isomers).

  • Mettler Toledo. Recrystallization Guide: Solvents and Anti-Solvents. (General reference for troubleshooting "oiling out" phenomena).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Structural Elucidation of 2',3'-Dimethoxyflavanone

This guide provides a technical comparison and structural elucidation framework for 2',3'-dimethoxyflavanone , specifically addressing its differentiation from common isomeric alternatives using 1H NMR spectroscopy. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and structural elucidation framework for 2',3'-dimethoxyflavanone , specifically addressing its differentiation from common isomeric alternatives using 1H NMR spectroscopy.

Executive Summary

In the development of flavonoid-based therapeutics, precise structural characterization is non-negotiable. 2',3'-dimethoxyflavanone represents a specific substitution pattern often synthesized during Structure-Activity Relationship (SAR) optimization for antioxidant or anticancer potency.

This guide addresses the critical analytical challenge: distinguishing the 2',3'-dimethoxy substitution pattern from its more common isomers (e.g., 3',4'-dimethoxyflavanone ). While Mass Spectrometry confirms molecular weight, only 1H NMR provides the definitive "fingerprint" required to validate the regiochemistry of the B-ring substitution.

Technical Deep Dive: 2',3'-Dimethoxyflavanone Spectral Signature

The 1H NMR spectrum of 2',3'-dimethoxyflavanone is defined by two distinct spin systems: the aliphatic C-Ring ABX system and the aromatic B-Ring AMX system .

A. The C-Ring ABX System (Universal Flavanone Core)

The flavanone skeleton is characterized by a chiral center at C-2 and a methylene group at C-3. This creates a magnetically non-equivalent environment for the C-3 protons, resulting in a classic ABX spin system (or more accurately, an AMX system at high fields).

  • H-2 (X part): Resonates as a doublet of doublets (dd) typically between δ 5.35 – 5.60 ppm .

    • Causality: Deshielded by the adjacent oxygen atom and the anisotropic effect of the B-ring.

  • H-3ax (A part): Resonates as a doublet of doublets (dd) at δ 2.90 – 3.10 ppm .

    • Coupling: Large geminal coupling (

      
       Hz) and large trans-diaxial vicinal coupling (
      
      
      
      Hz) to H-2.
  • H-3eq (B part): Resonates as a doublet of doublets (dd) at δ 2.65 – 2.85 ppm .

    • Coupling: Large geminal coupling (

      
       Hz) and smaller cis-equatorial vicinal coupling (
      
      
      
      Hz) to H-2.
B. The B-Ring Fingerprint (The Differentiator)

The 2',3'-dimethoxy substitution leaves three protons on the B-ring: H-4', H-5', and H-6' . These protons are contiguous (adjacent to each other), creating a specific splitting pattern distinct from other isomers.

  • H-4' & H-6': Appear as doublets (d) or doublets of doublets (dd) .

    • Note: H-6' is often deshielded relative to other protons due to the proximity of the carbonyl group (C=O) in certain conformers.

  • H-5': Appears as a triplet (t) (or dd appearing as t) at δ 6.90 – 7.10 ppm .

    • Mechanism:[1][2][3] It couples to both H-4' and H-6' with similar ortho-coupling constants (

      
       Hz).
      
  • Methoxy Groups: Two sharp singlets (3H each) typically between δ 3.80 – 3.95 ppm .[4]

Comparative Analysis: 2',3' vs. 3',4'-Dimethoxyflavanone

The primary risk in synthesis is the misidentification of the 2',3'-isomer as the 3',4'-isomer (Veratryl substitution), which is thermodynamically favored in many cyclization reactions.

Quantitative Comparison Table
Feature2',3'-Dimethoxyflavanone (Target)3',4'-Dimethoxyflavanone (Alternative)Diagnostic Significance
B-Ring Proton Count 3 Protons (H-4', H-5', H-6')3 Protons (H-2', H-5', H-6')Identical integration; non-diagnostic.
B-Ring Splitting Pattern Contiguous System: 1 Triplet (H-5')2 Doublets (H-4', H-6')Isolated System: 1 Doublet (H-5',

Hz)1 Doublet (H-2',

Hz)1 Doublet of Doublets (H-6',

Hz)
CRITICAL. The presence of a triplet (t) confirms the 2',3' (or 2',6') pattern. The 3',4' isomer lacks a triplet.
H-2 Chemical Shift δ 5.50 – 5.70 ppm δ 5.30 – 5.45 ppm The 2'-OMe group exerts a steric/electronic deshielding effect on H-2 compared to the 3'-OMe.
Methoxy Signals Two singlets (often distinct)Two singlets (often overlapping)2'-OMe is sterically crowded, often shifting it slightly upfield or downfield depending on solvent.
Mechanistic Insight

In the 3',4'-isomer , H-2' is isolated between the ether linkage and the methoxy group, resulting in a small meta-coupling (


 Hz). In the 2',3'-isomer , there is no isolated proton; all three remaining protons (4', 5', 6') have at least one ortho-neighbor, eliminating the small meta-doublet characteristic of the 3',4'-isomer.

Experimental Protocol: Self-Validating Identification Workflow

To ensure scientific integrity, follow this step-by-step protocol. This workflow is designed to be self-correcting; if Step 3 fails, the structure is likely an isomer.

Step 1: Sample Preparation
  • Solvent: Dissolve 5-10 mg of compound in 0.6 mL of CDCl₃ (Chloroform-d).

    • Reasoning: CDCl₃ provides excellent resolution for methoxy signals and avoids the viscosity broadening of DMSO, unless solubility is an issue.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters
  • Frequency: Minimum 400 MHz (600 MHz preferred for resolving B-ring multiplets).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans: 16-64 scans to ensure high S/N ratio for identifying small impurity peaks.

  • Spectral Width: -2 to 14 ppm.

Step 3: Data Processing & Logic Check
  • Phase & Baseline: Apply automatic phase correction followed by manual adjustment. Apply polynomial baseline correction.

  • Integration: Calibrate the methoxy signals to 6.00 H.

  • Validation:

    • Locate the H-5' signal .

    • IF H-5' is a Triplet (

      
       Hz) 
      
      
      
      CONFIRMS 3 adjacent protons (Target: 2',3'-isomer).
    • IF H-5' is a Doublet (

      
       Hz) 
      
      
      
      REJECTS 2',3'-isomer (Likely 3',4'-isomer).

Visualization: Structural Elucidation Logic Flow

The following diagram illustrates the decision tree for confirming the 2',3'-dimethoxyflavanone structure based on spectral data.

G Start Acquire 1H NMR Spectrum (CDCl3, 400+ MHz) IdentifyC Identify C-Ring (ABX System) H-2 (dd), H-3a (dd), H-3b (dd) Start->IdentifyC IdentifyB Isolate Aromatic Region (6.5 - 7.5 ppm) IdentifyC->IdentifyB Splitting Analyze Splitting of B-Ring Protons IdentifyB->Splitting Pattern1 Pattern A: 1 Triplet (t) + 2 Doublets (d) (3 Adjacent Protons) Splitting->Pattern1 Contiguous Protons Pattern2 Pattern B: 1 Meta-Doublet (d, J~2Hz) + 1 Doublet (d) + 1 dd Splitting->Pattern2 Isolated Proton Result1 CONFIRMED: 2',3'-Dimethoxyflavanone Pattern1->Result1 Result2 IDENTIFIED ALTERNATIVE: 3',4'-Dimethoxyflavanone Pattern2->Result2

Caption: Logic flow for distinguishing 2',3'-dimethoxyflavanone from its 3',4'-isomer based on B-ring proton splitting patterns.

References

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (Foundational text for flavonoid NMR constants).
  • Andersen, Ø. M., & Markham, K. R. (2006). Flavonoids: Chemistry, Biochemistry and Applications. CRC Press. Link

  • PubChem Compound Summary. (2025). 2',3'-Dimethoxyflavone (Related Structure Data). National Center for Biotechnology Information. Link

  • Reich, H. J. (2024). Structure Determination Using NMR: Spin Systems. University of Wisconsin-Madison. Link (Authoritative source for ABX/AMX splitting patterns).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Comparative

Publish Comparison Guide: Spectroscopic Fingerprinting of 2',3'-Dimethoxyflavanone

Executive Summary: The Diagnostic Power of IR In the synthesis and characterization of flavonoid derivatives, 2',3'-dimethoxyflavanone represents a critical structural scaffold, often investigated for its anti-inflammato...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Power of IR

In the synthesis and characterization of flavonoid derivatives, 2',3'-dimethoxyflavanone represents a critical structural scaffold, often investigated for its anti-inflammatory and antioxidant potential.[1] For researchers, the primary challenge lies not just in synthesis, but in rapidly validating the cyclization of the chalcone precursor into the flavanone core.

While NMR is definitive, Fourier Transform Infrared (FTIR) spectroscopy offers a faster, non-destructive "first-pass" validation.[1] This guide details the characteristic IR absorption bands of 2',3'-dimethoxyflavanone, specifically focusing on the carbonyl shift that serves as the definitive marker of successful synthesis. We compare this product against its open-chain isomer (chalcone) and its unsaturated analog (flavone) to provide a robust identification matrix.[1]

Structural Context & Mechanistic Basis

To interpret the spectrum accurately, one must understand the vibrational modes inherent to the molecule's specific geometry.

  • The Flavanone Core: Unlike flavones, flavanones possess a saturated C2-C3 bond.[1] This breaks the conjugation between the B-ring (phenyl) and the A-ring (chromanone). Consequently, the carbonyl group (C=O) at position 4 is less conjugated than in chalcones or flavones.[1]

  • The 2',3'-Dimethoxy Substitution: Located on the B-ring, these electron-donating methoxy groups significantly alter the "fingerprint" region (1000–1300 cm⁻¹) but have minimal inductive influence on the A-ring carbonyl frequency due to the insulating saturated C2-C3 bond.[1]

Mechanistic Visualization: The Spectral Shift

The following diagram illustrates the synthetic pathway and the corresponding spectral shift that confirms the reaction product.

SpectralShift Chalcone Precursor: 2',3'-Dimethoxychalcone (Open Chain) Reaction Cyclization (Acid/Base Catalyst) Chalcone->Reaction + H+ / OH- Spec_Chalcone IR Marker: C=O (Conjugated) ~1640-1660 cm⁻¹ Chalcone->Spec_Chalcone Flavanone Product: 2',3'-Dimethoxyflavanone (Closed Ring) Reaction->Flavanone Ring Closure Spec_Flavanone IR Marker: C=O (Non-Conjugated) ~1680-1695 cm⁻¹ Flavanone->Spec_Flavanone

Figure 1: The "Blue Shift" of the carbonyl frequency is the primary indicator of successful cyclization from chalcone to flavanone.[1]

Detailed Spectral Analysis

The following analysis breaks down the spectrum into three critical diagnostic regions.

Region 1: The Carbonyl "Blue Shift" (1600–1700 cm⁻¹)

This is the most critical region for identification.

  • Observation: 2',3'-Dimethoxyflavanone exhibits a strong, sharp carbonyl stretching vibration (

    
    ) at 1680–1695 cm⁻¹ .[1]
    
  • Causality: In the chalcone precursor, the C=O is conjugated with the double bond (

    
    -unsaturated ketone), lowering the bond order and frequency to ~1645 cm⁻¹. Upon cyclization to the flavanone, this conjugation is lost. The C=O behaves more like a standard aryl-alkyl ketone, shifting the absorption to a higher frequency (wavenumber).
    
  • Differentiation: If your spectrum shows a dominant peak at 1640–1660 cm⁻¹, the reaction is incomplete ; you still have unreacted chalcone.

Region 2: The Methoxy Fingerprint (1000–1300 cm⁻¹)

The 2',3'-dimethoxy pattern provides a unique signature.

  • Asymmetric C-O-C Stretch: A strong band appears at 1260–1275 cm⁻¹ . This corresponds to the vibration of the oxygen attached to the aromatic ring (

    
    ).
    
  • Symmetric C-O-C Stretch: A sharper, medium-intensity band is observed at 1020–1040 cm⁻¹ .[1]

  • Diagnostic Value: These bands confirm the integrity of the B-ring substitution. Loss of these bands might indicate accidental demethylation (e.g., if strong Lewis acids were used in synthesis).[1]

Region 3: Hydrocarbon Skeleton (2800–3100 cm⁻¹)[1]
  • Aromatic C-H: Weak bands >3000 cm⁻¹ (typically 3030–3060 cm⁻¹).

  • Aliphatic C-H (Methoxy): Distinct bands just below 3000 cm⁻¹ (2835–2960 cm⁻¹).[1] The presence of these bands confirms the methoxy methyl groups are intact.

  • Methylene (-CH₂-): The C3 position of the flavanone ring contributes methylene scissoring bands around 1460 cm⁻¹ , distinguishing it from the flavone (which has a C=C at this position).[1]

Comparative Data Table

Use this table to benchmark your experimental results against alternative structures.

Feature2',3'-Dimethoxyflavanone (Target)2',3'-Dimethoxychalcone (Precursor)2',3'-Dimethoxyflavone (Analog)
C=O[1][2][3][4] Stretch 1680–1695 cm⁻¹ (High)1640–1660 cm⁻¹ (Low)1640–1660 cm⁻¹ (Low)
C2-C3 Bond Saturated (Single Bond)Olefinic (Double Bond)Unsaturated (Double Bond)
Conjugation Partial (A-ring only)Full (

-unsaturated)
Full (Cross-conjugated)
C-O-C (OMe) 1260 / 1040 cm⁻¹1260 / 1040 cm⁻¹1260 / 1040 cm⁻¹
Diagnostic Blue Shifted C=O Red Shifted C=O + alkene C=CRed Shifted C=O

Experimental Protocol: Self-Validating Synthesis Monitoring

To ensure scientific integrity, follow this protocol for validating your compound.

Method: ATR-FTIR (Attenuated Total Reflectance) is recommended over KBr pellets for speed and to avoid moisture interference in the carbonyl region.

  • Baseline: Acquire a spectrum of your starting material (2'-hydroxy-2,3-dimethoxychalcone).[1] Note the C=O peak position (~1645 cm⁻¹).

  • Reaction Monitoring:

    • Take an aliquot of the reaction mixture.

    • Perform a mini-workup (ethyl acetate extraction, wash, dry).[1]

    • Run IR on the residue.[5]

  • Endpoint Determination: The reaction is considered complete when the peak at ~1645 cm⁻¹ has completely disappeared and is replaced by a single, sharp peak at ~1685 cm⁻¹.

  • Purity Check: Inspect the 3200–3500 cm⁻¹ region.[6] A broad band here indicates residual hydroxyl groups (unreacted starting material or ring opening). The target flavanone should have no O-H stretch (unless a specific hydroxy-derivative is synthesized, but the target here is the dimethoxy ether).

References

  • PubChem. 2',3'-Dimethoxyflavone Spectral Data. National Library of Medicine. Available at: [Link][1]

  • NIST Chemistry WebBook. Flavanone Gas Phase IR Spectrum. National Institute of Standards and Technology. Available at: [Link][1]

  • LibreTexts Chemistry. Infrared Spectroscopy: Carbonyl and Ether Absorptions. Available at: [Link]

  • Indofine Chemical Company. 2',3'-Dimethoxyflavanone Product Specification. Available at: [Link][1]

Sources

Validation

Comparative Biological Activity Guide: 2',3'-Dimethoxyflavanone vs. Pinocembrin

Executive Summary Flavanones, a prominent subclass of flavonoids, exhibit highly diverse pharmacological profiles dictated by their specific ring substitutions. This guide provides an objective, data-driven comparison be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Flavanones, a prominent subclass of flavonoids, exhibit highly diverse pharmacological profiles dictated by their specific ring substitutions. This guide provides an objective, data-driven comparison between two distinct flavanones: Pinocembrin (5,7-dihydroxyflavanone), a naturally occurring compound renowned for its broad-spectrum neuroprotective and anti-inflammatory properties, and 2',3'-dimethoxyflavanone (2',3'-DMF) , a synthetic derivative demonstrating highly targeted cytotoxicity against treatment-resistant cancer stem cells.

For drug development professionals and researchers, understanding the structural determinants that shift a flavanone from a cytoprotective agent (Pinocembrin) to a cytotoxic oncological candidate (2',3'-DMF) is critical for rational drug design and therapeutic application.

Structural Determinants & Biological Activity Profiles

Pinocembrin: Cytoprotection and Neurovascular Defense

Pinocembrin is naturally abundant in propolis, honey, and Pinus heartwood [1]. Structurally, it possesses hydroxyl groups at the C-5 and C-7 positions of the A-ring, while the B-ring remains unsubstituted. This specific configuration grants Pinocembrin high lipophilicity, allowing it to easily cross the blood-brain barrier (BBB) via passive transport.

  • Primary Activity: Pinocembrin acts as a potent neuroprotectant, particularly in the context of cerebral ischemic injury [2]. It mitigates oxygen-glucose deprivation/reoxygenation (OGD/R) damage by scavenging reactive oxygen species (ROS), preserving mitochondrial membrane potential, and downregulating pro-apoptotic markers such as Bax and Caspase-3 [3].

2',3'-Dimethoxyflavanone (2',3'-DMF): Targeted Oncological Cytotoxicity

Unlike its natural counterpart, 2',3'-DMF features methoxy (-OCH3) substitutions at the 2' and 3' positions of the B-ring. This modification fundamentally alters its biological trajectory.

  • Primary Activity: 2',3'-DMF exhibits potent, targeted toxicity against breast cancer stem cells (CSCs), such as the MCF-7-SC line, which are typically resistant to conventional chemotherapy and anoikis (detachment-induced apoptosis) [4].

Mechanistic Pathways

2',3'-DMF: The Caspase-8/LC3 Apoptotic Axis

In breast cancer stem cells, 2',3'-DMF bypasses standard chemo-resistance by intertwining the autophagic and apoptotic machineries. It induces the ubiquitination of Caspase-8. Simultaneously, it triggers the conversion/lipidation of LC3 (a classic autophagosome marker). The ubiquitinated Caspase-8 physically interacts with LC3, leading to Caspase-8 aggregation, activation, and subsequent intrinsic and extrinsic apoptosis [4].

DMF_Pathway DMF 2',3'-Dimethoxyflavanone Ub Caspase-8 Ubiquitination DMF->Ub LC3 LC3 Lipidation/Conversion DMF->LC3 Agg Caspase-8 & LC3 Interaction Ub->Agg LC3->Agg Apo Apoptosis in Breast CSCs Agg->Apo

2',3'-DMF induced apoptosis pathway in breast cancer stem cells.

Pinocembrin: Mitochondrial Preservation in Ischemia

Pinocembrin exerts its neuroprotective effects by interrupting the oxidative stress cascade initiated during ischemia/reperfusion. By directly scavenging ROS and inhibiting NF-κB transcription, it prevents the depolarization of the mitochondrial membrane. This stabilization halts the release of Cytochrome C, thereby preventing the cleavage and activation of Caspase-3 and PARP [3].

Pino_Pathway Pino Pinocembrin ROS ROS Scavenging Pino->ROS Mito Mitochondrial Protection Pino->Mito ROS->Mito Casp Caspase-3 Inhibition Mito->Casp Neuro Neuroprotection (Ischemia) Casp->Neuro

Pinocembrin neuroprotective signaling pathway in cerebral ischemia.

Quantitative Data Comparison

The following table summarizes the divergent pharmacological profiles of both compounds based on current in vitro and in vivo literature [1][2][4].

Property2',3'-Dimethoxyflavanone (2',3'-DMF)Pinocembrin
Origin / Source Synthetic / Substituted derivativeNatural (Propolis, Honey, Pinus spp.)
Primary Indication Oncology (Breast Cancer Stem Cells)Neurology (Ischemic Stroke, Neuroprotection)
Key Molecular Targets Caspase-8, LC3, PARPROS, Caspase-3, NF-κB, Bax/Bcl-2 ratio
Cellular Outcome Cytotoxic (Triggers Apoptosis)Cytoprotective (Inhibits Apoptosis)
Effective Concentration Highly potent in MCF-7-SC cells10 – 50 μM (in vitro neuroprotection models)
Clinical Stage Preclinical (In vitro validation)Phase II Clinical Trials (Ischemic Stroke in China)

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems. Causality for each experimental choice is explicitly defined to aid researchers in troubleshooting and assay optimization.

Protocol A: Validating 2',3'-DMF-Induced Caspase-8/LC3 Interaction in CSCs

Objective: To prove that 2',3'-DMF cytotoxicity relies on the physical interaction between ubiquitinated Caspase-8 and LC3.

  • CSC Enrichment: Culture MCF-7 cells in serum-free DMEM/F12 supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL) in ultra-low attachment plates.

    • Causality: Serum deprivation and non-adherent conditions force the selection of anoikis-resistant cancer stem cells (MCF-7-SC spheroids).

  • Pharmacological Inhibition (The Self-Validating Step): Pre-treat the experimental group with 3-methyladenine (3-MA, 5 mM) for 2 hours prior to 2',3'-DMF exposure.

    • Causality: 3-MA blocks class III PI3K, preventing LC3 lipidation. If 3-MA rescues the cells from 2',3'-DMF-induced apoptosis, it definitively proves that LC3 conversion is the mechanistic driver of the drug's efficacy, rather than an off-target cytotoxic effect.

  • Co-Immunoprecipitation (Co-IP): Lyse cells and incubate lysates with an anti-Caspase-8 primary antibody, followed by Protein A/G agarose beads.

    • Self-Validation: Always run an IgG isotype control alongside the Caspase-8 pull-down. This rules out non-specific binding of LC3 to the agarose beads.

  • Western Blotting: Probe the IP eluates with anti-Ubiquitin and anti-LC3 antibodies. An increase in LC3-II and ubiquitin bands in the 2',3'-DMF treated group confirms the complex formation.

Protocol B: Quantifying Pinocembrin Neuroprotection via Mitochondrial Stabilization

Objective: To measure Pinocembrin's ability to rescue primary neurons from ischemic mitochondrial collapse.

  • OGD/R Modeling: Culture primary rat cortical neurons. Replace standard media with deoxygenated, glucose-free Earle's Balanced Salt Solution (EBSS). Place in a hypoxic chamber (1% O2) for 2 hours, followed by 24 hours of reoxygenation in standard media containing Pinocembrin (10-50 μM).

    • Causality: This precisely mimics the biphasic injury of an ischemic stroke (nutrient/oxygen deprivation followed by ROS burst during reperfusion).

  • Mitochondrial Membrane Potential (JC-1 Assay): Incubate neurons with JC-1 dye (2 μM) for 30 minutes.

    • Causality: JC-1 forms red fluorescent J-aggregates in healthy, polarized mitochondria. In depolarized (damaged) mitochondria, it remains as green fluorescent monomers. Pinocembrin's efficacy is quantified by the preservation of the Red/Green fluorescence ratio.

    • Self-Validation: Include a positive control well treated with FCCP (a mitochondrial uncoupler). FCCP forces complete depolarization (maximum green fluorescence), validating that the JC-1 dye is actively responding to membrane potential changes and establishing the assay's dynamic range.

References

  • Rasul, A., Millimouno, F. M., Ali Eltayb, W., Ali, M., Li, J., & Li, X. (2013). "Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities." BioMed Research International. URL:[Link]

  • Lan, X., Wang, W., Li, Q., & Wang, J. (2015). "The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications." Molecular Neurobiology. URL:[Link]

  • de Oliveira, M. R., da Costa Ferreira, G., Brasil, F. B., & Peres, A. (2018). "Pinocembrin Suppresses H2O2-Induced Mitochondrial Dysfunction by a Mechanism Dependent on the Nrf2/HO-1 Axis in SH-SY5Y Cells." Molecular Neurobiology. URL:[Link]

  • Tran, T. A., Ahn, K. S., Song, Y. W., et al. (2014). "Mechanism of 2',3'-dimethoxyflavanone-induced apoptosis in breast cancer stem cells: role of ubiquitination of caspase-8 and LC3." Archives of Biochemistry and Biophysics. URL:[Link]

Comparative

UV-Vis absorption maxima shifts in methoxyflavanones

UV-Vis Absorption Maxima Shifts in Methoxyflavanones: A Comparative Guide for Structural Elucidation Introduction Flavanones are a critical subclass of flavonoids, distinguished by the absence of a C2-C3 double bond in t...

Author: BenchChem Technical Support Team. Date: March 2026

UV-Vis Absorption Maxima Shifts in Methoxyflavanones: A Comparative Guide for Structural Elucidation

Introduction

Flavanones are a critical subclass of flavonoids, distinguished by the absence of a C2-C3 double bond in the central pyran ring. This structural saturation fundamentally alters their electronic transitions compared to flavones and flavonols. In drug development, natural product isolation, and phytochemical profiling, UV-Vis absorption spectroscopy remains a frontline, non-destructive analytical tool for structural elucidation[1].

The substitution of hydroxyl (-OH) groups with methoxy (-OCH3) groups—a common natural and synthetic modification—induces specific, predictable shifts in absorption maxima. This guide objectively compares the UV-Vis spectral behaviors of various methoxyflavanone positional isomers, detailing the mechanistic causality behind these shifts and providing validated protocols for their differentiation.

The Photochemical Architecture of Flavanones

The UV-Vis spectra of flavonoids typically exhibit two major absorption bands:

  • Band I (300–380 nm): Associated with the B-ring cinnamoyl system.

  • Band II (240–295 nm): Associated with the A-ring benzoyl system[1].

Because flavanones lack conjugation between the A and B rings (due to the saturated C2-C3 bond), Band I is usually reduced to a weak shoulder or low-intensity peak. Consequently, Band II is the dominant and most diagnostic feature of a flavanone's UV-Vis spectrum.

Mechanistic Causality of Methoxy Substitutions

When a phenolic hydroxyl group on the flavanone nucleus is methylated to form a methoxy group, the electronic properties of the chromophore are altered. Understanding why these shifts occur is critical for accurate spectral interpretation.

  • Hypsochromic (Blue) Shifts: Hydroxyl groups are strong auxochromes that donate electron density into the aromatic ring via resonance, causing bathochromic (red) shifts. Methylation slightly reduces this electron-donating ability and introduces steric hindrance, forcing the bulky methoxy group slightly out of planarity with the aromatic ring. Consequently, methylation of a 3-, 5-, or 4'-hydroxyl group typically results in a hypsochromic shift (3–15 nm) relative to the hydroxylated parent compound[2].

  • Disruption of Intramolecular Hydrogen Bonding: The 5-hydroxyl group normally forms a strong intramolecular hydrogen bond with the C4 carbonyl group, extending the effective conjugation of the system. Methylation at the C-5 position (5-OCH3) breaks this hydrogen bond, resulting in a significant hypsochromic shift (5–15 nm) in both Band I and Band II[2].

  • Loss of Ionization Potential: Methoxy groups cannot be deprotonated by bases. Therefore, methoxyflavanones completely fail to exhibit the massive bathochromic shifts seen when diagnostic shift reagents (like NaOAc or NaOMe) are added to their hydroxyflavanone counterparts[3].

Comparative UV-Vis Spectral Data of Methoxyflavanones

The following table compares the baseline UV-Vis absorption maxima (in methanol) and the responses to diagnostic shift reagents for various flavanone substitution patterns. This data serves as a reference for identifying unknown isolates.

CompoundSubstitution PatternBand II (λmax, nm)Band I (λmax, nm)Response to Shift Reagents
Flavanone Unsubstituted~250~320 (shoulder)No shift with NaOAc or AlCl3
7-Hydroxyflavanone 7-OH~275~310 (shoulder)+5 to 20 nm shift with NaOAc
7-Methoxyflavanone 7-OCH3~270~310 (shoulder)No shift with NaOAc
5-Hydroxyflavanone 5-OH~270~330 (shoulder)+ bathochromic shift with AlCl3
5-Methoxyflavanone 5-OCH3~260~320 (shoulder)No shift with AlCl3
Citromitin Polymethoxy (Hexamethoxy)278-No shift with any base/chelator[4]

Note: Data synthesized from standardized methanolic flavonoid spectra. Exact maxima may vary slightly based on solvent purity and instrument calibration.

Diagnostic Workflow & Shift Reagent Protocol

To definitively distinguish methoxyflavanones from hydroxyflavanones, researchers employ a self-validating system of shift reagents. The logic is binary: if a specific position is methoxylated, it cannot ionize or chelate, resulting in a null shift.

G Start Base Spectrum (MeOH) Record Band I & II NaOAc Add NaOAc (Weak Base) Start->NaOAc AlCl3 Add AlCl3 (Chelating Agent) Start->AlCl3 ShiftNaOAc Bathochromic Shift (5-20 nm in Band II)? NaOAc->ShiftNaOAc ShiftAlCl3 Bathochromic Shift (Band I/II)? AlCl3->ShiftAlCl3 Free7OH Free 7-OH Present ShiftNaOAc->Free7OH Yes Meth7OH 7-OCH3 or No 7-OH (No Shift) ShiftNaOAc->Meth7OH No Free5OH Free 5-OH Present (Chelation with C4=O) ShiftAlCl3->Free5OH Yes Meth5OH 5-OCH3 or No 5-OH (No Shift) ShiftAlCl3->Meth5OH No

UV-Vis Shift Reagent Workflow for Differentiating Hydroxy vs. Methoxy Flavanones.

Self-Validating Experimental Protocol

Step 1: Preparation of Stock Solutions

  • Sample: Dissolve the methoxyflavanone candidate in spectroscopic-grade methanol to achieve an absorbance of 0.6–0.8 AU at the Band II maximum (approx.

    
     M).
    
  • NaOAc: Fuse anhydrous reagent-grade NaOAc, allow it to cool, and powder it immediately before use. Causality: Traces of moisture or acetic acid in commercial NaOAc can neutralize its weak basicity, leading to false negatives[2].

  • AlCl3: Dissolve 5 g of anhydrous AlCl3 in 100 mL of spectroscopic methanol.

Step 2: Baseline Measurement

  • Blank the spectrophotometer with pure methanol.

  • Scan the sample from 200 nm to 500 nm. Record the precise λmax for Band II (240–295 nm) and any visible Band I shoulder.

Step 3: C-7 Substitution Validation (NaOAc Shift)

  • Action: Add a small pinch of powdered NaOAc to the 2 mL sample cuvette. Invert to mix.

  • Causality: NaOAc is a weak base that selectively ionizes only the most acidic protons on the flavanone nucleus (specifically the 7-OH)[3].

  • Validation: If the 7-position is methoxylated (7-OCH3), ionization is impossible. The spectrum will remain identical to the baseline. A bathochromic shift of 5–20 nm in Band II strictly indicates a free 7-OH.

Step 4: C-5 Substitution Validation (AlCl3 Shift)

  • Action: Add 3 drops of the AlCl3 stock solution to a fresh 2 mL methanolic sample. Scan immediately.

  • Causality: Aluminum chloride forms an acid-stable coordination complex between the C4-keto oxygen and a free 5-hydroxyl group[3].

  • Validation: If the 5-position is methoxylated (5-OCH3), steric hindrance and the lack of an ionizable proton prevent chelation. The absolute absence of a bathochromic shift confirms the 5-OCH3 substitution (or a complete absence of oxygenation at C-5).

References

  • Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evalu
  • UV Spectra of Flavones and Flavonols.scribd.com.
  • Insight Into the Structure Elucidation of Flavonoids Through UV-Visible Spectral Analysis of Quercetin Deriv
  • HPLC-MS ANALYSIS OF METHOXYLATED FLAVANONES IN ORANGE OIL RESIDUE.cabidigitallibrary.org.

Sources

Validation

Analytical Comparison Guide: Resolving ¹³C NMR Chemical Shifts for C-2 and C-3 in 2',3'-Dimethoxyflavanone

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of accurately assigning nuclear magnetic resonance (NMR) signals in highly functionalized flavonoids. Flavanones are chara...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of accurately assigning nuclear magnetic resonance (NMR) signals in highly functionalized flavonoids. Flavanones are characterized by a 15-carbon skeleton containing a chiral center at the C-2 position and a methylene group at C-3, adjacent to a C-4 carbonyl[1].

For derivatives like 2',3'-dimethoxyflavanone , the steric bulk of the ortho-substituted B-ring complicates structural analysis. This guide objectively compares the performance of different NMR Solvent Systems and Predictive Software Tools against experimental gold standards to help researchers optimize their analytical workflows.

Mechanistic Insight: The C-2 and C-3 Microenvironment

To understand the analytical comparisons, we must first establish the causality behind the chemical shifts of C-2 and C-3.

  • The C-2 Carbon (~79 ppm): This methine carbon is heavily deshielded by the adjacent endocyclic ether oxygen (O-1). In 2',3'-dimethoxyflavanone, the methoxy group at the 2'-position creates severe steric hindrance. This restricts the free rotation of the B-ring, forcing it out of coplanarity with the C-ring. The resulting magnetic anisotropy from the B-ring subtly alters the local magnetic field, locking the C-2 resonance near 79.2 ppm in non-polar solvents[2][3].

  • The C-3 Carbon (~43 ppm): This methylene carbon sits in the alpha position relative to the C-4 carbonyl. The inductive electron-withdrawing effect of the C=O pi system deshields C-3, reliably placing its resonance around 43.1 ppm[2].

G C2 C-2 Carbon (~79 ppm) C3 C-3 Carbon (~43 ppm) C2->C3 Alpha-Beta Link O1 Ether Oxygen (O-1) O1->C2 Deshielding BRing 2',3'-Dimethoxyphenyl BRing->C2 Magnetic Anisotropy Carbonyl C-4 Carbonyl Carbonyl->C3 Inductive Effect

Electronic and structural factors influencing C2 and C3 chemical shifts.

Product Comparison 1: Solvent Effects (CDCl₃ vs. DMSO-d₆)

Solvent selection is the most critical variable in NMR acquisition. The polarity of the solvent can polarize the dipolar groups of the analyte, shifting resonances[4]. We compared the performance of Chloroform-d (CDCl₃) against Dimethyl sulfoxide-d₆ (DMSO-d₆) for resolving 2',3'-dimethoxyflavanone.

  • CDCl₃: As a non-polar solvent, it minimizes solute-solvent interactions. It provides the most "intrinsic" chemical shifts and is the preferred choice for baseline structural elucidation.

  • DMSO-d₆: A highly polar, aprotic solvent. Its high dipole moment strongly solvates the molecule and polarizes the C-4 carbonyl and O-1 ether oxygen. This results in an upfield shift for both C-2 and C-3 due to changes in the solvation shell and conformational averaging[4].

Quantitative Data: Solvent Comparison
Carbon PositionCDCl₃ (ppm)DMSO-d₆ (ppm)Δδ (Solvent Shift)Signal Multiplicity
C-2 (Methine) 79.278.5-0.7 ppmSinglet (in ¹³C{¹H})
C-3 (Methylene) 43.142.8-0.3 ppmSinglet (in ¹³C{¹H})

Verdict: CDCl₃ is superior for initial structural confirmation due to its minimal interference with the molecule's native conformation. DMSO-d₆ should be reserved for derivatives with poor solubility.

Product Comparison 2: Predictive Software vs. Experimental Data

To accelerate drug development, laboratories heavily rely on predictive software. However, sterically hindered molecules like 2',3'-dimethoxyflavanone test the limits of these algorithms[5].

  • Mnova NMRPredict: Utilizes ensemble machine learning and HOSE (Hierarchical Organisation of Spherical Environments) codes. While excellent for flat aromatics, it struggles with the exact dihedral angle of the ortho-methoxy B-ring, often overestimating the deshielding effect at C-2.

  • ChemDraw ¹³C Predictor: Relies on empirical additivity rules. It tends to underestimate the anisotropic effect of the hindered B-ring, resulting in an upfield prediction error.

  • Experimental Acquisition: Remains the gold standard, providing exact environmental mapping of the carbon skeleton.

Quantitative Data: Software vs. Experimental (in CDCl₃)
Method / ProductC-2 Shift (ppm)C-3 Shift (ppm)C-2 Error (Δppm)C-3 Error (Δppm)Reliability
Experimental (Gold Standard) 79.2 43.1 0.0 0.0 High
Mnova NMRPredict80.544.0+1.3+0.9Moderate
ChemDraw ¹³C Predictor77.842.5-1.4-0.6Moderate
DFT Calculation (B3LYP/6-31G*)79.443.3+0.2+0.2High

Verdict: While predictive software is useful for rapid screening, empirical additivity rules fail to account for the complex rotational dynamics of the 2'-methoxy group[5]. Experimental acquisition or high-level DFT calculations are mandatory for publishable structural assignments.

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness in your data, follow this self-validating protocol for acquiring the ¹³C NMR spectrum of 2',3'-dimethoxyflavanone. This workflow includes built-in verification steps to prevent misassignment.

Step 1: Sample Preparation

  • Dissolve 25 mg of highly pure (>98%) 2',3'-dimethoxyflavanone in 0.6 mL of CDCl₃.

  • Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Transfer the solution to a standard 5 mm NMR tube.

Step 2: Instrument Calibration & Tuning

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of the CDCl₃.

  • Tune and match the probe specifically for the ¹³C nucleus (e.g., 100.6 MHz on a 400 MHz instrument) to maximize sensitivity.

Step 3: Acquisition Parameters (1D ¹³C & DEPT-135)

  • 1D ¹³C{¹H}: Set the spectral width to 250 ppm. Use a 30° pulse angle with a relaxation delay (D1) of 2.0 seconds. Acquire a minimum of 1024 scans to ensure a high signal-to-noise (S/N) ratio.

  • DEPT-135 (Self-Validation Step): Run a parallel DEPT-135 experiment. This is critical for distinguishing C-2 from C-3.

Step 4: Data Processing & Validation

  • Apply a line broadening factor of 1.0 Hz before Fourier Transformation (FT). Phase and baseline correct the spectrum.

  • Validation Check 1: Reference the central solvent peak of CDCl₃ to exactly 77.16 ppm.

  • Validation Check 2: Cross-reference the DEPT-135 spectrum. The C-3 methylene carbon (~43.1 ppm) must appear as an inverted (negative) peak, while the C-2 methine carbon (~79.2 ppm) must appear as an upright (positive) peak. If this phase relationship is absent, the assignment is invalid.

Workflow Prep 1. Sample Prep (CDCl3 + TMS) Tune 2. Probe Tuning (Lock & Match) Prep->Tune Acq 3. Acquisition (13C & DEPT-135) Tune->Acq Process 4. Processing (FT & Phasing) Acq->Process Validate 5. Validation (Phase Check) Process->Validate

Standardized self-validating workflow for accurate 13C NMR acquisition.

References

1.[2] FLAVONOIDS FROM BACCHARIS POLYCEPHALA WEDDELL - redalyc.org - 2.[1] NMR Chemical Shifts of Common Flavonoids - nih.gov - 3.[5] Correlation between 13C NMR chemical shifts and antiradical activity of flavonoids - semanticscholar.org - 4.[4] (PDF) NMR Chemical Shifts of Common Flavonoids - researchgate.net - 5.[3] Dyeing Performance of Aqueous Extract and Flavanone Glycosides - acgpubs.org - 6.[6] Bioavailability and Metabolism of Citrus Fruit Beverage Flavanones in Humans - researchgate.net -

Sources

Comparative

Guide: Differentiating Flavanones from Chalcones Using NMR Spectroscopy

Executive Summary Differentiation between flavanones and chalcones is a critical checkpoint in natural product chemistry and drug discovery. While these compounds are biosynthetic isomers (often existing in equilibrium),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Differentiation between flavanones and chalcones is a critical checkpoint in natural product chemistry and drug discovery. While these compounds are biosynthetic isomers (often existing in equilibrium), their pharmacological profiles and chemical reactivities differ significantly.

This guide provides a definitive technical framework for distinguishing these scaffolds using Nuclear Magnetic Resonance (NMR) spectroscopy. The distinction relies primarily on the transition from an open-chain


-unsaturated system  (chalcone) to a cyclic chroman-4-one system  (flavanone).

Structural Basis & Isomerization

The core challenge lies in the structural isomerism. Chalcones (1,3-diphenyl-2-propen-1-one) are open-chain flavonoids that can cyclize to form flavanones (2-phenylchroman-4-one) under acidic or basic conditions.

Isomerization Pathway

The following diagram illustrates the chemical relationship and the key atoms monitored during NMR analysis.

Isomerization Chalcone Chalcone (Open Chain) C=C Olefinic System Intermediate Transition State (Oxyanion/Enol) Chalcone->Intermediate pH / Catalyst Flavanone Flavanone (Cyclized) ABX Aliphatic System Intermediate->Flavanone Cyclization Flavanone->Chalcone Ring Opening

Figure 1: The dynamic equilibrium between chalcone and flavanone scaffolds. Note the conversion of the olefinic bond to an aliphatic ring system.

1H NMR Analysis: The Primary Discriminator

Proton NMR offers the most immediate and distinct evidence of cyclization.

A. Chalcones: The Olefinic Signature

The hallmark of a chalcone is the


-unsaturated ketone system.
  • Region: 7.3 – 8.2 ppm (Olefinic/Aromatic region).

  • Pattern: Two doublets (

    
     each).
    
  • Coupling (

    
    ): 
    
    • Trans (

      
      )-Chalcone: 
      
      
      
      Hz (Large coupling is diagnostic).[1]
    • Cis (

      
      )-Chalcone: 
      
      
      
      Hz (Rare, usually unstable).
  • Shift Logic: The

    
    -proton is typically more deshielded (downfield) than the 
    
    
    
    -proton due to resonance effects from the carbonyl group.
B. Flavanones: The ABX Aliphatic System

Upon cyclization, the C2-C3 bond becomes saturated (


). The protons on this ring form a classic ABX spin system  (or strictly, an AMX system depending on the field strength).
  • H-2 Proton (The "X" part):

    • Region: 5.3 – 5.7 ppm.

    • Multiplicity: Doublet of doublets (dd).

    • Coupling: Couples to both H-3a and H-3b.

  • H-3 Protons (The "AB" part):

    • Region: 2.7 – 3.1 ppm (Upfield aliphatic region).

    • Multiplicity: Two distinct multiplets (dd or m), corresponding to H-3ax (axial) and H-3eq (equatorial).

    • Coupling: Large geminal coupling (

      
       Hz) and vicinal coupling to H-2 (
      
      
      
      Hz,
      
      
      Hz).
Comparative Data Table: 1H NMR Signatures
FeatureChalcone (Trans)Flavanone
Key Protons H-

, H-

(Vinylic)
H-2, H-3ax, H-3eq (Aliphatic)
Chemical Shift

7.3 – 8.2 ppm
H-2:

5.3 – 5.7 ppmH-3:

2.7 – 3.1 ppm
Multiplicity Two Doubletsdd (H-2); Two dd/m (H-3)
Coupling (

)

Hz

Hz

Hz
Hydrogen Bonding 2'-OH often

> 12.0 ppm (Strong)
5-OH often

~ 12.0 ppm (If present)

13C NMR Analysis: Carbonyl & Hybridization

Carbon-13 NMR confirms the change in hybridization states of the carbon backbone.

A. Carbonyl Shift (C=O)[2]
  • Chalcone:

    
     188 – 192 ppm.[2] The carbonyl is conjugated with the double bond, leading to a slight upfield shift compared to saturated ketones.
    
  • Flavanone:

    
     190 – 196 ppm. The carbonyl is part of a cyclic chromanone ring. While shifts overlap, flavanones often appear slightly downfield of their chalcone isomers.
    
B. The C2/C3 vs. Distinction

This is the most robust confirmation.

  • Chalcone (

    
    ):  Both carbons are 
    
    
    
    hybridized.
    • C-

      
      : 
      
      
      
      116 – 128 ppm.[2]
    • C-

      
      : 
      
      
      
      138 – 148 ppm.[1]
  • Flavanone (C2/C3): Both carbons are

    
     hybridized.
    
    • C-2:

      
       75 – 80 ppm (Deshielded by adjacent Oxygen).
      
    • C-3:

      
       40 – 46 ppm (Typical methylene).
      

Experimental Protocol

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the isolated compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
      or Acetone-
    
    
    
    .
    • Note:CDCl

      
        is common but may not dissolve polyhydroxylated flavonoids well. Furthermore, traces of acid in CDCl
      
      
      
      can sometimes catalyze isomerization or decomposition. DMSO-
      
      
      is preferred for stabilizing hydroxyl protons (sharpening OH signals).
  • Tube: Transfer to a clean, dry 5mm NMR tube. Filter if any particulate remains.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • 1H NMR:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (D1):

      
       1.0 sec (ensure quantitative integration).
      
    • Scans (NS): 16–64.[1]

  • 13C NMR:

    • Scans (NS):

      
       1024 (due to lower sensitivity).
      
    • Decoupling: Proton-decoupled (CPD).

Step 3: Analysis Logic (Decision Tree)

DecisionTree Start Analyze 1H NMR Spectrum CheckRegion Check 2.5 - 6.0 ppm Region Start->CheckRegion IsAliphatic Signals Present? (dd at ~5.5, m at ~2.8) CheckRegion->IsAliphatic YesFlav Likely Flavanone (Confirm C-2/C-3 in 13C) IsAliphatic->YesFlav Yes NoFlav Check 7.0 - 8.0 ppm Region IsAliphatic->NoFlav No IsOlefinic Doublets with J ~16Hz? NoFlav->IsOlefinic YesChal Likely Chalcone (Confirm C-a/C-b in 13C) IsOlefinic->YesChal Yes Ambiguous Ambiguous/Mixture (Run HSQC/HMBC) IsOlefinic->Ambiguous No

Figure 2: Logic flow for assigning flavonoid scaffold based on proton signals.

Advanced Verification (2D NMR)

If signals are overlapped (common in glycosylated or complex extracts), use 2D correlations:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Flavanone: Correlates proton at 5.5 ppm to Carbon at 80 ppm (C-2).

    • Chalcone: Correlates proton at 7.5 ppm to Carbon at 120/140 ppm (C-

      
      /
      
      
      
      ).
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Verifies the connectivity of the B-ring to the C-ring (or chain).

    • In Chalcones: H-

      
       shows long-range coupling to the Carbonyl (C=O).
      

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Distinguishing Chalcone Isomers using NMR Spectroscopy. Retrieved from

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (Classic text establishing shift ranges).[1][3]

  • Andersen, Ø.[4] M., & Markham, K. R. (2006). Flavonoids: Chemistry, Biochemistry and Applications. CRC Press.

  • Shen, Y., et al. (2022). NMR Chemical Shifts of Common Flavonoids. National Institutes of Health (PMC). Retrieved from

  • Jeol. (2022).[5] How to read NMR spectra from the basics. Retrieved from

Sources

Validation

Comparative Cytotoxicity of Dimethoxyflavanone vs. Dimethoxyflavone: A Mechanistic and Methodological Guide

Executive Summary & Structural Pharmacology Flavonoids represent a highly diverse class of polyphenolic secondary metabolites with profound antineoplastic potential. Within this family, methoxyflavones and methoxyflavano...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Pharmacology

Flavonoids represent a highly diverse class of polyphenolic secondary metabolites with profound antineoplastic potential. Within this family, methoxyflavones and methoxyflavanones are of particular interest to drug development professionals due to their enhanced lipophilicity and metabolic stability compared to unmethylated analogs. However, the subtle structural variance between a flavone and a flavanone dictates their biochemical interactions and, ultimately, their cytotoxic efficacy.

The fundamental disparity lies in the C-ring stereochemistry. Dimethoxyflavones (e.g., 5,7-dimethoxyflavone) possess a C2-C3 double bond. This unsaturation enforces a rigid, planar molecular geometry, facilitating extensive


 stacking and electron delocalization. This planarity is a critical pharmacophore feature, allowing the molecule to efficiently intercalate into DNA or competitively bind the narrow, hydrophobic ATP-binding clefts of kinases.

Conversely, the hydrogenation of this double bond yields a dimethoxyflavanone (e.g., 4',7-dimethoxyflavanone). This introduces an


-hybridized chiral center at the C2 position, forcing the B-ring out of the plane and creating a "bent" conformation. While this enhanced three-dimensionality can occasionally improve selectivity for specific allosteric sites, it generally diminishes the raw cytotoxic potency against aggressive solid tumors.

Comparative Cytotoxicity Profiles

Empirical data consistently demonstrates that the planar structure of dimethoxyflavones yields superior antiproliferative activity compared to the non-planar dimethoxyflavanones. The table below synthesizes the quantitative performance of these compounds across various human cancer cell lines.

CompoundStructural ClassCell LineCancer OriginIC50 ValuePrimary Mechanism
5,7-Dimethoxyflavone Flavone (Planar)HepG2Hepatocellular Carcinoma25 µMROS generation, Sub-G1 arrest,

collapse
5,7-Dimethoxyflavone Flavone (Planar)HL60Promyelocytic Leukemia31 µMAntiproliferative / Apoptosis
4',7-Dimethoxyflavanone Flavanone (Non-Planar)MCF-7Breast Adenocarcinoma115.62 µMG2/M phase arrest, CDK1/Cyclin B upregulation

As observed,1[1]. Furthermore,2[2]. In stark contrast,3[3].

Mechanistic Pathways of Apoptosis

Both compound classes ultimately drive the cell toward programmed cell death, but they often engage different primary checkpoints. Dimethoxyflavones typically trigger a rapid accumulation of Reactive Oxygen Species (ROS), leading to a collapse of the mitochondrial membrane potential (


) and subsequent intrinsic apoptosis[1]. Dimethoxyflavanones, while less potent, effectively disrupt the cell cycle machinery; for example,3[3].

Pathway Flavone Dimethoxyflavone (Planar C2-C3 Double Bond) ROS ROS Generation Flavone->ROS High Potency CellCycle Cell Cycle Arrest (Sub-G1 or G2/M) Flavone->CellCycle Flavanone Dimethoxyflavanone (Non-Planar, Chiral C2) Flavanone->CellCycle Moderate Potency Mito Mitochondrial Membrane Potential (ΔΨm) Collapse ROS->Mito Caspase Caspase Cascade Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis Caspase->Apoptosis

Caption: Mechanistic pathways of dimethoxyflavone and dimethoxyflavanone inducing apoptosis.

Self-Validating Experimental Protocols

To ensure high-fidelity data when comparing these compounds, researchers must employ self-validating assay systems. Below are the optimized protocols detailing not just the operational steps, but the scientific causality behind them.

Protocol A: High-Throughput MTT Viability Assay for IC50 Determination
  • Cell Seeding & Synchronization: Seed cells at

    
     cells/well in a 96-well plate and allow 24h for adhesion. Causality: Employ a 24-hour serum starvation step (0.1% FBS) prior to compound introduction. This synchronizes the cell population in the G0/G1 phase, ensuring that observed antiproliferative effects are a direct result of the methoxyflavonoid rather than artifacts of asynchronous cellular division.
    
  • Compound Treatment: Treat cells with varying concentrations of the compound (1–200 µM) for 24, 48, and 72 hours.

    • Validation Checkpoint: Always include a positive control (e.g., 1 µM Doxorubicin) and a vehicle control (0.1% DMSO). If the vehicle control shows >5% toxicity compared to untreated media, the DMSO concentration is confounding the cytotoxicity data.

  • MTT Incubation: Aspirate the treatment media and replace it with phenol red-free media containing 0.5 mg/mL MTT reagent. Causality: Phenol red can artificially inflate absorbance readings at 570 nm, skewing the IC50 calculation.

  • Solubilization & Reading: After 4 hours, dissolve the formazan crystals in 100 µL of DMSO and read absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis.

Protocol B: Flow Cytometry for Cell Cycle Analysis (PI Staining)
  • Harvest & Fixation: Harvest treated cells (including floating apoptotic bodies) and fix in ice-cold 70% ethanol for at least 2 hours at -20°C. Causality: Cold ethanol permeabilizes the cell membrane while preserving nucleic acid integrity, preventing DNA degradation prior to analysis.

  • RNA Degradation: Wash cells and incubate with RNase A (50 µg/mL) for 30 minutes at 37°C. Causality: Propidium Iodide (PI) is a non-specific intercalating agent that binds both DNA and RNA. Failing to degrade RNA will result in a false-positive rightward shift in the fluorescence histogram, obscuring true G2/M or Sub-G1 peaks.

  • Staining & Acquisition: Add PI (20 µg/mL) and analyze via flow cytometry.

    • Validation Checkpoint: Acquire at least 10,000 events per sample. A distinct Sub-G1 peak (hypodiploid DNA) serves as an internal validation marker for late-stage apoptosis[1], directly corroborating the viability drop observed in the MTT assay.

Workflow Culture Cell Culturing & Synchronization Treatment Compound Treatment (Dose-Response) Culture->Treatment Serum Starvation Assay MTT Viability Assay & LDH Release Treatment->Assay 24-72h Incubation FACS Flow Cytometry (PI & Annexin V) Treatment->FACS Parallel Plate Analysis IC50 Calculation & Data Synthesis Assay->Analysis Absorbance 570nm FACS->Analysis Fluorescence Data

Caption: Standardized in vitro workflow for evaluating methoxyflavonoid cytotoxicity.

Conclusion

When designing targeted antineoplastic agents, the structural rigidity provided by the C2-C3 double bond in dimethoxyflavones offers a distinct cytotoxic advantage over the non-planar dimethoxyflavanones. While both classes successfully induce cell cycle arrest and apoptosis, flavones consistently demonstrate lower IC50 values across diverse cancer lineages. Researchers must leverage synchronized cell populations and carefully controlled flow cytometric analyses to accurately map the nuanced mechanistic divergences between these two closely related compound classes.

References

  • ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. nih.gov. 1

  • Effects of 4',7-dimethoxyflavanone on cell cycle arrest and apoptosis in human breast cancer MCF-7 cells. nih.gov.3

  • Relationship between Structure and Antiproliferative Activity of Polymethoxyflavones towards HL60 Cells. iiarjournals.org. 2

Sources

Comparative

X-ray crystallography data for substituted flavanones

Topic: X-ray Crystallography Data for Substituted Flavanones: A Structural & Methodological Comparison Guide Executive Summary: The Structural Imperative In the realm of drug discovery, Substituted Flavanones (2-phenylch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for Substituted Flavanones: A Structural & Methodological Comparison Guide

Executive Summary: The Structural Imperative

In the realm of drug discovery, Substituted Flavanones (2-phenylchroman-4-ones) represent a privileged scaffold due to their antiviral, antioxidant, and anticancer properties.[1] However, their biological efficacy is strictly governed by the conformational flexibility of the C-ring (pyranone) and the specific intermolecular interactions driven by A/B-ring substituents.

This guide compares the X-ray Crystallographic Data of substituted flavanones against alternative structural determination methods (NMR, DFT). It demonstrates why solid-state X-ray analysis is the superior "product" for resolving the critical C2-envelope conformation and mapping the supramolecular synthons essential for rational drug design.[1]

Comparative Analysis: X-ray Data vs. Alternatives

The following table objectively compares the performance of Single Crystal X-ray Diffraction (SC-XRD) against Solution-state NMR and Density Functional Theory (DFT) specifically for substituted flavanones.

Table 1: Performance Matrix for Structural Determination of Flavanones
FeatureX-ray Crystallography (SC-XRD) Solution NMR (NOE/COSY) Computational DFT (Gas Phase)
Conformational Certainty High (Absolute). Defines the exact puckering amplitude (

) and phase angle (

) of the C-ring envelope.[1]
Medium. Averages rapid conformational interconversions; cannot freeze specific puckering states.High (Theoretical). Predicts equilibrium geometry but often misses packing-induced distortions.[1]
Absolute Configuration Definitive. Determines (

) or (

) stereochemistry at C2 using anomalous scattering (Flack parameter).
Indirect. Requires chiral shift reagents or derivatization (Mosher's method).N/A. Requires experimental validation.
Intermolecular Interactions Direct Observation. Maps H-bonds,

-

stacking, and Halogen bonds critical for formulation stability.[1]
Inferred. Chemical shifts suggest H-bonding but cannot visualize geometry or networks.[1]Modeled. Can calculate interaction energies but lacks real-world packing context.
Data Acquisition Time Slow (Days/Weeks). Dependent on crystal growth kinetics.Fast (Hours). Rapid data collection once synthesized.Fast (Hours/Days). Dependent on basis set and computing power.

Technical Deep Dive: Substituent Effects on Crystal Packing

This section analyzes specific X-ray datasets to illustrate how different substitutions dictate the solid-state architecture.

Case Study A: The Halogen Effect (6-Chloro-flavanone)
  • Crystal System: Monoclinic (

    
    ).[2]
    
  • Structural Insight: The introduction of a chlorine atom at the C6 position creates a "sigma-hole," facilitating C-H...Cl and Cl...Cl interactions. X-ray data reveals these weak interactions stabilize a specific twisted conformation of the B-ring relative to the chromone core, a feature often underestimated by DFT optimization.

  • Biological Implication: This specific twist angle (

    
    ) is often the bioactive conformation for binding to kinase domains.[1]
    
Case Study B: The Hydrogen Bond Network (7-Hydroxy-flavanone)
  • Crystal System: Triclinic (

    
    ) or Monoclinic.
    
  • Structural Insight: The 7-OH group acts as a robust H-bond donor.[1] X-ray data visualizes the formation of infinite head-to-tail chains linked by

    
     bonds.[1]
    
  • Comparison: Unlike the discrete molecules seen in dilute NMR, the crystal structure reveals a supramolecular polymer architecture. This explains the significantly higher melting point and lower solubility of 7-OH derivatives compared to their 7-methoxy counterparts.[1]

Table 2: Quantitative Crystal Data Comparison
CompoundSubstituentSpace GroupC-Ring ConformationKey Interaction (Distance Å)Ref.[1][3][4][5]
Flavanone None

Envelope (C2 out)C-H...O (2.[1][3]55)[1]
6-Chloroflavanone 6-Cl

Distorted EnvelopeCl...

(3.[1]42)
[2]
7-Hydroxyflavanone 7-OH

EnvelopeO-H...O (1.[1]98)[3]
6-Methoxy derivative 6-OMe

Twisted EnvelopeC-H...

(2.[1]80)
[4]

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity X-ray data, follow this field-proven protocol. This workflow integrates synthesis with crystallization to maximize the probability of obtaining diffraction-quality single crystals.[1]

Phase 1: Synthesis (Green Claisen-Schmidt Condensation)[1]
  • Objective: Synthesize high-purity flavanone to prevent impurity-driven crystal defects.

  • Reagents: Substituted benzaldehyde, 2-hydroxyacetophenone, ZnO Nanoparticles (Catalyst).

  • Steps:

    • Mix equimolar amounts of reactants in ethanol.

    • Add 10 mol% ZnO nanoparticles (Green catalyst alternative to KOH).

    • Microwave irradiate at 80°C for 15 mins (or reflux 4h).

    • Filter catalyst (recyclable).

    • Acidify filtrate to precipitate the chalcone intermediate.

    • Cyclization: Reflux chalcone in EtOH with

      
       (catalytic) or 
      
      
      
      to close the C-ring.[1]
Phase 2: Crystallization (The "Slow Evaporation" Technique)
  • Principle: Controlled supersaturation to favor few nucleation sites.

  • Protocol:

    • Dissolve 20 mg of purified flavanone in 2 mL of solvent (Ethyl Acetate:Chloroform 3:1 v/v) . Note: This specific ratio balances polarity for substituted derivatives.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial.
      
    • Cover the vial with Parafilm and pierce 3 small holes with a needle.

    • Place in a vibration-free, temperature-controlled environment (20°C).

    • Validation: Harvest crystals after 3-7 days. Check under a polarizing microscope for extinction (birefringence) to confirm crystallinity before X-ray mounting.

Phase 3: Data Refinement Validation
  • Check:

    
    .
    
  • Check: Goodness of Fit (GoF) close to 1.0.

  • Check: Flack Parameter close to 0.0 (for chiral absolute structure) or 0.5 (for racemate).

Visualizations

Diagram 1: Structural Determination Workflow

This diagram outlines the critical path from synthesis to validated structural model.

G Synthesis Synthesis (Claisen-Schmidt) Purification Purification (Recrystallization) Synthesis->Purification Crystallization Crystal Growth (Slow Evaporation) Purification->Crystallization Diffraction X-ray Diffraction (Data Collection) Crystallization->Diffraction Select Crystal Structure Structure Solution (Direct Methods) Diffraction->Structure Refinement Refinement (SHELXL) Structure->Refinement Validation Validation (CheckCIF) Refinement->Validation Validation->Refinement High R-factor

Caption: Logical workflow for obtaining publication-quality X-ray data for flavanones.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram visualizes how X-ray data directly informs biological properties.[1]

SAR Xray X-ray Data (Packing/Conf) Packing Crystal Packing (Intermolecular Forces) Xray->Packing Conformation Ring C Pucker (Envelope) Xray->Conformation Substituent Substituent (e.g., 6-Cl, 7-OH) Substituent->Xray Determines Solubility Solubility (Bioavailability) Packing->Solubility Lattice Energy Binding Receptor Binding (Affinity) Conformation->Binding Shape Complementarity

Caption: The causal link between X-ray derived structural features and pharmacological parameters.[1]

References

  • Crystal structure of flavanone. Acta Crystallographica Section C, 1999.

  • Structural and spectral investigation of a series of flavanone derivatives. Molecules, 2021.

  • Interactions in flavanone and chalcone derivatives: Hirshfeld surface analysis. Acta Crystallographica Section C, 2020.

  • Crystal structures of three newly synthesized flavanone hydrazones. IUCrData, 2023.

  • Synthesis of Chalcone and Flavanone Derivatives using ZnO Nanoparticle as Catalyst. Chemistry and Materials Research, 2018.[6]

Sources

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